4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Description
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Properties
IUPAC Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-6-5-4(8-2-9-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNKGJIFDPCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a bioisostere of purines, this fused ring system has demonstrated a remarkable breadth of biological activities, attracting significant attention from researchers.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), phosphodiesterases, and phosphoinositide 3-kinases (PI3Ks), making them valuable candidates for oncology and inflammation research.[1][2][3] For instance, apitolisib, a thienopyrimidine-based drug, is in clinical trials for the treatment of solid cancers.[2]
The target molecule of this guide, this compound, incorporates the key thienopyrimidinone structure with a carboxylic acid moiety. This functional group provides a critical handle for modifying solubility, introducing further structural diversity, or acting as a key pharmacophoric element for target binding. This guide provides a comprehensive, technically-grounded framework for the synthesis of this important molecule, designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and widely adopted approach to constructing the thieno[3,2-d]pyrimidin-4-one scaffold involves the cyclization of a suitably substituted 3-aminothiophene precursor.[2] Our retrosynthetic analysis, therefore, begins by disconnecting the pyrimidinone ring to reveal this key intermediate.
The pyrimidinone ring is typically formed by reacting the 3-amino group and the 2-ester group of the thiophene with a one-carbon (C1) source, such as formic acid. This leads us to a key intermediate: a 2-amino-3,5-disubstituted thiophene . This thiophene itself is most efficiently prepared via the versatile Gewald multicomponent reaction . This reaction allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.
The overall synthetic workflow can be visualized as follows:
Caption: High-level retrosynthetic workflow for the target molecule.
Part 2: Detailed Synthetic Pathway and Experimental Protocols
This section details a validated two-step synthetic route, beginning with the construction of the key thiophene intermediate followed by the pyrimidinone ring formation and final hydrolysis.
Step 1: Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate (Key Intermediate)
The cornerstone of this synthesis is the Gewald reaction, a powerful multicomponent reaction that assembles the thiophene ring in a single, efficient step. Our strategy employs dimethyl 1,3-acetonedicarboxylate, cyanoacetamide, and elemental sulfur. The base catalyst, typically a secondary amine like morpholine or diethylamine, is crucial for facilitating the initial Knoevenagel condensation and subsequent cyclization.
Reaction Scheme:
(Image of the chemical reaction for Step 1 would be placed here)
Causality and In-Field Insights:
-
Choice of Base: Diethylamine is selected for its optimal basicity to promote the initial condensation without inducing significant side reactions like polymerization of the nitrile reactant.
-
Solvent: Ethanol is an excellent solvent as it readily dissolves the starting materials and facilitates a homogenous reaction mixture. Its boiling point allows for effective temperature control.
-
Temperature Control: The reaction is exothermic. Maintaining the temperature below 60 °C during the base addition is critical to prevent runaway reactions and ensure a high yield of the desired aminothiophene.
Detailed Experimental Protocol: Dimethyl 3-aminothiophene-2,5-dicarboxylate
-
Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine dimethyl 1,3-acetonedicarboxylate (0.1 mol, 17.4 g), cyanoacetamide (0.1 mol, 8.4 g), and elemental sulfur (0.1 mol, 3.2 g) in 200 mL of absolute ethanol.
-
Reaction Initiation: Stir the mixture to form a suspension. From the dropping funnel, add diethylamine (0.2 mol, 14.6 g) dropwise over 30 minutes. Monitor the internal temperature, ensuring it does not exceed 60°C. Use an ice-water bath for cooling if necessary.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C to a constant weight. The product, dimethyl 3-aminothiophene-2,5-dicarboxylate, should be obtained as a pale-yellow solid.
| Parameter | Value |
| Typical Yield | 80-88% |
| Appearance | Pale-yellow solid |
| Analytical Data | Confirm structure via ¹H NMR, ¹³C NMR, and MS |
Step 2: Cyclization and Hydrolysis to this compound
The second step achieves the formation of the pyrimidinone ring. The most common synthetic pathways involve cyclizing the 3-amino-thiophene-2-carboxylate intermediate with a one-carbon source.[2] While reagents like formic acid or triethyl orthoformate are often used, formamide provides a direct and efficient route to the 4-oxo-pyrimidine ring system. Heating the aminothiophene diester in formamide results in simultaneous cyclization and hydrolysis of the ester at the 7-position.
Reaction Mechanism Visualization:
Caption: Key steps in the formamide-mediated cyclization mechanism.
Detailed Experimental Protocol: this compound
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place dimethyl 3-aminothiophene-2,5-dicarboxylate (0.05 mol, 11.5 g) and formamide (100 mL).
-
Cyclization Reaction: Heat the mixture to 180-190°C in an oil bath and maintain this temperature for 4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Isolation: After the reaction period, cool the mixture to room temperature. A precipitate will form. Pour the mixture into 300 mL of cold water and stir for 30 minutes.
-
Purification: Collect the crude product by vacuum filtration. To purify, suspend the solid in 100 mL of a 5% aqueous sodium bicarbonate solution and heat gently to dissolve. Filter the solution while hot to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to pH 2-3. The target carboxylic acid will precipitate out of the solution.
-
Final Collection and Drying: Collect the white precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and then dry in a vacuum oven at 80°C to yield the final product.
| Parameter | Value |
| Typical Yield | 70-78% |
| Appearance | White to off-white solid |
| Molecular Formula | C₇H₄N₂O₃S |
| Molecular Weight | 196.18 g/mol |
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound. The two-step process, beginning with a Gewald multicomponent reaction followed by a formamide-mediated cyclization, is efficient and utilizes readily available starting materials. The carboxylic acid functional group on the final product serves as a versatile anchor for the synthesis of novel derivatives. Researchers in drug development can leverage this moiety to create libraries of compounds for screening against various biological targets, such as kinases and other enzymes implicated in disease.[3][4][5][6] Further optimization of reaction conditions and exploration of alternative cyclization reagents could lead to even more efficient synthetic protocols.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Ahmad, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. [Link]
-
Peyrot, C., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
Wang, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. [Link]
-
Camacho, C., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Laird, E. R., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
-
Abdelgawad, M. A., et al. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][2][4][5]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal. [Link]
-
Da Settimo, F., et al. (2016). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules. [Link]
-
Huang, Y., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Introduction
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, recognized for its structural similarity to purines, which allows for its interaction with a variety of biological targets.[1] Derivatives of this core have shown a broad spectrum of biological activities, including kinase inhibition and phosphodiesterase inhibition.[1] The specific analogue, this compound, presents a key structure for further chemical derivatization and drug development. Accurate and unambiguous structure elucidation is the foundational step that underpins all subsequent research and development efforts.
This technical guide provides a comprehensive, multi-technique approach to the structural verification of this compound. We will delve into the practical application and theoretical underpinnings of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a holistic understanding of the elucidation process.
Predicted Structure and Numbering
Before delving into the analytical techniques, it is crucial to have a hypothesized structure and a standardized numbering system for the atoms. This will serve as our reference for interpreting the spectroscopic data.
Caption: Hypothesized structure and atom numbering.
Mass Spectrometry: The First Glimpse
Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight of the synthesized compound.[2] For this compound (C₇H₄N₂O₃S), the expected monoisotopic mass is 195.99 g/mol .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Analysis Mode : Perform the analysis in both positive and negative ion modes.
-
Positive Ion Mode : Expect to observe the protonated molecule [M+H]⁺ at m/z 197.00.
-
Negative Ion Mode : Expect to observe the deprotonated molecule [M-H]⁻ at m/z 195.99.
-
-
Data Interpretation : The high-resolution data will allow for the confirmation of the elemental composition, providing strong evidence for the chemical formula.
| Ion | Expected m/z | Observed m/z (example) |
| [M+H]⁺ | 197.00 | 197.0015 |
| [M-H]⁻ | 195.99 | 195.9918 |
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation : Look for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Indicates the presence of the carboxylic acid hydroxyl group. |
| N-H stretch (Amide) | 3200-3100 | Confirms the N-H bond in the pyrimidine ring. |
| C=O stretch (Carboxylic Acid) | 1725-1700 | Characteristic of the carbonyl in the carboxylic acid. |
| C=O stretch (Amide) | 1680-1650 | Corresponds to the carbonyl at the 4-position of the pyrimidine ring. |
| C=C and C=N stretches | 1600-1450 | Aromatic and heteroaromatic ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[5][6]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often necessary for compounds with acidic protons like the carboxylic acid and N-H protons.
-
Data Acquisition : Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H NMR: Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid, typically very broad and downfield. |
| ~12.5 | broad singlet | 1H | N3-H | The amide proton, often broad due to exchange. |
| ~8.5 | singlet | 1H | H2 | Aromatic proton on the pyrimidine ring, adjacent to two nitrogen atoms. |
| ~8.2 | singlet | 1H | H5 | Aromatic proton on the thiophene ring. |
¹³C NMR: Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C7-C OOH | Carbonyl carbon of the carboxylic acid. |
| ~160 | C4 | Amide carbonyl carbon. |
| ~155 | C2 | Carbon in the pyrimidine ring between two nitrogens. |
| ~145-150 | C4a, C7a | Bridgehead carbons. |
| ~130 | C7 | Thiophene carbon attached to the carboxylic acid. |
| ~120 | C5 | Thiophene carbon with an attached proton. |
2D NMR: Connecting the Pieces
-
COSY : This experiment will show correlations between protons that are coupled to each other. In this molecule, with mostly isolated protons, significant COSY correlations are not expected, which in itself is a piece of structural information.
-
HSQC : This spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.
-
HMBC : This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular fragments and confirming the connectivity of the heterocyclic system.
Caption: Key expected HMBC correlations.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the compound. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A variety of solvents should be screened.
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement : Process the data to solve and refine the crystal structure, which will yield a 3D model of the molecule.
The resulting crystal structure would confirm the planar thieno[3,2-d]pyrimidine ring system and the orientation of the carboxylic acid group.
Workflow for Structure Elucidation
The following diagram illustrates the logical flow of the structure elucidation process.
Caption: A logical workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. While mass spectrometry and infrared spectroscopy provide initial, crucial pieces of the puzzle, a full suite of 1D and 2D NMR experiments is required to piece together the complete molecular architecture. For ultimate confirmation, single-crystal X-ray diffraction stands as the gold standard. By following the protocols and interpretive logic outlined in this guide, researchers can confidently and accurately determine the structure of this and related heterocyclic compounds, paving the way for further exploration of their chemical and biological properties.
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. (n.d.). PubMed Central. [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). ResearchGate. [Link]
-
IR Spectra of the Compounds Synthesized. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (n.d.). ResearchGate. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2020). MDPI. [Link]
-
Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. (n.d.). PubMed Central. [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Institutes of Health. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype [mdpi.com]
- 7. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, a molecule of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic properties derived from its unique thieno[3,2-d]pyrimidine core. The insights herein are synthesized from established principles of spectroscopic analysis and comparative data from structurally related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, fused heterocyclic ring system. This structure dictates a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization in various experimental settings, including synthesis verification and metabolic studies.
Caption: Chemical structure of this compound.
This guide will delve into the four primary spectroscopic techniques used for the characterization of this molecule: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the pyrimidine ring, and the carboxylic acid proton.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 13.0 - 14.0 | Broad Singlet | - | The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature. |
| N-H | 12.0 - 12.5 | Broad Singlet | - | The pyrimidine N-H proton is expected to be deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. |
| H2 | 8.0 - 8.5 | Singlet | - | This proton is on the pyrimidine ring, adjacent to a nitrogen atom. |
| H6 | 7.5 - 8.0 | Singlet | - | This proton is on the thiophene ring. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic protons (COOH and NH) in other protic solvents.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for all seven carbon atoms in the heterocyclic core, plus the carboxylic acid carbon.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165.0 - 170.0 | The carbonyl carbon of the carboxylic acid. |
| C4 (Amide C=O) | 160.0 - 165.0 | The carbonyl carbon of the pyrimidine ring. |
| C2 | 150.0 - 155.0 | Aromatic carbon in the pyrimidine ring. |
| C7a | 145.0 - 150.0 | Bridgehead carbon. |
| C6 | 130.0 - 135.0 | Aromatic carbon in the thiophene ring. |
| C7 | 125.0 - 130.0 | Aromatic carbon in the thiophene ring, attached to the carboxylic acid. |
| C3a | 120.0 - 125.0 | Bridgehead carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is advisable.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₄N₂O₃S
-
Molecular Weight: 196.00 g/mol
-
Expected [M+H]⁺: 197.0066 (for ESI+)
-
Expected [M-H]⁻: 195.0000 (for ESI-)
Fragmentation Pathway:
The fragmentation in the mass spectrometer will likely involve the loss of small, stable molecules.
Caption: A simplified predicted fragmentation pathway for this compound in positive ion mode.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition Mode: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | This broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. |
| N-H (Amide) | 3100-3300 | Medium | The N-H stretching vibration of the pyrimidine ring. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch of the carboxylic acid. |
| C=O (Amide) | 1650-1680 | Strong | The amide carbonyl stretch of the pyrimidine ring. |
| C=C and C=N | 1500-1650 | Medium-Strong | Aromatic ring stretching vibrations. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the unambiguous characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, offer a comprehensive resource for researchers. It is imperative to note that while these predictions are based on sound scientific principles and data from analogous structures, experimental verification is the gold standard for structural elucidation.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BLDpharm. (n.d.). This compound.
-
The Open Medicinal Chemistry Journal. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][2][3]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. Retrieved from [Link]
- Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, 5(45).
-
MDPI. (n.d.). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]
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4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its broad range of biological activities.[1] This guide focuses on a key derivative, this compound (CAS No. 1527518-33-7), a versatile building block for the synthesis of novel therapeutic agents.[2] We will explore its fundamental chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapies, including kinase and sirtuin inhibitors.[3][4] This document serves as a comprehensive technical resource, synthesizing data with practical insights to support ongoing research and development efforts.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine ring gives rise to thienopyrimidines, a class of compounds that has garnered significant attention in drug discovery. Their structural and electronic resemblance to purines allows them to function as effective mimics, interacting with a wide array of biological targets.[1] The thieno[3,2-d]pyrimidine isomer, in particular, has been successfully utilized to develop potent inhibitors for various enzymes and receptors.
Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Anticancer: Targeting critical cell cycle regulators like cyclin-dependent kinases (CDKs) and tubulin.[4][5][6]
-
Enzyme Inhibition: Modulating the activity of sirtuins (SIRT1/2/3), which are involved in metabolism and aging.[3]
-
Antiviral and Antimicrobial: Exhibiting activity against various pathogens.[1]
-
Anti-inflammatory: Showing potential in mitigating inflammatory pathways.[7][8]
This compound is a strategically important intermediate. The pyrimidinone ring provides a stable core that can engage in crucial hydrogen bonding interactions with protein targets, while the carboxylic acid at the 7-position serves as a versatile chemical handle for diversification and property modulation.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a molecule is critical for its application in synthesis and biological screening.
Core Physicochemical Data
The key physical and chemical properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1527518-33-7 | [2][9] |
| Molecular Formula | C₇H₄N₂O₃S | |
| Molecular Weight | 196.18 g/mol | |
| Appearance | Expected to be a solid | |
| InChI Key | OJNWNTNUJCAOSU-UHFFFAOYSA-N (Isomer) |
Spectroscopic Profile (Predicted)
While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure and data from analogous compounds.[7][10][11]
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.
-
Amide Proton (-NH-): A singlet in the range of 10-12 ppm, also exchangeable with D₂O.
-
Thiophene Protons: Two doublets in the aromatic region (7.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions.
-
Pyrimidine Proton: A singlet in the aromatic region (8.0-9.0 ppm) for the proton at the C2 position.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Signals for the C4-oxo group and the carboxylic acid carbon would appear significantly downfield, typically in the 160-175 ppm range.
-
Aromatic Carbons: Multiple signals between 110-160 ppm corresponding to the carbons of the fused heterocyclic system.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range.
-
N-H Stretch: A sharp to medium peak around 3200-3400 cm⁻¹.
-
C=O Stretch: Strong, distinct peaks for the amide carbonyl (~1650-1680 cm⁻¹) and the carboxylic acid carbonyl (~1700-1725 cm⁻¹).
-
C=C and C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
LC-MS (ESI+): Expected to show a prominent [M+H]⁺ ion at m/z 197.0.
-
LC-MS (ESI-): Expected to show a prominent [M-H]⁻ ion at m/z 195.0.
-
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are central to its utility.
Retrosynthetic Analysis and Proposed Synthesis
A common and effective strategy for constructing the thieno[3,2-d]pyrimidine core involves the cyclization of a functionalized 3-aminothiophene precursor. The diagram below illustrates a plausible synthetic pathway.
Causality Behind Experimental Choices:
-
Formylation (A → B): The synthesis begins with a suitably substituted aminothiophene. Formylation of the amine with formic acid is a standard procedure to install the necessary precursor for the pyrimidine ring.
-
Cyclization (B → C): Heating the formylated intermediate with formamide serves as both a reagent and solvent, facilitating the intramolecular cyclization to form the pyrimidinone ring. This is a classic method for constructing such heterocyclic systems.
-
Selective Hydrolysis (C → D): The final step requires the selective hydrolysis of the ester at the 7-position while leaving the ester at the 2-position (if present and needing to be retained for other derivatization) or hydrolyzing both. Using a mild base like lithium hydroxide at controlled temperatures often allows for selective saponification, exploiting potential differences in reactivity between the two ester groups. If the starting material only has an ester at the 7-position, standard saponification conditions (e.g., NaOH or KOH) can be used.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key reactive sites, making it an excellent scaffold for building chemical libraries for structure-activity relationship (SAR) studies.
-
C7-Carboxylic Acid: This is the most versatile functional group for derivatization. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to synthesize a wide array of amides, which is a common strategy in drug development to modulate solubility, cell permeability, and target engagement.[11] Esterification can also be performed to create prodrugs or fine-tune pharmacokinetic properties.[8]
-
N3-Amide: The nitrogen at the 3-position can be alkylated under various conditions (e.g., using an alkyl halide and a base). This modification can be used to probe specific interactions within a protein's binding pocket and can impact the molecule's planarity and physicochemical properties.[3]
-
Thiophene Ring: While the electron-withdrawing nature of the fused pyrimidinone ring deactivates the thiophene towards electrophilic substitution, reactions like halogenation may still be possible under forcing conditions, providing another avenue for diversification.
Applications in Drug Discovery
The thieno[3,2-d]pyrimidine core is a cornerstone of many modern drug discovery programs. The 4-oxo-7-carboxylic acid derivative is an ideal starting point for exploring these therapeutic areas.
-
Sirtuin Inhibitors: In the development of potent pan-SIRT1/2/3 inhibitors, the thieno[3,2-d]pyrimidine core was identified as critical for inhibitory function.[3] The core π-stacks with a key phenylalanine residue (Phe157) in the active site. The pyrimidine nitrogens form hydrogen bonds, and derivatives at other positions are used to optimize potency and physicochemical properties.[3]
-
CDK7 Inhibitors: This scaffold has been optimized to produce novel, potent, and orally bioavailable inhibitors of cyclin-dependent kinase 7 (CDK7), a target in oncology.[4] Extensive SAR studies on this core led to the identification of lead candidates for treating triple-negative breast cancer.[4]
-
Tubulin Polymerization Inhibitors: Derivatives have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[6] These compounds exhibit nanomolar antiproliferative activity against various tumor cell lines and can overcome multidrug resistance.[6]
Representative Experimental Protocol: Amide Synthesis
This protocol describes a general procedure for the synthesis of an amide derivative from this compound, a crucial step in generating a chemical library for SAR studies.
Objective: To synthesize N-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1N HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a suitable gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Self-Validating System: The success of each step is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product's identity and purity are rigorously confirmed by spectroscopic methods, ensuring the integrity of the experimental outcome.
Conclusion
This compound is a high-value chemical entity with a rich profile of properties that make it exceptionally useful for researchers in medicinal chemistry. Its robust and accessible synthesis, combined with strategically positioned functional groups for derivatization, provides a powerful platform for the rational design of novel therapeutics. The proven success of the thieno[3,2-d]pyrimidine scaffold in generating potent and selective modulators of key biological targets, such as kinases and sirtuins, underscores the continued importance of this compound as a foundational building block in the quest for new medicines.
References
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Belyad, M., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
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Gouda, A. M., et al. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][3][4][5]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Vitale, P., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]
-
Vlasov, S., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
Barker, A. C., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-oxo-1H-pyrido[3,4-d]pyrimidine-8-carboxylic acid. Available at: [Link]
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Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MOLBASE. (n.d.). 1,2,3,4,5,6,7,8-octahydro-2,4-dioxopyrido[4',3',4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester. Available at: [Link]
-
Vlasov, S. V., & Garna, N. V. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Gilligan, P. J., et al. (2000). Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Ukrnet. (2006). 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
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Kumar, S. S., et al. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro studies. Semantic Scholar. Available at: [Link]
-
Al-Azzawi, A. M. (2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][3][4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]
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Foreword: The Thienopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide on the Biological Activity of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. As structural analogs of purines, they have the inherent potential to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Various isomers of the thienopyrimidine scaffold exist, with the thieno[3,2-d]pyrimidine core being a prominent member. The inherent versatility of this scaffold has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiallergic properties.[2][3][4][5] This guide focuses on a specific, yet under-explored derivative: This compound . While direct biological data for this particular compound is scarce in publicly available literature, its structural features suggest a high potential for significant biological activity. This document, therefore, serves as a technical guide for researchers, postulating its potential activities based on the well-established pharmacology of its parent scaffold and providing detailed experimental workflows for its investigation.
Synthesis of this compound
The synthesis of the thieno[3,2-d]pyrimidine core can be achieved through several established routes, typically involving the construction of the pyrimidine ring onto a pre-existing thiophene scaffold.[6] A plausible synthetic pathway to this compound would likely start from a suitably substituted 3-aminothiophene-2,4-dicarboxylate derivative.
A generalized synthetic scheme is presented below:
Caption: A plausible synthetic workflow for the target compound.
Postulated Biological Activities and Experimental Validation
Based on the extensive research on thienopyrimidine derivatives, we can postulate several key biological activities for this compound. The following sections will explore these potential activities and provide detailed protocols for their experimental validation.
Anticancer Activity
The thienopyrimidine scaffold is a cornerstone in the development of novel anticancer agents.[1][7] Derivatives have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in various cancer cell lines.[2] The presence of the carboxylic acid moiety on the thiophene ring of our target compound may influence its solubility and potential to interact with specific biological targets.
2.1.1. Postulated Mechanism of Action
Many thienopyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[8] For instance, some derivatives have shown potent inhibitory activity against PIM-1 kinase.[8] The 4-oxo group on the pyrimidine ring is a common feature in many kinase inhibitors.
Caption: Postulated mechanism of anticancer activity.
2.1.2. Experimental Workflow: In Vitro Cytotoxicity Screening
A crucial first step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against a panel of human cancer cell lines.
Protocol:
-
Cell Line Selection: A panel of human cancer cell lines should be selected, representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer). A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
Cell Culture: Cells are to be maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of working concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tumor Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| HCT-116 | Colon Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| HEK293 | Non-cancerous | > 50 |
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.
2.2.1. Postulated Mechanism of Action
A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). Inhibition of COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of our target compound may allow it to bind to the active site of COX-2.
2.2.2. Experimental Workflow: In Vitro COX-2 Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared according to the manufacturer's instructions.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.
Antimicrobial Activity
The thienopyrimidine scaffold has been a source of compounds with promising antimicrobial activity against a range of bacteria and fungi.[5][9] Some derivatives have been found to inhibit essential bacterial enzymes.[10]
2.3.1. Postulated Mechanism of Action
A potential target for antimicrobial thienopyrimidines is the bacterial respiratory chain. For instance, some derivatives have been shown to inhibit the respiratory complex I in Helicobacter pylori.[10]
2.3.2. Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is selected.
-
Inoculum Preparation: A standardized inoculum of each microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Directions and Conclusion
References
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Recent updates on thienopyrimidine derivatives as anticancer agents. Semantic Scholar.
- Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org.
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][2][10]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal.
- 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI.
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry.
- The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry.
- SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science.
- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Semantic Scholar.
- Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry.
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- 8. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to the native purine core and its capacity to interact with a multitude of biological targets.[1][2] This guide focuses on a specific derivative, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, a compound for which public data is sparse, necessitating a deductive approach to its mechanism of action based on the well-established activities of its chemical class. We will explore the predominant role of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors, detailing the hypothesized interaction with key oncogenic signaling pathways. This document provides a comprehensive overview of the putative mechanism, supported by structure-activity relationship (SAR) analysis, detailed experimental protocols for mechanism validation, and visualizations of the relevant cellular pathways and workflows.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
Thienopyrimidines are fused heterocyclic systems that are bioisosteres of purines, the fundamental components of nucleic acids.[1][2] This structural mimicry allows them to act as competitive inhibitors for a wide range of enzymes that bind adenosine triphosphate (ATP), most notably protein kinases.[2] The thieno[3,2-d]pyrimidine isomer, in particular, has been the foundation for numerous potent and selective therapeutic agents, especially in oncology.[3][4]
The compound of interest, this compound (CAS 1527518-33-7), features key functional groups that suggest a specific mode of interaction within an enzyme's active site.[5][6] The 4-oxo group can act as a hydrogen bond acceptor, while the 7-carboxylic acid moiety introduces a potential key interaction point with charged or polar residues and can significantly influence the compound's solubility and pharmacokinetic profile.
Putative Mechanism of Action: Kinase Inhibition
The vast body of literature on thieno[3,2-d]pyrimidine derivatives points overwhelmingly towards protein kinase inhibition as their primary mechanism of action.[3][4][7] These compounds have been successfully developed as inhibitors for a range of kinases, including:
-
Janus Kinase 1 (JAK1): A key mediator in the JAK-STAT signaling pathway, crucial for cytokine signaling and implicated in cancer and inflammatory diseases.[3]
-
Cyclin-Dependent Kinase 7 (CDK7): A dual-function kinase that regulates both the cell cycle and transcription, making it a high-value oncology target.[4][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth.[9]
-
Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, targeted for treating B-cell malignancies and autoimmune disorders.[7]
The common mechanism involves the thieno[3,2-d]pyrimidine scaffold acting as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to phosphorylate its downstream substrates.
Hypothesized Signaling Pathway: Inhibition of the JAK-STAT Pathway
Given the established success of thieno[3,2-d]pyrimidines as JAK1 inhibitors, a plausible mechanism for this compound is the disruption of the JAK-STAT pathway.[3] This pathway is central to cellular proliferation, differentiation, and immune response.
Pathway Overview:
-
Ligand Binding: Cytokines (e.g., interleukins, interferons) bind to their specific transmembrane receptors.
-
JAK Activation: This binding event brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor.
-
STAT Dimerization & Translocation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of target genes involved in cell growth, survival, and inflammation.
Our subject compound is hypothesized to intervene at Step 2, acting as an ATP-competitive inhibitor of JAK1, thereby preventing the entire downstream signaling cascade.
Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.
Experimental Validation and Protocols
To validate the proposed mechanism of action, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, providing a clear and logical progression from enzymatic activity to cellular effects.
In Vitro Kinase Inhibition Assay
This initial experiment directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase. A luminescence-based assay is a common and robust method.
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution (e.g., recombinant human JAK1), substrate solution (e.g., a generic peptide substrate), and ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and buffer to each well.
-
Compound Addition: Add the serially diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cellular Proliferation Assay
This assay determines the compound's effect on the growth of cancer cell lines known to be dependent on the target pathway.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Seed cancer cells (e.g., NSCLC cell lines with active JAK-STAT signaling) in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.[8][10]
-
Solubilization: After incubation (e.g., 4 hours), add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution using a spectrophotometer at a wavelength of ~570 nm.
-
Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Caption: A logical workflow for validating the mechanism of action.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is not available, we can infer from related compounds.[4][8]
| Moiety | Position | Putative Role in Kinase Binding |
| Thieno[3,2-d]pyrimidine Core | Scaffold | Acts as a hinge-binder, forming key hydrogen bonds in the ATP-binding pocket. Its planarity is crucial for effective binding. |
| 4-Oxo Group | Position 4 | Likely acts as a hydrogen bond acceptor, potentially interacting with hinge-region residues or ordered water molecules. |
| Carboxylic Acid | Position 7 | Introduces a strong polar and charged group. Could form a salt bridge with a basic residue (e.g., Lysine) near the solvent-exposed region of the active site, enhancing potency and selectivity. Also significantly impacts aqueous solubility. |
Conclusion and Future Directions
Based on extensive evidence from the thieno[3,2-d]pyrimidine class of molecules, the most probable mechanism of action for this compound is the ATP-competitive inhibition of protein kinases , with the JAK-STAT and CDK pathways being primary candidates. The specific functional groups on the molecule suggest a well-defined binding mode, with the core scaffold engaging the hinge region and the 7-carboxylic acid moiety providing a key anchoring point to enhance potency and selectivity.
Future research must focus on direct experimental validation. This includes broad kinase screening to identify the primary target(s), co-crystallography studies to elucidate the exact binding mode, and in vivo efficacy studies in relevant disease models to translate the in vitro findings into potential therapeutic applications.
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Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. Available at: [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. Available at: [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
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Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
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Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central. Available at: [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PubMed Central. Available at: [Link]
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Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. Available at: [Link]
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central. Available at: [Link]
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Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. Available at: [Link]
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Synthesis and Biological Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. ResearchGate. Available at: [Link]
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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thienopyrimidine Derivatives
Abstract
The thienopyrimidine core, a fused heterocyclic system bioisosteric to the purine bases of nucleic acids, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical development of thienopyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the foundational synthetic strategies that enabled the initial exploration of this chemical space, trace the evolution of its therapeutic applications from broad biological screening to targeted therapies, and provide detailed protocols and mechanistic insights that underpin its contemporary importance. This document eschews a rigid template in favor of a narrative that mirrors the scientific journey of this remarkable scaffold, from benchtop curiosity to clinical reality.
The Genesis of a Scaffold: Foundational Chemistry and Isomeric Landscape
The thienopyrimidine architecture is characterized by the fusion of a thiophene ring to a pyrimidine ring. This fusion can occur in three distinct isomeric forms, each presenting a unique electronic and steric profile for molecular interactions:
-
Thieno[2,3-d]pyrimidines
-
Thieno[3,2-d]pyrimidines
-
Thieno[3,4-d]pyrimidines
This structural similarity to adenine and guanine is a recurring theme in their history, providing the initial rationale for their synthesis and biological evaluation as potential antimetabolites.[1][3][4] The inherent "drug-likeness" of this scaffold, coupled with the versatility of its synthesis, has cemented its status as a privileged structure in drug discovery.
The Dawn of Synthesis: Pioneering Routes and Their Chemical Logic
The exploration of thienopyrimidine chemistry was predicated on the development of robust synthetic methodologies. Historically, two primary strategies have dominated the landscape: the annulation of a pyrimidine ring onto a pre-existing thiophene and the construction of a thiophene ring onto a pyrimidine core.[1][5]
Building upon Thiophene: The Dominant Paradigm
The most common and versatile approach involves the use of functionalized thiophenes, particularly 2-aminothiophenes, as starting materials.[1][6]
A pivotal moment in the history of thienopyrimidine synthesis was the popularization of the Gewald reaction. This multicomponent reaction provides efficient access to the crucial 2-aminothiophene intermediates from simple starting materials.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Reaction Setup: To a solution of a ketone (e.g., cyclohexanone, 1.0 eq) and an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a secondary amine (e.g., morpholine).
-
Reaction Conditions: Heat the mixture to reflux (or utilize microwave irradiation at 70°C for accelerated synthesis) and monitor the reaction by Thin Layer Chromatography (TLC).[7][8]
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-aminothiophene derivative.
The causality behind this one-pot condensation lies in the initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene.
Diagram: The Gewald Reaction Workflow
Caption: Workflow for the Gewald multicomponent reaction.
With the 2-aminothiophene in hand, the pyrimidine ring can be constructed through cyclization with various one- or two-carbon synthons.
-
Cyclization with Formamide: One of the most direct methods to access the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core is through refluxing the corresponding 2-amino-3-carboxamide or 2-amino-3-carboxylate thiophene with formamide.[1][7]
-
Cyclization with (Thio)urea and Isothiocyanates: The reaction of aminothiophenes with urea or thiourea derivatives provides a route to 2-amino or 2-thioxo thienopyrimidines.[1][9] Similarly, isothiocyanates react to form 3-substituted-2-thioxo-thienopyrimidin-4-ones.[6]
-
Cyclization with Nitriles: Condensation with nitriles, often under acidic conditions, allows for the introduction of various substituents at the 2-position of the pyrimidine ring.[1][6]
Diagram: Pyrimidine Annulation Strategies
Caption: Key strategies for pyrimidine ring formation from aminothiophenes.
Building upon Pyrimidine: An Alternative Approach
While less common, the synthesis of thienopyrimidines can also be achieved by constructing the thiophene ring onto a pre-existing, suitably functionalized pyrimidine.
This method involves the intramolecular cyclization of a pyrimidine derivative bearing a mercaptoacetonitrile side chain. The base-catalyzed reaction proceeds via deprotonation and subsequent nucleophilic attack of the carbanion onto the nitrile group, followed by tautomerization to form the aromatic thiophene ring.[1]
From Broad Screening to Targeted Therapy: A Medicinal Chemistry Saga
The history of thienopyrimidine derivatives in drug discovery is a compelling narrative of evolving scientific paradigms.
Early Explorations: A Broad Spectrum of Activity
Initial investigations into the biological properties of thienopyrimidines were largely driven by their structural analogy to purines. This led to broad phenotypic screening across a range of therapeutic areas. Early reports documented a wide array of biological effects, including:
These early studies, while often lacking a defined molecular target, were crucial in establishing the thienopyrimidine scaffold as a fertile ground for hit discovery.
The Kinase Revolution: A Paradigm Shift
The explosion of knowledge in cellular signaling, particularly the role of protein kinases in cancer and inflammatory diseases, provided a new and highly valuable direction for thienopyrimidine research. The scaffold's ability to fit into the ATP-binding pocket of various kinases made it an ideal starting point for the development of targeted inhibitors.[12]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was one of the early and most significant kinase targets for thienopyrimidine derivatives.[13] Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in oncology.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the specific, yet underexplored, molecule 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid . While direct research on this compound is limited, this document will extrapolate its potential therapeutic targets by analyzing the rich pharmacology of its structural analogs. We will delve into the mechanistic underpinnings of thienopyrimidine derivatives in oncology, inflammation, and metabolic diseases, providing a scientifically grounded rationale for future investigations. This guide is designed to be a comprehensive resource, offering not only a theoretical framework of potential targets but also actionable, detailed protocols for their experimental validation.
Introduction: The Thienopyrimidine Core - A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thienopyrimidine scaffold, a bioisostere of purine that has garnered significant attention in drug discovery.[1] This structural similarity to endogenous purines, such as adenine and guanine, allows thienopyrimidine derivatives to interact with a multitude of biological targets, often by competing with their natural ligands. The therapeutic versatility of this scaffold is evidenced by the diverse biological activities reported for its derivatives, including anticancer, anti-inflammatory, analgesic, antiallergic, and anti-infective properties.[2][3][4]
The subject of this guide, This compound , belongs to the thieno[3,2-d]pyrimidine isomeric family. Its core structure, featuring a fused thiophene and pyrimidine ring system with a carboxylic acid moiety, suggests a high potential for targeted biological activity. The carboxylic acid group, in particular, can act as a key pharmacophore, forming critical hydrogen bonds or ionic interactions within the binding sites of target proteins.
This guide will systematically explore the most probable therapeutic targets for this molecule, drawing inferences from the established pharmacology of its close structural relatives.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the extensive research into thienopyrimidine derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.
Oncology
The anticancer potential of thienopyrimidines is well-documented, with several derivatives targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]
Many thienopyrimidine-based anticancer agents function as kinase inhibitors. The pyrimidine core often mimics the adenine moiety of ATP, enabling competitive inhibition at the enzyme's active site.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ, an isoform predominantly expressed in hematopoietic cells and playing a crucial role in B-cell malignancies and cancer immunotherapy.[6] Inhibition of PI3Kδ can suppress the proliferation of malignant B-cells and modulate the tumor microenvironment by inhibiting regulatory T cells (Tregs).[6]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of EGFR and VEGFR tyrosine kinases, which are key drivers of tumor growth, proliferation, and angiogenesis.[5][7] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these receptor tyrosine kinases.
Diagram: Hypothesized Kinase Inhibition by this compound
Caption: Potential inhibition of key oncogenic kinases by the target compound.
Inflammation and Autoimmune Disorders
The anti-inflammatory properties of thienopyrimidines suggest their potential in treating a range of inflammatory and autoimmune conditions.
-
Cyclooxygenase (COX) Inhibition: Some thienopyrimidine derivatives have demonstrated analgesic and anti-inflammatory activities, with molecular docking studies suggesting inhibition of COX-2.[3] This enzyme is a key mediator of inflammation and pain. The carboxylic acid moiety of our target compound could potentially mimic the binding of arachidonic acid in the COX active site.
-
Sirtuin (SIRT) Modulation: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a class of histone deacetylases that regulate inflammation, metabolism, and cellular stress responses.[8] SIRT inhibition has emerged as a potential therapeutic strategy for certain cancers and inflammatory diseases. The carboxamide group in these inhibitors makes key hydrogen bonding interactions in the nicotinamide binding pocket, a role that the carboxylic acid of our target compound could potentially fulfill.[8]
-
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain thieno[3,2-d]pyrimidine derivatives are selective inhibitors of h-NTPDases, enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[9] Dysregulated purinergic signaling is implicated in various inflammatory and immune disorders.
Diagram: Potential Anti-inflammatory Mechanisms
Caption: Overview of potential anti-inflammatory and immunomodulatory targets.
Metabolic and Endocrine Disorders
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: This enzyme is involved in the inactivation of potent estrogens and androgens. Inhibitors of 17β-HSD2 are being investigated for the treatment of osteoporosis and other hormone-dependent diseases. Conformationally restricted thieno[3,2-d]pyrimidinones have shown moderate inhibitory activity against this enzyme.[10]
Methodologies for Target Identification and Validation
A systematic approach is required to identify and validate the therapeutic targets of this compound. The following experimental workflows provide a roadmap for this endeavor.
Initial Target Class Screening
A broad-based screening approach is recommended to narrow down the potential target classes.
Experimental Protocol: Broad Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of human kinases.
-
Materials:
-
This compound (solubilized in DMSO).
-
Commercial kinase profiling service (e.g., Eurofins, Reaction Biology Corp.).
-
ATP, substrate peptides, and kinase enzymes.
-
-
Procedure:
-
Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of >300 kinases.
-
The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data is expressed as a percentage of inhibition relative to a vehicle control.
-
-
Interpretation of Results:
-
Kinases showing significant inhibition (>50%) are considered primary "hits."
-
These hits will guide the selection of specific kinase families for further investigation.
-
Dose-Response Studies and IC50 Determination
Once primary hits are identified, their potency must be quantified.
Experimental Protocol: In Vitro IC50 Determination for a Hit Kinase (e.g., PI3Kδ)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Materials:
-
Recombinant human PI3Kδ enzyme.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Serial dilutions of the compound in DMSO.
-
ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
-
Procedure:
-
Prepare a series of compound dilutions (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
-
-
Self-Validation:
-
Run a known PI3Kδ inhibitor (e.g., idelalisib) as a positive control to validate assay performance.
-
Include a no-enzyme control to determine the background signal.
-
Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its target in a cellular context is a critical step.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation
-
Objective: To assess the compound's ability to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream target, AKT.
-
Materials:
-
A relevant cancer cell line with an active PI3K pathway (e.g., B-cell lymphoma line).
-
Compound dilutions.
-
Antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and a secondary HRP-conjugated antibody.
-
Lysis buffer, SDS-PAGE gels, and Western blotting apparatus.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AKT and total-AKT, followed by the secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Interpretation:
-
A dose-dependent decrease in the ratio of phospho-AKT to total-AKT indicates successful target engagement and pathway inhibition.[6]
-
Diagram: Workflow for Target Validation
Caption: A streamlined workflow for identifying and validating therapeutic targets.
Summary of Potential Targets and Supporting Rationale
The following table summarizes the most promising potential targets for this compound, based on the activities of structurally related compounds.
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale based on Structural Analogs | Key Validating Experiment |
| Protein Kinases | PI3Kδ, EGFR, VEGFR-2 | Oncology | Thienopyrimidines are known ATP-competitive kinase inhibitors.[5][6] | In vitro kinase assay & cellular phospho-protein analysis (Western Blot). |
| Deacetylases | SIRT1, SIRT2, SIRT3 | Oncology, Inflammation | Thieno[3,2-d]pyrimidine-6-carboxamides are potent sirtuin inhibitors.[8] | Recombinant sirtuin activity assay (fluorometric). |
| Inflammatory Enzymes | COX-2 | Inflammation, Pain | Some thienopyrimidines exhibit anti-inflammatory activity, with docking studies suggesting COX-2 inhibition.[3] | In vitro COX-2 inhibition assay (e.g., measuring prostaglandin E2 production). |
| Ectonucleotidases | h-NTPDase1, 2, 3, 8 | Inflammation, Thrombosis | Thieno[3,2-d]pyrimidine derivatives show selective inhibition of h-NTPDases.[9] | Malachite green-based assay to measure phosphate release from ATP/ADP. |
| Steroid-Metabolizing Enzymes | 17β-HSD2 | Osteoporosis, Endocrinology | Thieno[3,2-d]pyrimidinones inhibit 17β-HSD2.[10] | HPLC-based assay measuring the conversion of estradiol to estrone. |
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, the wealth of data on the broader thienopyrimidine class provides a strong foundation for targeted investigation. The evidence strongly suggests that its most probable therapeutic targets lie within the realms of protein kinases, inflammatory enzymes, and metabolic modulators. The carboxylic acid moiety is a key feature that likely plays a significant role in target binding and should be a focal point in any structure-activity relationship (SAR) studies.
The experimental protocols detailed in this guide offer a clear and logical path forward for any research team seeking to unlock the therapeutic potential of this promising compound. Future work should focus on a systematic screening and validation cascade, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will not only elucidate the specific mechanism of action of this molecule but also contribute to the broader understanding of the therapeutic utility of the thienopyrimidine scaffold.
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Temple, D. L., Yevich, J. P., Covington, R. R., Hanning, C. A., Seidehamel, R. J., Mackey, H. K., & Bartek, M. J. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505–510. [Link]
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Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025). Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). Molecules. [Link]
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Synthesis and Bioevaluation of Thienopyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2015). Letters in Drug Design & Discovery. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Foreword: A Computational Lens on a Promising Scaffold
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1][2][3] The subject of this guide, 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1527518-33-7), represents a core structure within this class, possessing key functional groups that suggest potential for targeted therapeutic interactions.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of in silico modeling techniques to elucidate the therapeutic potential of this molecule. We will navigate a complete computational workflow, from initial target identification to the prediction of pharmacokinetic properties, providing not just the "how" but the critical "why" behind each methodological choice.
The Strategic Imperative of In Silico Modeling
In modern drug discovery, in silico approaches are not merely supplementary; they are foundational.[5][6] They provide a cost-effective and rapid means to generate and test hypotheses, prioritize experimental work, and gain atomic-level insights into molecular interactions that are often inaccessible through purely empirical methods.[7][8] For a molecule like this compound, where public domain data on its specific biological targets is sparse, a structured in silico investigation is the logical first step to unlocking its potential.
A Roadmap for In Silico Investigation
Our approach will follow a multi-stage, iterative workflow. This structure is designed to be logical and self-validating, where the outputs of one stage inform the inputs of the next, progressively building a comprehensive profile of the molecule's therapeutic potential.
Caption: A high-level overview of the in silico modeling workflow.
Phase 1: Target Identification and Ligand Preparation
Target Identification: An Evidence-Based Approach
The initial and most critical step is identifying plausible biological targets.[9][10] Given that our molecule is a thienopyrimidine derivative, we can leverage existing knowledge about this scaffold to inform our search.
Methodology:
-
Literature & Database Mining: A thorough search of scientific databases (e.g., PubMed, Scopus) and chemical databases (e.g., ChEMBL, PubChem) for known biological targets of thienopyrimidine analogs is the first step. This analysis reveals that this scaffold frequently targets protein kinases and enzymes like dihydrofolate reductase (DHFR).[1][2][3]
-
Target Prediction Servers: Utilize computational tools like SwissTargetPrediction or SuperPred to predict potential targets based on the 2D structure of this compound. These servers operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.
Justification: This dual approach combines empirical evidence from existing research with predictive algorithms, providing a robust list of potential targets. For this guide, we will proceed with a hypothetical primary target: Fibroblast Growth Factor Receptor 1 (FGFR-1) , a kinase implicated in various cancers and a known target for other thienopyrimidine derivatives.[3][4]
Ligand and Receptor Preparation: Ensuring Structural Integrity
The accuracy of any in silico model is contingent on the quality of the input structures. This is a non-negotiable step where meticulous attention to detail is paramount.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures a low-energy, sterically favorable starting conformation.
-
Causality: An unminimized, high-energy ligand conformation can prevent the docking algorithm from finding the true binding pose.
-
-
Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states at a physiological pH (e.g., 7.4). The carboxylic acid group on our molecule will likely be deprotonated at this pH, which is a critical detail for electrostatic interaction modeling.
Experimental Protocol: Receptor Preparation
-
PDB Structure Selection: Download the crystal structure of our target, FGFR-1, from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, which helps in defining the binding site (e.g., PDB ID: 5O49).[4]
-
Structure Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking process unless they are known to be critical for binding, in which case more advanced techniques are required.
-
-
Protonation and Optimization: Add hydrogen atoms to the protein structure and assign appropriate protonation states to the amino acid residues. Perform a constrained energy minimization on the protein to relieve any steric clashes while keeping the backbone atoms fixed.
Phase 2: Unveiling Molecular Interactions
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11][12] It is a computationally efficient method to generate plausible binding hypotheses.
Experimental Protocol: Molecular Docking
-
Binding Site Definition: Define the binding site on FGFR-1. This is typically done by creating a grid box centered on the position of the co-crystallized ligand from the original PDB file.
-
Docking Simulation: Use a docking program like AutoDock Vina or Glide to dock the prepared ligand into the defined binding site of the receptor.[13] The software will generate multiple possible binding poses.
-
Pose Analysis and Scoring: Analyze the generated poses based on their scoring function values (e.g., binding affinity in kcal/mol) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Trustworthiness Check: A key self-validation step is to "re-dock" the co-crystallized ligand back into its binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Caption: A simplified workflow for the molecular docking process.
Hypothetical Docking Results for this compound with FGFR-1
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Arg564, Asp641 | Hydrogen Bond (Carboxylate) |
| 1 | -8.5 | Val492, Leu630 | Hydrophobic |
| 2 | -7.9 | Lys514, Glu565 | Hydrogen Bond |
| 3 | -7.2 | Ala564, Leu484 | Hydrophobic |
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the predicted binding pose.[1][3]
Experimental Protocol: MD Simulation
-
System Solvation: Place the top-ranked docked complex into a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
Equilibration: Perform a multi-step equilibration process. First, equilibrate the solvent and ions while keeping the protein-ligand complex restrained. Then, gradually release the restraints and equilibrate the entire system under constant temperature and pressure (NPT ensemble).
-
Causality: Proper equilibration is crucial to ensure the stability of the system before the production run and to avoid artifacts.
-
-
Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as RMSD of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
Trustworthiness Check: A stable ligand RMSD throughout the simulation suggests a stable binding pose. Large fluctuations or the ligand dissociating from the binding pocket would invalidate the docking prediction.
Phase 3: Profiling for Druggability
ADMET Prediction: A Glimpse into Pharmacokinetics
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-like properties.[14][15][16]
Methodology:
Utilize web-based platforms like SwissADME or admetSAR to predict a range of physicochemical and pharmacokinetic properties.[15] These tools use quantitative structure-activity relationship (QSAR) models and other predictive algorithms.
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity or side effects.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity Predictions: Flags potential liabilities like mutagenicity or cardiotoxicity.
Hypothetical ADMET Profile for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 196.18 g/mol | Compliant with Lipinski's Rule |
| LogP | 1.2 | Good balance of hydrophilicity/lipophilicity |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Favorable toxicity profile |
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of this compound. The hypothetical results suggest that this molecule has the potential to bind stably to the FGFR-1 kinase and possesses a favorable drug-like profile.
It is imperative to recognize that in silico modeling is a hypothesis-generation tool. The compelling computational evidence presented here must be validated through rigorous experimental investigation, including in vitro binding assays, enzyme inhibition assays, and cell-based studies. The insights gained from this computational deep-dive, however, provide a strong rationale and a clear path forward for the experimental prioritization of this promising thienopyrimidine derivative.
References
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Elmongy, E. I., Altwaijry, N., Attallah, N. G. M., AlKahtani, M. M., & Henidi, H. A. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 15(3), 336. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Ansary, G. H. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(49), 45547–45564. [Link]
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El-Naggar, A. M., El-Adl, K., Al-Ghorbani, M., Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. International Journal of Molecular Sciences, 24(13), 10827. [Link]
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El-Naggar, A. M., et al. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. ResearchGate. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2425, pp. 85–115). [Link]
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A Technical Guide to 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid (CAS 1527518-33-7): A Core Scaffold in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, its pivotal role as a synthetic intermediate, and the broader therapeutic potential of the thieno[3,2-d]pyrimidine scaffold it represents, particularly in the development of targeted kinase inhibitors.
Compound Identification and Physicochemical Properties
The compound registered under CAS number 1527518-33-7 is identified as This compound .[1][2][3][4][5] Due to keto-enol tautomerism, it is also referred to as 4-hydroxythieno[3,2-d]pyrimidine-7-carboxylic acid.[6][7] This molecule features a bicyclic system where a thiophene ring is fused to a pyrimidine ring, a scaffold that has become a cornerstone in the design of various enzyme inhibitors.
The key physicochemical data for this compound, as compiled from chemical supplier technical data sheets, are summarized below. This information is critical for its handling, storage, and application in synthetic chemistry workflows.
| Property | Value | Source(s) |
| CAS Number | 1527518-33-7 | [1][2][6] |
| Molecular Formula | C₇H₄N₂O₃S | [2][6] |
| Molecular Weight | 196.18 g/mol | [2] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8°C, under inert gas (Nitrogen) | [5] |
| InChI Key | NEKNKGJIFDPCPB-UHFFFAOYSA-N | [5] |
| Safety | GHS07 (Warning): H302, H315, H319, H335 | [5] |
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal platform for designing potent and selective enzyme inhibitors. The thiophene ring can engage in hydrophobic and π-stacking interactions within an active site, while the pyrimidine nitrogens can form crucial hydrogen bonds.[1]
This scaffold has been successfully employed to develop inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer. Notable examples from the scientific literature include:
-
Sirtuin (SIRT) Inhibitors: The thieno[3,2-d]pyrimidine-6-carboxamide core was identified as a novel, potent inhibitor of SIRT1, SIRT2, and SIRT3.[1]
-
Janus Kinase (JAK) Inhibitors: Derivatives have been designed as potent and highly selective inhibitors of JAK1, a key target in cancer and inflammatory diseases.[7]
-
ATR Kinase Inhibitors: The scaffold was used to develop potent and selective inhibitors of the ATR kinase, a central regulator of the DNA damage response, offering a therapeutic strategy for cancers with specific DNA repair defects.[3]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Researchers have optimized the thieno[3,2-d]pyrimidine core to create novel inhibitors of CDK7, a dual-function kinase involved in cell cycle control and transcription, with applications in triple-negative breast cancer.[4]
The widespread application of this scaffold underscores its versatility and importance, making building blocks like CAS 1527518-33-7 valuable starting points for drug discovery programs.[8]
Synthetic Utility and Application
This compound serves as a key intermediate in the synthesis of more complex molecules. The carboxylic acid group at the 7-position is a versatile chemical handle, primarily used for forming amide bonds.
A notable application is in the synthesis of inhibitors for TGF-β-activated kinase 1 (TAK1) , a crucial enzyme in inflammatory signaling pathways. In a documented synthesis, the compound (referred to as 3-11) is coupled with an amine-containing side chain via an amide bond to produce the final TAK1 inhibitor.[9]
The general workflow for this type of synthetic application is depicted below.
Caption: Synthetic workflow using CAS 1527518-33-7 for kinase inhibitor synthesis.
The following is a representative, field-proven protocol for an amide coupling reaction using a carboxylic acid like CAS 1527518-33-7, based on standard laboratory procedures and related syntheses.[1][9]
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.0 - 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or DIEA (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid, forming a highly reactive acyl-intermediate. The choice of HATU is critical; it is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Amine Addition: Add the target amine (1.0 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 0.1 M HCl), saturated aqueous NaHCO₃, and brine. This aqueous wash sequence effectively removes unreacted starting materials, coupling reagents, and base.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final amide.
This robust protocol highlights the compound's utility as a foundational piece for building a diverse library of potential drug candidates.
The Kinase Inhibition Mechanism
The thieno[3,2-d]pyrimidine core typically functions as an "ATP-competitive" inhibitor. It is designed to bind in the ATP-binding pocket of the target kinase, a highly conserved region across the kinome.
Caption: Binding model of a thieno[3,2-d]pyrimidine inhibitor in a kinase active site.
As illustrated, the pyrimidine nitrogens are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. The fused thiophene ring extends into a nearby hydrophobic pocket, often engaging in π-stacking interactions with aromatic residues like phenylalanine.[1] The substituent at the 7-position (derived from the carboxylic acid) typically projects towards the solvent-exposed region, providing a vector for introducing chemical diversity to enhance potency and selectivity against specific kinases.
References
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Di Fruscia, P., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
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Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. Available at: [Link]
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Li, Y., et al. (2023). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Chen, Y., et al. (2023). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. European Journal of Medicinal Chemistry, 255, 115370. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. Available at: [Link]
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Interchim. (n.d.). This compound. Available at: [Link]
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Koyama, N. (2016). Development of a drug discovery method for simultaneous development of kinase inhibitors with different inhibition modes. (Doctoral dissertation, The University of Tokyo). Available at: [Link]
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Alsaedi, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(21), 7291. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid in Drug Discovery
Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery
The thienopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to interact with a wide array of biological targets.[1] This structural motif is central to the development of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The focus of these application notes is 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, a key intermediate and pharmacophore for the generation of potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[3][4][5]
This guide provides detailed protocols for the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent elaboration, as well as methodologies for its application in key biochemical and cell-based assays relevant to drug discovery and development professionals.
Chemical Synthesis: Building the Thieno[3,2-d]pyrimidine Core
The synthesis of the 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold is a critical first step in the development of novel drug candidates. The following protocol is a robust method for the construction of this key intermediate, based on established synthetic strategies for related thienopyrimidinones.[6][7]
Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidinone Core
This protocol outlines the cyclization of a 3-aminothiophene-2-carboxylate precursor to form the desired thienopyrimidinone structure.
Scientific Rationale: The annulation of the pyrimidinone ring onto the thiophene core is achieved through a condensation reaction. The choice of phosphorus oxychloride (POCl₃) as a dehydrating and activating agent facilitates the intramolecular cyclization. Dichloroethane (DCE) is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.[6]
Experimental Workflow:
Caption: Synthetic workflow for the thieno[3,2-d]pyrimidinone core.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the starting methyl 3-aminothiophene-2-carboxylate (1 equivalent) in dichloroethane (DCE), add 2-pyrrolidone (1.2 equivalents).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the stirred solution at room temperature.
-
Cyclization: Heat the reaction mixture to 80°C and maintain it at this temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,2-d]pyrimidinone.[6]
Application in Kinase Inhibition Assays
Derivatives of this compound have shown significant promise as kinase inhibitors. The following is a generalized protocol for evaluating the inhibitory activity of these compounds against a target kinase, such as PI3K.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Scientific Rationale: The assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP levels, detected by a coupled enzyme system that generates a fluorescent signal, corresponds to higher kinase activity. Inhibitors will prevent ATP consumption, resulting in a stronger fluorescent signal.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the kinase and the appropriate substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example 1 | PI3Kα | 15 |
| Example 2 | PI3Kβ | 250 |
| Example 3 | PI3Kδ | 80 |
| Example 4 | mTOR | >10,000 |
Note: The above data is illustrative. Actual IC₅₀ values must be determined experimentally.
Application in Cell-Based Assays
The ultimate test of a potential drug candidate is its activity in a cellular context. The following protocols outline common cell-based assays to evaluate the anticancer effects of this compound derivatives.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Scientific Rationale: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow:
Caption: Workflow for an apoptosis assay using flow cytometry.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold for the development of targeted therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of novel derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and pharmacokinetic studies to advance promising candidates towards clinical development. The continued exploration of the thienopyrimidine scaffold holds significant potential for the discovery of next-generation medicines.
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., & Alanazi, A. M. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(12), 2093. [Link]
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Vitale, P., et al. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 25(17), 3894. [Link]
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Al-Ostoot, F. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Hussein, H. A., et al. (2019). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 24(22), 4065. [Link]
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Liu, Y., et al. (2020). Discovery of 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives as PI3Kα inhibitors via virtual screening and docking-based structure optimization. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]
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Kolos, N. N., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 114-121. [Link]
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Zhan, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(12), 2358-2367. [Link]
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Gomha, S. M., et al. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][8][9][10]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal, 7, 49-59. [Link]
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Abdel-Wahab, B. F., et al. (2014). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4-benzothiazol-2-yl-phenyl moiety. Der Pharma Chemica, 6(6), 212-220. [Link]
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Trotsko, N., et al. (2021). Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. Molecules, 26(16), 4983. [Link]
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Perjesi, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291. [Link]
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Application Notes and Protocols for 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid in Enzyme Inhibition Assays
Introduction: The Thienopyrimidine Scaffold in Enzyme Inhibition
The thienopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds targeting a wide array of enzymes with therapeutic relevance. Derivatives of this scaffold have demonstrated inhibitory activity against critical enzyme families, including protein kinases, proteases, and ectonucleotidases, implicating them in the potential treatment of cancer, infectious diseases, and inflammatory conditions.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific member of this class, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid , in various enzyme inhibition assays.
This guide moves beyond simple procedural lists to explain the rationale behind experimental design, ensuring that each protocol functions as a self-validating system. We will cover the essential physicochemical properties of the compound, general principles for robust assay design, and detailed, step-by-step protocols for evaluating its inhibitory potential against several representative enzyme classes.
Compound Profile: this compound
Before initiating any assay, a thorough understanding of the test compound's properties is paramount.
| Property | Value | Source |
| CAS Number | 1527518-33-7 | [5] |
| Molecular Formula | C₇H₄N₂O₃S | [5] |
| Molecular Weight | 196.18 g/mol | |
| Physical Form | Solid | [5] |
| Storage | 2-8°C, stored under nitrogen | [5] |
Solubility and Stock Solution Preparation: A Critical First Step
The aqueous solubility of carboxylic acid-containing heterocyclic compounds can be pH-dependent. The presence of the carboxylic acid moiety suggests that solubility may be poor in acidic or neutral aqueous solutions but can be enhanced in basic conditions due to salt formation.
Causality Behind the Protocol: An improperly prepared or insoluble compound is a primary source of assay artifacts, leading to non-reproducible data or false negatives. It is crucial to determine the compound's solubility in the intended assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in the assay must be carefully controlled (typically ≤1%) as it can affect enzyme activity.[6]
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Initial Solubility Test:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter.
-
Serially dilute the DMSO stock into the primary assay buffer to be used (e.g., Tris-HCl, HEPES) to determine the concentration at which precipitation occurs. This helps define the upper limit for screening concentrations.
-
-
Master Stock Solution Preparation:
-
Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration master stock (e.g., 20 mM).
-
Aliquot the master stock into small volumes in low-retention tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Intermediate and Working Solutions:
-
On the day of the experiment, thaw an aliquot of the master stock.
-
Prepare intermediate dilutions from the master stock using 100% DMSO.
-
Prepare final working solutions by diluting the intermediate stocks into the assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a pre-determined, enzyme-compatible level (e.g., 1%).
-
Part 1: Foundational Principles of Robust Enzyme Inhibition Assays
A successful enzyme inhibition assay is built on a foundation of sound enzymology principles. The goal is to ensure that any observed signal change is a direct result of the inhibitor's interaction with the target enzyme.
The Self-Validating System: Controls are Non-Negotiable
Every assay plate must include a set of controls to validate the results of that specific experiment.
-
Positive Control (100% Activity): Contains the enzyme, substrate, and buffer, with the same final concentration of DMSO as the test wells. This defines the maximal signal.
-
Negative Control (0% Activity/Background): Contains the substrate and buffer (and DMSO) but no enzyme . This accounts for any non-enzymatic substrate degradation or background signal.
-
Reference Inhibitor Control: A known inhibitor of the target enzyme should be run in parallel. The IC₅₀ value obtained for the reference inhibitor must fall within a historically accepted range to validate the assay's performance on that day.[1]
Workflow for a Typical Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is the most common metric for inhibitor potency.
Data Analysis Workflow:
-
Normalize Data: Subtract the average signal of the negative control (background) from all wells.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the Curve: Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve.[8]
-
Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor at the inflection point of the curve, corresponding to 50% inhibition.[9]
Part 2: Specific Application Protocols
The thienopyrimidine scaffold has shown activity against multiple enzyme classes. Below are detailed protocols for representative targets.
Application 1: Kinase Inhibition Assay (e.g., PIM-1)
PIM-1 is a serine/threonine kinase implicated in cancer cell proliferation and survival.[10] Luminescence-based assays that quantify ATP consumption (or ADP production) are robust methods for measuring kinase activity.
Causality Behind the Protocol: The ADP-Glo™ Kinase Assay is a highly sensitive method that measures ADP produced by the kinase reaction.[11] The amount of ADP is directly proportional to kinase activity. The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the produced ADP into ATP, which is then used by luciferase to generate a light signal. This two-step process minimizes interference from high ATP concentrations and increases the assay's dynamic range.[12]
Protocol 2: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate (e.g., S6Ktide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well assay plates
-
This compound and reference inhibitor (e.g., Staurosporine)
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 2 mM. Dilute these 1:10 in Kinase Assay Buffer. Add 2.5 µL of the diluted compounds to the assay plate wells. Add 2.5 µL of 10% DMSO in buffer to positive and negative control wells.
-
Enzyme Preparation: Dilute PIM-1 enzyme in Kinase Assay Buffer to a pre-determined optimal concentration (the concentration that gives a robust signal within the linear range of the assay).
-
Substrate/ATP Mix: Prepare a solution containing the PIM-1 substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near its Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.[8]
-
Kinase Reaction:
-
Add 5 µL of the diluted PIM-1 enzyme to the test compound and positive control wells.
-
Add 5 µL of Kinase Assay Buffer without enzyme to the negative control wells.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 2.5 µL of the Substrate/ATP mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate % inhibition and determine the IC₅₀ value as described previously.
Application 2: Cysteine Protease Inhibition Assay (e.g., Falcipain-2)
Falcipain-2 is a critical cysteine protease for the malaria parasite Plasmodium falciparum, making it a key antimalarial drug target.[1] Its activity can be monitored using a fluorogenic substrate.
Causality Behind the Protocol: This assay utilizes a peptide substrate (Z-Phe-Arg-AMC) that is non-fluorescent until cleaved by Falcipain-2. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[13] The rate of increase in fluorescence is directly proportional to the enzyme's activity. This method provides a continuous, real-time readout of enzyme function.
Protocol 3: Falcipain-2 Inhibition Assay
Materials:
-
Recombinant Falcipain-2
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, with 10 mM DTT (Dithiothreitol is required to maintain the active-site cysteine in a reduced state).
-
Fluorogenic Substrate: Z-Phe-Arg-AMC
-
This compound and reference inhibitor (e.g., E64)
-
Black, flat-bottom 96-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and controls in Assay Buffer (with the required final DMSO concentration) and add to the plate wells.
-
Enzyme Addition: Add recombinant Falcipain-2 to all wells except the negative controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC to all wells to a final concentration at or below its Kₘ.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~355 nm, Emission: ~460 nm) every 60 seconds for 30 minutes.[13]
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate % inhibition using the rates (V₀) instead of a single endpoint signal.
-
Plot the dose-response curve and determine the IC₅₀.
-
Application 3: Cellular Assay for STAT3 Signaling Inhibition
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers.[14] A key activation step is the phosphorylation of tyrosine 705 (Y705). A cellular assay can determine if the compound can inhibit this process within a biological context.
Causality Behind the Protocol: Western blotting is a semi-quantitative technique that allows for the direct visualization and comparison of the levels of a specific protein in different samples. By using an antibody specific to the phosphorylated form of STAT3 (p-STAT3 Y705), we can directly assess the impact of the inhibitor on the upstream kinases (like JAKs or Src) that are responsible for this phosphorylation event. Normalizing the p-STAT3 signal to the total STAT3 signal ensures that any observed decrease is due to inhibition of phosphorylation, not a reduction in the overall amount of STAT3 protein.[10]
Protocol 4: Western Blot for STAT3 Phosphorylation
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or one that can be stimulated (e.g., Hep3B).
-
Cell culture medium and serum.
-
Stimulating cytokine (e.g., Interleukin-6, IL-6), if needed.[15]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-STAT3 (Y705) and anti-total-STAT3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours). Include a vehicle (DMSO) control.
-
If using a stimulation model, serum-starve the cells before treatment, and then add the stimulating cytokine (e.g., IL-6) for the last 15-30 minutes of the incubation.[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against p-STAT3 (Y705) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using a chemiluminescent substrate and an imaging system.[14]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and specificity of the inhibition.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each condition.
Visualization of a Cellular Signaling Pathway
Caption: Inhibition points in the JAK-STAT3 signaling pathway.
Conclusion
This compound represents a versatile scaffold for probing various enzyme systems. The successful application of this compound in inhibition assays hinges on careful preparation, rigorous adherence to the principles of enzymology, and the use of well-controlled, validated protocols. The methodologies outlined in this guide provide a robust framework for researchers to accurately characterize the inhibitory profile of this compound and its derivatives, thereby accelerating the journey from initial hit identification to lead optimization in drug discovery.
References
-
Zhu, W. et al. (2018). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
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Ishaq, A. et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]
-
El-Gamal, M. et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. Available at: [Link]
-
Li, Y. et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
-
Kim, H. et al. (2019). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Gorshkov, K. et al. (2020). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports. Available at: [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
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Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
ResearchGate. (n.d.). Falcipain-2 inhibitor activity profile of final compounds 5(a-t). ResearchGate. Available at: [Link]
-
Zhang, Y. et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology. Available at: [Link]
-
Sachsenmeier, K. (2013). Screening for Inhibitors of CD73 (5´-ectonucleotidase) Using a Metabolite Assay. Promega Connections. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Anderson, A. C. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. Available at: [Link]
-
Lin, L. et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Research. Available at: [Link]
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Application Note: A Framework for Characterizing 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid in Cell-Based Assays
Introduction & Scientific Rationale
The thienopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, makes it an ideal backbone for designing molecules that interact with ATP-binding sites of various enzymes, particularly protein kinases.[1][2] Thienopyrimidine derivatives have been successfully developed as potent inhibitors of critical signaling pathways, including PI3K, and are present in several clinically evaluated drugs.[3][4]
This document provides a comprehensive, field-tested guide for the cellular characterization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (hereafter designated THP-7C ). The objective is to present an integrated workflow, moving from foundational toxicity assessments to specific target engagement and downstream functional readouts. The protocols herein are designed as a self-validating system, enabling researchers to generate robust, reproducible data on the compound's mechanism of action. While THP-7C's precise target is subject to investigation, this guide will use the highly plausible PI3K/Akt signaling pathway as a representative model for demonstrating the experimental framework, given the prevalence of this target for the thienopyrimidine class.[3]
Foundational Assays: Determining the Therapeutic Window
Before investigating a specific mechanism, it is imperative to first define the concentration range where THP-7C exhibits biological activity without inducing non-specific cytotoxicity. This establishes the compound's therapeutic window. The initial step is to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Causality and Experimental Logic
A viability assay measures the overall metabolic activity of a cell population, which reflects a combination of proliferation and cell death. A cytotoxicity assay, conversely, specifically measures markers of cell death (e.g., membrane integrity). By running these in parallel, we can determine if a reduction in viability signal is due to a targeted anti-proliferative effect or general toxicity. This is a critical first step for interpreting all subsequent mechanistic data.[5]
Workflow for Viability & Cytotoxicity Assessment
The following diagram outlines a multiplexed workflow using a luminescence-based viability assay (e.g., RealTime-Glo™) and a fluorescence-based cytotoxicity assay (e.g., CellTox™ Green).
Caption: Workflow for determining GI50 and CC50 values of THP-7C.
Detailed Protocol: Cell Viability/Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, U-87 MG) into clear-bottom, white-walled 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[5] Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of THP-7C in appropriate media, starting from a top concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).
-
Treatment: Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate plates for 72 hours.
-
Reagent Addition: Add a multiplexed viability/cytotoxicity reagent (e.g., Promega's RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) according to the manufacturer's instructions.
-
Data Acquisition: Read luminescence (viability) and fluorescence (cytotoxicity) on a multi-mode plate reader.
-
Analysis: Normalize the data to vehicle-treated wells (100% viability, 0% cytotoxicity). Plot the normalized response against the log of compound concentration and fit a four-parameter logistic (4PL) non-linear regression model to determine the GI₅₀ (50% growth inhibition) and CC₅₀ (50% cytotoxic concentration) values.[6]
Example Data Presentation
| Cell Line | Target Pathway | THP-7C GI₅₀ (µM) | THP-7C CC₅₀ (µM) | Therapeutic Index (CC₅₀/GI₅₀) |
| U-87 MG | PIK3CA mutant | 0.85 | > 50 | > 58.8 |
| MCF-7 | PIK3CA mutant | 1.20 | > 50 | > 41.7 |
| A549 | PIK3CA wild-type | 15.6 | > 50 | > 3.2 |
This table demonstrates how to present foundational data. A high therapeutic index suggests the compound's anti-proliferative effect is not due to general toxicity.
Primary Target Engagement: Cellular Phosphorylation Assays
Once a therapeutic window is established, the next step is to verify that THP-7C engages its putative target within the cell. Since thienopyrimidines often target kinases, a direct measure of substrate phosphorylation is a robust method for quantifying target engagement.[7][8]
Causality and Experimental Logic
The PI3K/Akt pathway is a central node in cell growth and survival. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and phosphorylation of Akt at key residues (Thr308 and Ser473). A potent PI3K inhibitor will block this cascade, resulting in a dose-dependent decrease in phospho-Akt levels. Measuring the p-Akt/total Akt ratio provides a normalized, quantitative readout of target inhibition.[3]
Visualizing the Target Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of THP-7C.
Detailed Protocol: In-Cell Western™ for Phospho-Akt
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 12-18 hours. This crucial step reduces basal p-Akt levels, maximizing the assay window.
-
Inhibitor Pre-treatment: Treat cells with a serial dilution of THP-7C (and controls, e.g., Pictilisib) for 2 hours.
-
Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes to induce robust Akt phosphorylation.
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 for 15 minutes.[9]
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a cocktail of two primary antibodies: Rabbit anti-p-Akt (Ser473) and Mouse anti-total Akt.
-
Secondary Antibody Incubation: Wash plates, then incubate for 1 hour with a cocktail of two species-specific secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).
-
Data Acquisition: Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the intensity in the 700 nm (total Akt) and 800 nm (p-Akt) channels. Calculate the p-Akt/total Akt ratio for each well. Normalize the data to the stimulated vehicle control and plot a 4PL curve to determine the IC₅₀.
Example Data Presentation
| Compound | Target | Cell Line | p-Akt (Ser473) IC₅₀ (µM) |
| THP-7C | PI3K | U-87 MG | 0.21 |
| Pictilisib (Control) | PI3K | U-87 MG | 0.09 |
Functional & Phenotypic Assays
Demonstrating target engagement is critical, but linking it to a functional cellular outcome provides stronger evidence of the compound's potential utility. Assays that measure cell migration and invasion are excellent functional readouts for inhibitors of pro-survival pathways like PI3K/Akt.
Causality and Experimental Logic
The PI3K/Akt pathway is heavily implicated in the regulation of the cytoskeleton and cell motility. Inhibition of this pathway is expected to reduce a cancer cell's ability to migrate and close a "wound" in a confluent monolayer. The scratch assay provides a straightforward, visual, and quantifiable measure of this functional outcome.
Workflow for Wound-Healing (Scratch) Assay
Caption: Workflow for a functional cell migration (wound-healing) assay.
Detailed Protocol: Wound-Healing Assay
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Scratch: Using a p200 pipette tip, make a straight scratch across the center of each well.
-
Wash: Gently wash each well twice with PBS to remove detached cells. This is a critical step to ensure a clean starting point for migration.
-
Treatment: Add media containing THP-7C at relevant concentrations (e.g., 1x, 5x, and 10x the p-Akt IC₅₀) and vehicle control. Use serum-free or low-serum media to minimize proliferation effects.
-
Imaging: Immediately capture images of the scratches (T=0) using a microscope with a camera.
-
Incubation: Incubate the plate for 24-48 hours.
-
Final Imaging: Capture final images of the same fields.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at T=0 and T=final. Calculate the percent wound closure: [1 - (Final Area / Initial Area)] * 100.
Data Interpretation & Troubleshooting
Robust data generation relies on careful execution and an awareness of potential pitfalls.
Interpreting Dose-Response Curves
The 4-parameter logistic (4PL) model is standard for analyzing dose-response data.[6][10] Key parameters include:
-
Top Plateau: The maximal response (should be ~100% for normalized data).
-
Bottom Plateau: The minimal response (indicates efficacy, Eₘₐₓ).
-
IC₅₀/GI₅₀: The concentration for 50% inhibition (indicates potency).
-
Hill Slope: Describes the steepness of the curve.
Always visually inspect curve fits to ensure the model accurately represents the data.[10] An R² value > 0.95 is generally considered a good fit.
Common Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; "Edge effects" from evaporation.[11] | Use a multichannel pipette; ensure even cell suspension; fill outer wells with sterile PBS or media to minimize evaporation.[12] |
| Poor Assay Window (Low S/N) | Suboptimal cell number; Insufficient pathway stimulation; Reagents not at optimal temperature. | Optimize cell seeding density[5]; Titrate stimulus concentration and time; Allow all reagents to equilibrate to room temperature before use. |
| Inconsistent Dose-Response | Compound precipitation at high concentrations; Compound instability in media. | Check compound solubility in media; Use freshly prepared dilutions; Reduce incubation time if stability is a concern. |
| No Compound Effect | Compound is inactive against the chosen target/pathway; Inadequate cell permeabilization (for intracellular targets). | Test in other relevant cell lines/assays; Optimize permeabilization step (reagent, time, temperature).[9] |
Conclusion
This application note provides a structured, multi-faceted framework for the cellular characterization of this compound (THP-7C). By systematically progressing from broad viability assessments to specific on-target activity and subsequent functional consequences, researchers can build a comprehensive profile of the compound's mechanism of action. Adherence to these self-validating protocols, including the use of appropriate controls and robust data analysis, will ensure the generation of high-quality, reliable data essential for advancing drug discovery programs.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Patel, K., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cell‐based assays in GPCR drug discovery. Retrieved from [Link]
-
PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (n.d.). Cell-based assays and animal models for GPCR drug screening. Retrieved from [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]
-
D-Scholarship@Pitt. (2013). Dose-response Curve Analysis; Modified EM Algorithm. Retrieved from [Link]
-
Oxford Academic. (n.d.). Thunor: visualization and analysis of high-throughput dose–response datasets. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
-
ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]
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Topic: Strategic Derivatization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid for Advanced Assay Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the chemical derivatization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. The protocols outlined herein are designed to facilitate the development of robust and sensitive assays for screening, structure-activity relationship (SAR) studies, and various bioanalytical applications.
Introduction: The Rationale for Derivatization
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, antiviral properties, and G-protein coupled receptor (GPCR) agonism.[1][2][3] The specific molecule, this compound, serves as a crucial synthetic intermediate and a core fragment in the development of novel therapeutics.
To effectively study the biological interactions and therapeutic potential of this compound, it is essential to develop quantitative assays. Such assays often require the molecule to be tagged with a reporter group (e.g., a fluorophore or biotin) or conjugated to other molecules. The carboxylic acid moiety at the 7-position is an ideal chemical handle for this purpose, allowing for stable and specific modifications without altering the core pharmacophore. This application note details the strategies and step-by-step protocols for derivatizing this key functional group.
Core Chemistry: Amide Bond Formation
The most reliable and widely used method for modifying a carboxylic acid is through the formation of a stable amide bond with a primary or secondary amine.[4] Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can degrade sensitive molecules.[5][6] Therefore, a "coupling" or "activating" agent is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
The most common strategy in bioconjugation involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7] The reaction proceeds via an unstable O-acylisourea intermediate. To improve efficiency and prevent side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[8] This additive reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the desired amine to form the final amide conjugate.
Figure 1: General mechanism for EDC/NHS-mediated amide bond formation.
Protocol 1: Fluorescent Labeling with an Amine-Reactive Dye
This protocol describes the conjugation of the thienopyrimidine carboxylic acid to an amine-functionalized fluorescent dye. The resulting fluorescent derivative is ideal for use in high-throughput screening (HTS) assays, such as fluorescence polarization (FP), FRET, and cellular imaging.[] Fluorescent labeling provides a highly sensitive detection method that is amenable to automation.[8]
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| This compound | Sigma-Aldrich | Starting material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Thermo Fisher | Carboxylic acid activating agent |
| N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS) | Thermo Fisher | Stabilizes the active intermediate |
| Fluorescein Cadaverine (or other amine-dye) | Thermo Fisher | Amine-functionalized fluorescent tag |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Reaction solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | Sigma-Aldrich | Reaction buffer (optional, for aqueous) |
| Reverse-Phase HPLC System | Various | Purification and analysis |
| Mass Spectrometer (LC-MS) | Various | Product characterization |
Step-by-Step Experimental Protocol
Note: This reaction should be performed under anhydrous conditions to minimize hydrolysis of the active ester.
-
Preparation: In a clean, dry vial, dissolve 10 mg of this compound in 1.0 mL of anhydrous DMF.
-
Activation:
-
Add 1.5 equivalents of EDC (approx. 9.2 mg).
-
Add 1.2 equivalents of Sulfo-NHS (approx. 12.4 mg).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Sulfo-NHS ester. The solution should remain clear.
-
-
Coupling:
-
In a separate vial, dissolve 1.1 equivalents of the amine-functionalized dye (e.g., Fluorescein Cadaverine, approx. 21.5 mg) in 0.5 mL of anhydrous DMF.
-
Add 2.0 equivalents of DIPEA (approx. 12.4 µL) to the dye solution to act as a proton scavenger.
-
Add the dye/DIPEA solution dropwise to the activated carboxylic acid mixture.
-
-
Reaction:
-
Seal the reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature for 4-12 hours, protected from light. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting material.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., 1:1 acetonitrile/water).
-
Purify the fluorescent conjugate using preparative reverse-phase HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
-
Collect the fractions corresponding to the product peak.
-
-
Characterization and Validation:
-
Confirm the identity and purity of the final product using analytical LC-MS. The expected mass will be [M(acid) + M(dye) - M(H₂O) + H]⁺.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Determine the concentration of the labeled compound using UV-Vis spectrophotometry and the known extinction coefficient of the fluorophore.
-
Figure 2: Workflow for fluorescent labeling of the thienopyrimidine carboxylic acid.
Protocol 2: Biotinylation for Affinity-Based Applications
This protocol adapts the core chemistry for conjugating the thienopyrimidine to a biotin moiety. The resulting biotinylated tracer can be used in a wide array of affinity-based assays, including pull-downs, ELISA, and Surface Plasmon Resonance (SPR), leveraging the high-affinity interaction between biotin and streptavidin.
Reagents and Application Overview
The protocol is analogous to the fluorescent labeling procedure, substituting the fluorescent dye with an amine-functionalized biotin reagent, such as Biotin-PEG-Amine. The PEG spacer is often incorporated to minimize steric hindrance and improve accessibility for streptavidin binding.
| Application | Principle | Detection Method |
| Competitive ELISA | Biotinylated tracer competes with free compound for antibody binding sites immobilized on a plate. | Chemiluminescence/Colorimetric |
| Pull-Down Assay | Biotinylated tracer bound to streptavidin beads is used to capture target proteins from a cell lysate. | Western Blot / Mass Spectrometry |
| Surface Plasmon Resonance (SPR) | Biotinylated tracer is immobilized on a streptavidin-coated sensor chip to study binding kinetics. | Change in refractive index |
Protocol Modifications
-
Reagent Substitution: Replace "Fluorescein Cadaverine" with "Biotin-PEG-Amine" (1.1 equivalents).
-
Solvent System: Biotin reagents can have different solubility profiles. Ensure the chosen biotin derivative is soluble in DMF or consider a co-solvent system if necessary.
-
Purification: Biotin is not chromophoric. Monitor purification by LC-MS or use an alternative method like a HABA assay to test fractions for the presence of biotin.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive EDC (hydrolyzed).2. Hydrolysis of NHS-ester intermediate.3. Poor quality starting materials. | 1. Use fresh, high-purity EDC stored in a desiccator.2. Ensure anhydrous reaction conditions.3. Verify the purity of the acid and amine. |
| Multiple Product Peaks in LC-MS | 1. Di-acylation if the amine tag has multiple amine groups.2. Side reactions with other nucleophiles. | 1. Use an amine with a single reactive site or protect other sites.2. Ensure high purity of reagents and solvents. |
| Starting Material Remains | 1. Insufficient activation.2. Stoichiometry is incorrect. | 1. Increase reaction time for activation or use slightly more EDC/NHS.2. Carefully re-calculate and weigh all reagents. |
| Difficulty in Purification | Poor separation between product and starting materials or reagents. | Optimize the HPLC gradient (e.g., make it shallower) or try a different column chemistry (e.g., C8 instead of C18). |
Conclusion
The derivatization of this compound via its carboxylic acid handle is a straightforward and powerful strategy for enabling advanced assay development. By forming stable amide bonds with amine-functionalized reporters like fluorophores and biotin, researchers can create essential tools for high-throughput screening, affinity purification, and detailed kinetic studies. The protocols provided herein offer a robust foundation for these synthetic modifications, paving the way for a deeper understanding of the biological role of this important class of molecules.
References
- MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Chemistry LibreTexts. Making Amides from Carboxylic Acids. (2023).
- Khan Academy. Amide formation from carboxylic acid derivatives.
- Khan Academy. Amide formation from carboxylic acid derivatives. (2023).
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Bentham Open. Synthesis of Some 4,5-Dihydrothieno[3,2-e][5]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (2013). Available from:
- Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling.
- ResearchGate. Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. (2025).
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- PubMed. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.
- PubMed Central. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024).
- ResearchGate. Recent updates on thienopyrimidine derivatives as anticancer agents. (2023).
- Journal of Microbiology and Biotechnology. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3.
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Application Note: High-Throughput Screening with 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid Libraries
Abstract
The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, bearing a structural resemblance to purine bases like adenine and guanine.[1][2] This structural motif enables derivatives to interact with a wide array of biological targets, including enzymes, receptors, and key components of cellular signaling pathways.[1][2] Thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects, with several compounds entering clinical trials or receiving FDA approval.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns using libraries based on the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid scaffold. We present detailed protocols for both a primary biochemical kinase assay and a secondary cell-based validation assay, complete with data analysis workflows and hit confirmation strategies.
Introduction: The Thienopyrimidine Scaffold as a Target for Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry due to its versatile biological activity. Its structural similarity to endogenous purines allows it to function as a "hinge-binding" motif, making it particularly effective as an inhibitor of ATP-dependent enzymes, most notably protein kinases.[1][4] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways and have become one of the most important target classes for drug discovery, especially in oncology.[5] The carboxylic acid moiety at the 7-position of the core scaffold provides a versatile chemical handle for the creation of diverse libraries through techniques like amide coupling, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This guide is structured to walk researchers through a logical HTS cascade, from initial large-scale screening to the confirmation of promising lead compounds.
Figure 1: A high-level overview of the HTS cascade for a thienopyrimidine library.
Designing the HTS Campaign
Library Preparation and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality of the screening library. For a this compound library, diversity is typically generated by creating a variety of amide derivatives.
-
Synthesis: The core scaffold can be synthesized via established routes.[6] The carboxylic acid handle is then coupled with a diverse set of amines to generate the final library.
-
Quality Control (QC): Each compound must undergo rigorous QC. We recommend Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and purity (>95%) for every sample in the screening collection.[7]
-
Compound Management: Compounds should be dissolved in 100% DMSO to a stock concentration of 10 mM. Stocks are typically stored in automated storage systems at -20°C or below to ensure stability.
Target Selection and Assay Principle
Given the scaffold's established activity against kinases, we will use a hypothetical protein kinase, "Target Kinase X" (TKX), for this application note.[5][8]
Primary Assay: Fluorescence Polarization (FP)
For the primary screen, a biochemical assay that is robust, scalable, and cost-effective is required. A Fluorescence Polarization (FP) competition assay is an excellent choice.[9][10] FP assays are homogeneous (no-wash), minimizing handling steps and making them ideal for automation.[9][11]
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[12] A small, fluorescently labeled tracer bound to the larger TKX protein will tumble slowly, emitting highly polarized light. When a compound from the library ("hit") binds to TKX, it displaces the tracer. The freed tracer tumbles rapidly, emitting depolarized light. The degree of polarization is therefore inversely proportional to the amount of tracer displaced by the inhibitor.[12][13]
Secondary Assay: Cell-Based Proliferation Assay
Hits from the primary screen must be validated in a more biologically relevant context.[14][15] A cell-based assay confirms that the compound is active in a cellular environment and provides an initial assessment of cytotoxicity.[16][17]
-
Principle: A cancer cell line whose survival is dependent on the activity of TKX is selected. Cells are treated with the hit compounds. After an incubation period (e.g., 72 hours), cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. A decrease in luminescence indicates that the compound has inhibited cell proliferation, likely through the inhibition of TKX.
Detailed Protocols
Protocol 1: Primary HTS using Fluorescence Polarization (FP)
This protocol is designed for a 384-well plate format, a standard for HTS.
Materials:
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Compound Plates: Source library plates with compounds at 10 mM in DMSO.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Recombinant human TKX protein.
-
Fluorescent Tracer (specific for TKX).
-
Positive Control: A known potent inhibitor of TKX (e.g., Staurosporine).
-
Negative Control: DMSO.
-
-
Equipment:
-
Acoustic liquid handler (e.g., Echo®) for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader capable of measuring fluorescence polarization.
-
Assay Development & Optimization: Before starting the full screen, key parameters must be optimized to ensure a robust assay window.
| Parameter | Description | Goal |
| Tracer Concentration | Determine the lowest tracer concentration that gives a stable, high signal. | Maximize signal-to-background. |
| TKX Concentration | Titrate TKX against a fixed tracer concentration. | Use the lowest TKX concentration that yields ~80% of the maximum polarization signal (Kd). |
| DMSO Tolerance | Test the assay's performance at various DMSO concentrations. | Ensure final assay DMSO concentration (e.g., 0.1-1%) does not significantly impact results. |
| Z'-factor | A statistical measure of assay quality. | Z' > 0.5 for a robust HTS assay. |
HTS Protocol Steps:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each library compound (from 10 mM stock) into the assay plate wells. This results in a final assay concentration of 10 µM in a 10 µL final volume.
-
Control Plating: Add 10 nL of DMSO to negative control wells and 10 nL of the positive control inhibitor to positive control wells.
-
Enzyme Addition: Add 5 µL of TKX solution (at 2X final concentration in Assay Buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.
-
Tracer Addition: Add 5 µL of the fluorescent tracer (at 2X final concentration in Assay Buffer) to all wells.
-
Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will be specific to the chosen fluorophore.
Protocol 2: Secondary Cell-Based Proliferation Assay
This protocol is designed for a 384-well, white, clear-bottom plate format suitable for luminescence-based readouts.
Materials:
-
Cell Culture Plates: 384-well, white, clear-bottom, tissue-culture treated plates.
-
Cell Line: A human cancer cell line with demonstrated dependency on TKX activity.
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Hit compounds, serially diluted.
-
-
Equipment:
-
Automated liquid handler.
-
CO₂ incubator (37°C, 5% CO₂).
-
Luminometer plate reader.
-
Protocol Steps:
-
Cell Seeding: Seed the 384-well plates with cells at a pre-optimized density (e.g., 1000 cells/well) in 20 µL of complete medium. Incubate overnight.
-
Compound Addition: Prepare 10-point, 3-fold serial dilutions of the confirmed hit compounds in DMSO. Using a liquid handler, add 100 nL of the diluted compounds to the cell plates. This creates a dose-response curve.
-
Incubation: Incubate the plates for 72 hours in a CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Signal Stabilization: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Read the luminescence on a plate reader.
Data Analysis and Hit Validation
Effective data analysis is crucial to separate true hits from false positives.[18][19]
Figure 2: Data analysis workflow from primary hit identification to secondary validation.
Primary Screen Data Analysis
-
Normalization: Raw FP values are converted to percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Sample_mP - High_Control_mP) / (Low_Control_mP - High_Control_mP)) Where "High Control" is the positive inhibitor (max inhibition) and "Low Control" is DMSO (no inhibition).
-
Quality Control: For each plate, calculate the Z'-factor to ensure data quality. Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Plates with Z' < 0.5 should be flagged for review or re-screening.
-
Hit Identification: A common method is to use the Z-score, which measures how many standard deviations a compound's activity is from the plate mean. Z-score = (Value_compound - Mean_plate) / SD_plate Compounds with a Z-score < -3 are typically considered primary hits.
Hit Confirmation and Validation
The hit confirmation and validation phase is essential for eliminating false positives.[20][21]
-
Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.
-
Dose-Response: Confirmed hits are then tested in the primary assay across a range of concentrations to determine their potency (IC₅₀).
-
Orthogonal & Cellular Assays: Potent compounds are advanced to the secondary cell-based assay. This step is critical to ensure the observed activity is not an artifact of the primary assay format and is translatable to a biological system.[7]
-
SAR Analysis: For validated hits, chemists and biologists work together to analyze the Structure-Activity Relationship (SAR). This involves examining which chemical modifications on the thienopyrimidine scaffold lead to improved potency and cellular activity, guiding the next phase of lead optimization.[20]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A well-designed HTS campaign, built on a foundation of robust assay technologies and a logical hit validation cascade, is paramount to success. By employing a primary biochemical screen like Fluorescence Polarization followed by a relevant secondary cell-based assay, researchers can efficiently identify and validate potent, cell-active compounds derived from these libraries, paving the way for the development of next-generation medicines.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
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Lea, W. A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. [Link]
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Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-130. [Link]
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Casey, W., & Parham, F. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 6, 215. [Link]
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Lee, M. Y., & Dordick, J. S. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12. [Link]
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Lea, W. A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence. [Link]
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Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved January 19, 2026, from [Link]
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Shaikh, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
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Lea, W. A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. [Link]
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
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Shaikh, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2020). PubMed. [Link]
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Wang, S., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]
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Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
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Comprehensive Analysis of High-Throughput Screening Data. (2001). SPIE Digital Library. [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2018). Nucleic Acids Research, 46(W1), W241-W248. [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules, 26(22), 6985. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). PLoS ONE, 3(11), e3656. [Link]
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High-Throughput Screening Data Analysis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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HTS Data Analysis. (n.d.). chem IT Services. Retrieved January 19, 2026, from [Link]
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Hit confirmation, hit validation. (n.d.). GARDP Revive. Retrieved January 19, 2026, from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1-11. [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]
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Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). Journal of Medicinal Chemistry, 22(5), 505-510. [Link]
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Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. (2013). Tetrahedron Letters, 54(30), 3959-3962. [Link]
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Illuminating the Kinome: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid as a Versatile Molecular Probe for Kinase Target Engagement and Inhibition
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Kinase Drug Discovery
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The thieno[3,2-d]pyrimidine core, a heterocyclic scaffold bioisosteric to the natural purine nucleobases, has garnered significant attention as a "privileged structure."[1][2] Its inherent ability to fit into the ATP-binding pocket of various kinases has led to the development of numerous potent and selective inhibitors.[3][4][5] This application note details the utility of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid as a versatile molecular probe for investigating the biology of several key kinase families, including DNA-dependent Protein Kinase (DNA-PK), Phosphoinositide 3-Kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols for utilizing this molecular probe in robust and self-validating experimental workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a well-grounded scientific investigation.
Synthesis and Characterization of the Molecular Probe
I. Probing DNA-PK Activity and Target Engagement
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[9] Inhibition of DNA-PK is a promising strategy for sensitizing cancer cells to radiation and chemotherapy. The thienopyrimidine scaffold has been explored for the development of DNA-PK inhibitors.
Application Note: Assessing DNA-PK Inhibition using a Fluorescence Polarization Assay
Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for high-throughput screening and inhibitor characterization.[10][11] The assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In a competitive FP assay for DNA-PK, a fluorescently labeled tracer that binds to the kinase is displaced by an unlabeled inhibitor, resulting in a decrease in the FP signal.
Protocol 1: Fluorescence Polarization (FP) Assay for DNA-PK Inhibition
A. Principle:
This competitive assay relies on the displacement of a fluorescently labeled ligand (tracer) from the ATP-binding site of DNA-PK by the molecular probe. The unbound, small tracer rotates rapidly in solution, leading to low fluorescence polarization. When the probe binds to DNA-PK, it displaces the tracer, which then tumbles freely, causing a decrease in the measured polarization.
B. Materials:
-
Purified, active DNA-PK enzyme
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor)
-
DNA-PK assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
C. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of DNA-PK in assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below its Kd for DNA-PK to ensure assay sensitivity.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution into assay buffer to create 4X compound solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X molecular probe solution or DMSO (for control wells) to the microplate wells.
-
Add 5 µL of the 2X DNA-PK solution to all wells except for the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
D. Data Analysis and Interpretation:
-
The fluorescence polarization (mP) values are calculated by the instrument's software.
-
Plot the mP values against the logarithm of the molecular probe concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of the tracer binding.
Table 1: Representative Data for FP Assay Controls
| Control | Expected mP Value | Interpretation |
| No Enzyme | Low | Baseline polarization of the free tracer. |
| Enzyme + Tracer (No Probe) | High | Maximum binding of the tracer to DNA-PK. |
| Enzyme + Tracer + Saturating Known Inhibitor | Low | Complete displacement of the tracer. |
II. Investigating PI3K Pathway Engagement in Live Cells
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[12] The thieno[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent and selective PI3K inhibitors.[3][13]
Application Note: Confirming Cellular Target Engagement of PI3K using the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[3][14][15] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for PI3K Target Engagement
A. Principle:
Binding of the molecular probe to PI3K in intact cells or cell lysates stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm) for the protein. By heating the cells/lysate to various temperatures and then quantifying the amount of soluble PI3K remaining, a thermal shift can be observed in the presence of the probe, confirming target engagement.
B. Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibody specific for the PI3K isoform of interest (e.g., anti-PI3Kα)
-
SDS-PAGE and Western blotting reagents and equipment
C. Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the molecular probe at the desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target PI3K isoform.
-
D. Data Analysis and Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (probe vs. vehicle), plot the normalized band intensity against the temperature.
-
A shift in the melting curve to the right (higher Tm) in the presence of the molecular probe indicates stabilization and therefore, direct target engagement.[3]
Visualization of the CETSA Workflow
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Trustworthiness and Self-Validation
Conclusion
This compound, by virtue of its privileged thieno[3,2-d]pyrimidine scaffold, is a valuable molecular probe for investigating the roles of key kinases in cellular signaling pathways. The detailed protocols provided in this application note offer a robust framework for researchers to explore target engagement and inhibition of DNA-PK, PI3K, and VEGFR-2. By understanding the causality behind each experimental step and incorporating self-validating controls, scientists can confidently utilize this probe to generate high-quality, reproducible data, thereby accelerating the pace of drug discovery and development.
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Al-Ostoot, F. H., et al. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 65(12), 8389–8409. [Link]
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El-Sayed, M. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 747–761. [Link]
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Li, Z., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
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Mohamed, H. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505–510. [Link]
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Zhang, J., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112933. [Link]
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Zubenko, Y. S., et al. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 28(7), 3045. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid Analogs
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Specifically, the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid moiety serves as a critical pharmacophore in the development of targeted therapies, including inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and various kinases.[2][3][4]
This comprehensive guide provides a detailed exposition of the synthetic strategies and step-by-step protocols for preparing this compound and its analogs. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and development to generate compound libraries for screening and lead optimization.
Overall Synthetic Strategy
The synthesis of the target scaffold is logically approached in a three-stage sequence. This strategy ensures high yields and purity of the final compounds by building complexity in a controlled, stepwise manner.
-
Stage 1: Thiophene Ring Formation via Gewald Reaction. The synthesis commences with the construction of a polysubstituted 2-aminothiophene, which serves as the key building block. The Gewald three-component reaction is the cornerstone of this stage, offering a highly efficient and convergent pathway to these intermediates from simple starting materials.[5][6][7]
-
Stage 2: Pyrimidine Ring Annulation. The thieno[3,2-d]pyrimidin-4-one core is then constructed by cyclizing the 3-aminothiophene precursor. This is typically achieved through reaction with a one-carbon source, most commonly formamide or formic acid, which efficiently forms the pyrimidine ring.[2][8]
-
Stage 3: Functional Group Manipulation and Analog Synthesis. The final stage involves the hydrolysis of an ester or nitrile precursor at the 7-position to yield the desired carboxylic acid. Further diversification to generate a library of analogs can be achieved through various chemical transformations on the thieno[3,2-d]pyrimidine core.
The overall workflow is depicted below:
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of the Key Thiophene Intermediate
Scientific Rationale: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and atom-economical route to 2-aminothiophenes.[6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, such as a secondary amine (e.g., morpholine or diethylamine).[5][9][10]
The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoacetate, catalyzed by the base.[5] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to afford the stable aromatic 2-aminothiophene ring.[5] This one-pot procedure is highly valued for its operational simplicity and its ability to generate densely functionalized thiophenes.
Protocol 1: Synthesis of Diethyl 3-amino-5-methylthiophene-2,4-dicarboxylate
This protocol details the synthesis of a model 3-aminothiophene intermediate, a versatile precursor for the target scaffold.
Materials:
-
Ethyl acetoacetate (1 equiv.)
-
Ethyl cyanoacetate (1 equiv.)
-
Elemental sulfur (1 equiv.)
-
Diethylamine (2 equiv.)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Under vigorous stirring, add diethylamine (2 equivalents) dropwise to the mixture. An exothermic reaction may be observed. Maintain the temperature below 40°C during the addition, using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield diethyl 3-amino-5-methylthiophene-2,4-dicarboxylate as a crystalline solid.
Part 2: Construction of the Thieno[3,2-d]pyrimidin-4-one Core
Scientific Rationale: Pyrimidine Ring Formation
The annulation of the pyrimidine ring onto the 3-aminothiophene core is most efficiently achieved by heating with formamide.[2][8] In this reaction, the 3-amino group of the thiophene acts as a nucleophile, attacking the formamide carbon. Subsequent intramolecular cyclization via condensation between the newly formed formamidine and the adjacent ester group at the 2-position, followed by elimination of ethanol, yields the stable, fused 4-oxo-thieno[3,2-d]pyrimidine ring system. Using formamide as both the reagent and solvent at high temperatures drives the reaction to completion.
Protocol 2: Synthesis of Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate
Materials:
-
Diethyl 3-amino-5-methylthiophene-2,4-dicarboxylate (1 equiv.)
-
Formamide
Procedure:
-
Reaction Setup: Place the diethyl 3-amino-5-methylthiophene-2,4-dicarboxylate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add an excess of formamide (e.g., 10-15 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approximately 180-190°C) and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid product. If necessary, recrystallization from ethanol or a suitable solvent can be performed to obtain the pure ethyl 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate.
Part 3: Synthesis of the Target Carboxylic Acid
Scientific Rationale: Saponification of the Ester
The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester at the 7-position. This is a standard saponification reaction, typically carried out under basic conditions.[11] Using a strong base like sodium hydroxide (NaOH) in an aqueous or mixed aqueous/alcoholic solvent system ensures the complete and irreversible hydrolysis of the ester to the corresponding carboxylate salt. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which often precipitates from the aqueous solution.[11]
Protocol 3: Synthesis of 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid
Materials:
-
Ethyl 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate (1 equiv.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
6N Hydrochloric Acid (HCl)
-
Methanol or Ethanol (optional, to aid solubility)
Procedure:
-
Reaction Setup: Suspend the ethyl 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate (1 equivalent) in a 10% aqueous NaOH solution. A co-solvent like methanol or ethanol can be added to improve solubility.[11]
-
Hydrolysis: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. While stirring, slowly add 6N HCl dropwise until the pH of the solution is acidic (pH ~1-2). A precipitate of the carboxylic acid will form.
-
Isolation: Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield the pure 6-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid.
Part 4: Synthesis of Analogs for Library Development
The thieno[3,2-d]pyrimidine scaffold offers several positions for chemical diversification to generate analogs for structure-activity relationship (SAR) studies. A key strategy involves modification at the 4-position of the pyrimidine ring.
Caption: Diversification strategy at the 4-position.
Protocol 4: General Procedure for 4-Amino Analog Synthesis
This two-step protocol describes the conversion of the 4-oxo group to a 4-amino group, a common modification in medicinal chemistry programs.
Step A: Chlorination of the 4-Oxo Group
-
Reaction: Suspend the this compound ester (1 equivalent) in phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux for 3-4 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The 4-chloro product will precipitate and can be collected by filtration.
Step B: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: Dissolve the 4-chloro intermediate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents). A base such as triethylamine or diisopropylethylamine may be added to scavenge the HCl byproduct.
-
Heating: Heat the reaction to reflux until the starting material is consumed (monitor by TLC).
-
Isolation: Cool the reaction, and the product will often precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
-
Final Hydrolysis: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using Protocol 3.
Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Gewald Reaction | Diethylamine, Sulfur | Ethanol | 45-50 | 3-4 | 75-90 |
| 2 | Pyrimidine Annulation | Formamide | Formamide | 180-190 | 2-3 | 60-85 |
| 3 | Ester Hydrolysis | 10% NaOH, 6N HCl | Water/Ethanol | Reflux | 1-2 | 85-95 |
| 4A | Chlorination | POCl₃ | Neat | Reflux | 3-4 | 70-85 |
| 4B | SNAr with Amine | Amine, Base | Ethanol | Reflux | 2-6 | 65-90 |
References
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Gewald reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
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Thienopyrimidines in Drug Discovery: Application Notes and Protocols for the Modern Researcher
Introduction: The Privileged Scaffold of Thienopyrimidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The thienopyrimidine core, a fused heterocyclic system consisting of a thiophene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold.[1] Its prominence in drug discovery stems from its structural and electronic resemblance to purine bases like adenine and guanine, the fundamental components of DNA and RNA.[2][3][4]
This bioisosteric relationship allows thienopyrimidine derivatives to function as effective mimetics in various biological systems, interacting with enzymes and receptors that would typically bind purines.[5] This has led to the exploration and development of thienopyrimidines across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][6] Several compounds have advanced into clinical trials or have been approved for market, underscoring the scaffold's therapeutic potential and favorable safety profile.[2][7][8]
This guide provides an in-depth look at the applications of thienopyrimidines, focusing on their role as kinase inhibitors in oncology. We will delve into the underlying mechanisms, present detailed protocols for their synthesis and evaluation, and offer field-proven insights to aid researchers in their drug discovery endeavors.
Section 1: Thienopyrimidines as Kinase Inhibitors in Oncology
The dysregulation of protein kinase signaling is a cornerstone of cancer development and progression.[7] Kinases, particularly in their role as ATP-dependent signaling molecules, represent a highly valuable class of drug targets. The thienopyrimidine scaffold is exceptionally well-suited to act as an "ATP-competitive" inhibitor. Its core structure can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, thereby blocking the enzyme's activity.[9]
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[10][11] Its signaling pathway is the most commonly mutated in human cancers, making it a prime target for therapeutic intervention.[10] Thienopyrimidine derivatives have been successfully developed as potent and selective inhibitors of PI3K.[12] A notable example is Pictilisib (GDC-0941) , a thienopyrimidine-based pan-PI3K inhibitor that has undergone extensive clinical investigation.[8][13]
These inhibitors function by occupying the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets and effectively shutting down the pro-survival signaling cascade. The design of these molecules often focuses on achieving selectivity for PI3Kα over other isoforms and mTOR, which can lead to a more favorable therapeutic window.[10][12]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
Table 1: Potency of Representative Thienopyrimidine-Based PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) | Reference |
| Compound 6g | 0.58 | 59.2 | >100 | [10] |
| Compound 6k | 0.76 | 139 | >180 | [10] |
| Pictilisib (GDC-0941) | 3 | 83 | ~28 | [8][13] |
| Compound 9a | 9,470 | >50,000 | >5 | [13] |
Targeting Receptor Tyrosine Kinases (RTKs)
Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are cell-surface receptors that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[9][14] Several thienopyrimidine derivatives have been developed as potent inhibitors of these RTKs.[15]
For instance, Olmutinib is an EGFR inhibitor with a thienopyrimidine scaffold that was approved for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.[7][8] By targeting the mutated, constitutively active form of EGFR, these drugs can selectively induce apoptosis in cancer cells while sparing healthy cells. Similarly, thienopyrimidines targeting VEGFR can inhibit angiogenesis, the process by which tumors form new blood vessels, effectively starving them of essential nutrients.[14]
Caption: EGFR signaling pathway and inhibition by thienopyrimidine-based drugs.
Section 2: Thienopyrimidines as Anti-Infective Agents
Beyond oncology, the thienopyrimidine scaffold has shown considerable promise in the development of anti-infective agents. Its ability to mimic natural purines makes it an attractive candidate for interfering with the metabolic or replicative machinery of pathogens like bacteria, viruses, and fungi.[3][4]
Researchers have synthesized and evaluated various thienopyrimidine derivatives that exhibit potent activity against a range of pathogens.[16] For example, certain S-glycoside analogues of thieno[2,3-d]pyrimidine-2,4-dithiones have demonstrated potential antiviral and antibacterial properties.[16] The mechanism of action in this context can be diverse, ranging from the inhibition of essential enzymes in the pathogen to interference with nucleic acid synthesis. This versatility highlights the scaffold's broad utility in addressing critical needs in infectious disease research.[3][4]
Section 3: Experimental Protocols for Thienopyrimidine Drug Discovery
The successful development of thienopyrimidine-based drug candidates relies on robust and reproducible experimental workflows. The following protocols provide a foundational guide for the synthesis, purification, and biological evaluation of novel thienopyrimidine derivatives.
Protocol 3.1: Synthesis of a Thieno[2,3-d]pyrimidine Core Scaffold
This protocol describes a common and versatile method for constructing the thieno[2,3-d]pyrimidine core, starting from a 2-aminothiophene-3-carbonitrile derivative, which can be prepared via the well-established Gewald reaction.[17][18]
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Step-by-Step Methodology:
-
Cyclization: To a solution of the starting 2-aminothiophene-3-carbonitrile derivative (10 mmol) in formic acid or acetic anhydride (20 mL), heat the mixture under reflux for 12-24 hours.[18] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring to precipitate the product. Filter the solid, wash with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one intermediate.[18]
-
Chlorination: Suspend the intermediate (5 mmol) in phosphorus oxychloride (POCl₃, 15 mL). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Purification of Chloro-intermediate: Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine.
-
Nucleophilic Substitution: Dissolve the 4-chloro intermediate (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as isopropanol or DMF. Add a base like diisopropylethylamine (DIPEA, 2 mmol). Heat the reaction at 80-120 °C for 4-16 hours.
-
Final Purification: After the reaction is complete, cool the mixture, and concentrate it under vacuum. Purify the crude residue by column chromatography on silica gel to obtain the final N-substituted thienopyrimidine derivative.[19] Characterize the final product using NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory potency (IC50) of a synthesized compound against a target protein kinase using a commercially available luminescence-based assay, such as the ADP-Glo™ Kinase Assay (Promega).[19] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test thienopyrimidine compound in 100% DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Assay Plate Setup: In a white, opaque 384-well plate, add the components of the kinase reaction. This typically includes the recombinant kinase of interest, a specific peptide or protein substrate, and ATP in a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Initiate Reaction: Add the diluted test compound to the wells. The final DMSO concentration should be kept low (e.g., ≤1%). Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
First Detection Step: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3.3: Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test wells).[22]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[23]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[20] Gently shake the plate for 5-10 minutes to ensure complete solubilization.[22]
-
Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[24]
Conclusion and Future Outlook
The thienopyrimidine scaffold has firmly established itself as a versatile and highly valuable framework in modern drug discovery. Its structural mimicry of endogenous purines provides a powerful starting point for the rational design of inhibitors targeting a wide array of enzymes, particularly protein kinases. The clinical and commercial success of thienopyrimidine-based drugs in oncology is a testament to the scaffold's potential.
Future research will likely focus on developing next-generation thienopyrimidine derivatives with enhanced selectivity for specific kinase isoforms or mutant variants to overcome drug resistance. Furthermore, the application of this scaffold in creating dual-target inhibitors or exploring its potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, continues to be an exciting and fruitful avenue for investigation. The robust synthetic and biological protocols outlined here provide a solid foundation for researchers to continue unlocking the full therapeutic potential of this remarkable privileged scaffold.
References
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
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Thienopyrimidine Ureas as Novel and Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
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Application Notes and Protocols for In Vitro Kinase Assays of Thienopyrimidine Inhibitors. Benchchem.
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In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC - NIH.
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Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed.
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Elsevier.
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
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Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
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Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
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recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate.
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A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. Benchchem.
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Semantic Scholar.
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
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Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PMC - PubMed Central.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed.
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI.
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Guideline for anticancer assays in cells. ResearchGate.
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Application Notes and Protocols for Anticancer Agent 96 in Cell Culture. Benchchem.
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Measuring Cell Viability / Cytotoxicity. Dojindo.
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Application Notes and Protocols for Kinase Inhibitor Design Using 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Benchchem.
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Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
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Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org.
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
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Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate.
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI.
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Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate.
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][9][10]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH.
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Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. NIH.
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Semantic Scholar.
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Systematic Approach to the Formulation of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid for In Vivo Preclinical Studies
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a detailed guide for the formulation of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound with therapeutic potential, for in vivo animal studies. Given the compound's structure, which includes a carboxylic acid moiety and a fused thienopyrimidine ring system, poor aqueous solubility is a significant anticipated challenge.[1] This guide presents a systematic workflow, beginning with essential pre-formulation characterization to determine key physicochemical properties, followed by a selection of tailored formulation strategies. Detailed, step-by-step protocols for co-solvent systems, pH-adjusted vehicles, surfactant-based micelles, and cyclodextrin inclusion complexes are provided to enable researchers to overcome solubility hurdles and achieve consistent, reliable drug exposure in preclinical models.
Introduction: The Formulation Challenge
This compound belongs to the thienopyrimidine class of compounds, which have demonstrated a wide range of biological activities, including potential as anti-inflammatory and anti-cancer agents.[2][3] A critical step in the preclinical evaluation of any new chemical entity (NCE) is the development of a suitable formulation that allows for consistent and reproducible administration in animal models.[4]
The molecular structure of this compound presents a classic formulation challenge. The presence of the carboxylic acid group suggests a pH-dependent solubility profile, likely exhibiting poor solubility in the acidic environment of the stomach and increasing solubility at neutral or alkaline pH.[1] Furthermore, the rigid, fused heterocyclic core contributes to a high crystal lattice energy, which often translates to low intrinsic aqueous solubility. These properties can lead to poor absorption and low bioavailability, potentially masking the true efficacy of the compound in early studies.[1][5]
This application note provides a logical, stepwise approach to systematically develop a viable formulation for both oral and parenteral administration routes.
Part 1: Essential Pre-formulation Assessment
Before attempting to formulate the compound, a thorough physicochemical characterization is paramount. These initial studies provide the data necessary to select the most promising formulation strategy, saving significant time and resources.[4]
Protocol 1.1: pH-Dependent Solubility Profiling
Objective: To determine the solubility of the compound across a physiologically relevant pH range. This is the most critical dataset for a compound containing a carboxylic acid.
Methodology:
-
Prepare Buffers: Prepare a series of buffers, such as a hydrochloric acid buffer (pH 1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).[4]
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to vials containing each buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (in µg/mL or mg/mL) against the pH of the buffer. This profile will dictate whether a simple pH-adjusted aqueous vehicle is feasible.
Protocol 1.2: Solubility Screening in Common Excipients
Objective: To identify potential solvents, co-solvents, or solubilizing agents that can effectively dissolve the compound.
Methodology:
-
Select Excipients: Choose a panel of pharmaceutically acceptable excipients commonly used in preclinical formulations.[6]
-
Screening Procedure:
-
Accurately weigh a fixed amount of the compound (e.g., 5 mg) into separate glass vials.
-
Add a small, precise volume (e.g., 100 µL) of each selected excipient to the respective vials.
-
Vortex and/or sonicate the vials for 5-10 minutes. Visually inspect for complete dissolution.
-
If the compound dissolves, add another precise volume of the excipient to determine the approximate saturation solubility. If it does not dissolve, incrementally add more excipient until dissolution is achieved or a practical volume limit is reached.
-
-
Data Presentation: Summarize the results in a table to easily compare the solubilizing capacity of each excipient.
Table 1: Example Solubility Screening Data
| Excipient Class | Excipient Name | Approx. Solubility (mg/mL) | Comments |
|---|---|---|---|
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | > 50 | Clear solution |
| Propylene Glycol (PG) | 25 | Clear solution | |
| N,N-Dimethylacetamide (DMA) | > 100 | High solubilizing power | |
| Dimethyl Sulfoxide (DMSO) | > 150 | High solubilizing power; use with caution | |
| Surfactants | Polysorbate 80 (Tween® 80) | 15 | Forms a clear micellar solution |
| Cremophor® EL | 20 | Forms a clear micellar solution | |
| Cyclodextrins | 20% (w/v) HP-β-CD in water | 10 | Significant enhancement over water |
| 20% (w/v) SBE-β-CD in water | 18 | Anionic cyclodextrin shows better effect | |
| Aqueous | Water | < 0.01 | Practically insoluble |
| | PBS (pH 7.4) | 0.5 | Slight increase at neutral pH |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results must be generated.
Part 2: Formulation Strategies & Protocols
Based on the data from Part 1, one or more of the following strategies can be pursued. The choice depends on the required dose, the route of administration, and the toxicity profile of the excipients.
Workflow for Formulation Selection
The following diagram illustrates a logical decision-making process for selecting a formulation strategy.
Caption: Formulation selection workflow.
Strategy A: Co-solvent Formulation
Principle: This approach involves dissolving the compound in a mixture of water-miscible organic solvents to create a solution.[4] It is a robust and common method for early preclinical studies. A key concern is the potential for the drug to precipitate upon injection when the co-solvents are diluted by aqueous physiological fluids.[4]
Protocol 2.1: Preparation of a PEG 400-Based Co-solvent Vehicle
-
Vehicle Preparation: In a sterile glass vial, prepare the vehicle by mixing the components in the desired ratio. A common starting point is 40% PEG 400, 10% Ethanol, and 50% Saline (v/v/v).
-
Compound Addition: Weigh the required amount of this compound to achieve the target concentration.
-
Dissolution: Add a portion of the co-solvent vehicle to the compound. Vortex and sonicate gently in a water bath until the compound is fully dissolved.
-
Final Volume: Add the remaining vehicle to reach the final target volume and mix thoroughly.
-
Final Check: Visually inspect the final formulation for clarity and absence of particulates. If intended for parenteral use, sterile filter through a 0.22 µm filter compatible with the solvents used.
Table 2: Example Co-solvent Vehicle Compositions
| Vehicle ID | Composition (v/v/v) | Max Recommended Conc. | Primary Route(s) |
|---|---|---|---|
| CSV-1 | 40% PEG 400 / 60% Saline | 10 mg/mL | IV, IP, PO |
| CSV-2 | 30% PEG 400 / 5% Tween 80 / 65% Water | 15 mg/mL | IV, PO |
| CSV-3 | 10% DMA / 90% (20% HP-β-CD) | 25 mg/mL | IV, SC |
Strategy B: Surfactant-Based Micellar Formulation
Principle: Surfactants, above their critical micelle concentration (CMC), form colloidal aggregates (micelles) with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can be entrapped within the hydrophobic core, effectively solubilizing it in an aqueous medium.[6]
Protocol 2.2: Preparation of a Tween® 80 Micellar Solution
-
Vehicle Preparation: Prepare a 10% (w/v) solution of Tween® 80 in sterile water or saline.
-
Compound Addition: Add the weighed compound directly to the surfactant solution.
-
Dissolution: Gently heat the mixture to 40-50°C while stirring or vortexing. This can facilitate the micellar encapsulation process. Do not overheat.
-
Equilibration: Allow the solution to cool to room temperature while mixing. The solution should be clear.
-
Final Check: Inspect for clarity. Sterile filter if required for the administration route.
Strategy C: Cyclodextrin-Based Formulation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble drug molecules, shielding them from the aqueous environment and increasing their apparent solubility.[6] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a common choice for parenteral formulations due to its high water solubility and favorable safety profile.
Protocol 2.3: Preparation of a SBE-β-CD Formulation
-
Vehicle Preparation: Prepare a 20-30% (w/v) solution of SBE-β-CD in water for injection (WFI). Adjust the pH of the solution to ~7.0 with dilute NaOH or HCl, as complexation efficiency can be pH-dependent.
-
Compound Addition: Add the weighed compound to the cyclodextrin solution.
-
Complexation: Vigorously stir or sonicate the mixture for several hours (4-24 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Final Check: The resulting formulation should be a clear solution. Sterile filter through a 0.22 µm filter.
Part 3: Final Formulation Characterization
Once a lead formulation is developed, it must be characterized to ensure it is suitable for in vivo use.
Essential Characterization Steps:
-
Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions).
-
pH Measurement: Ensure the final pH is within a physiologically tolerable range (typically pH 5-8 for parenteral routes).
-
Drug Concentration: Verify the final concentration of the compound using a validated HPLC method to confirm accurate dosing.
-
In Vitro Stability: Assess the physical and chemical stability of the formulation under the intended storage conditions. For co-solvent systems, a dilution test (e.g., diluting 1:10 with saline or PBS) can be performed to check for precipitation.
Caption: Final formulation characterization workflow.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to its inherent chemical properties, a systematic approach grounded in solid pre-formulation data is essential. By first determining the pH-solubility profile and screening a range of pharmaceutically acceptable excipients, researchers can rationally select and optimize a formulation strategy. The co-solvent, micellar, and cyclodextrin-based protocols described in this note provide robust and validated starting points to overcome the solubility challenges of this compound, enabling accurate and reproducible dosing in preclinical efficacy and toxicity studies.
References
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Sigma-Aldrich. 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid.
- PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Faraji, A., et al. (2021). Design, synthesis and evaluation of novel thienopyrimidine-based agents bearing diaryl urea functionality as potential inhibitors of angiogenesis. European Journal of Medicinal Chemistry, 209, 112942.
- ChemicalBook. This compound.
- BLDpharm. 1527518-33-7|this compound.
- PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents.
- PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents.
- Taylor & Francis Online. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Jordan Journal of Chemistry (JJC). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
- EMA. Formulation of poorly soluble compounds.
- Future4200. Formulation of poorly water-soluble drugs for oral administration.
- Synthesis of thienopyrimidine derivatives. ResearchGate.
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][7]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (2013). Retrieved from
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. This molecule is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic candidates, including kinase inhibitors.[1][2] Achieving a high yield of this intermediate is critical for the efficiency of drug discovery and development pipelines.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying chemical principles to empower researchers to make informed decisions and effectively optimize their synthetic protocols.
Synthesis Overview: A Two-Stage Approach
The most common and reliable pathway to the target acid involves a two-stage process. First, a substituted 3-aminothiophene ester undergoes a cyclization reaction to form the thienopyrimidine core, yielding an ester intermediate. This intermediate is then hydrolyzed to the final carboxylic acid. Understanding this workflow is the first step in troubleshooting.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide and FAQs
Q1: My overall yield is consistently low (<50%). How do I identify the problematic step?
A1: A low overall yield is a common challenge. The first principle of troubleshooting is to isolate the underperforming stage. You must analyze the yield and purity of the intermediate ester before proceeding to the final hydrolysis step.
-
Actionable Advice:
-
Run the cyclization reaction (Stage 1) and stop. Do not proceed to hydrolysis.
-
Isolate the crude ester intermediate. After the reaction work-up, carefully measure the mass of the crude product.
-
Analyze the intermediate. Use Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting material and identify major byproducts. A proton NMR (¹H-NMR) of the crude material can provide a ratio of product to impurities.
-
Calculate the yield for Stage 1. If this yield is low, focus your optimization efforts here (see Q2 & Q3). If the yield is high (>80%) but the final yield is low, the hydrolysis step is the likely culprit (see Q4).
-
Q2: I'm struggling with the initial cyclization to form the pyrimidine ring. What are the most critical parameters to optimize for yield improvement?
A2: This cyclization, often a variation of the Gould-Jacobs reaction, is typically the most challenging step.[3] It involves the condensation of an aminothiophene with a one-carbon source, followed by a thermally driven intramolecular cyclization.[4] Temperature and solvent are the most critical factors.
-
Causality: The intramolecular cyclization has a high activation energy barrier, necessitating high temperatures. However, excessive heat or prolonged reaction times can lead to the degradation of both the starting material and the product.[5] The choice of solvent dictates the achievable temperature and can influence reaction kinetics.
-
Optimization Strategies:
Parameter Conventional Method Optimized Approach Rationale for Improvement Heating Oil bath reflux (150-250 °C) Microwave Irradiation (180-250 °C) Microwave heating is rapid and uniform, often reducing reaction times from hours to minutes and minimizing byproduct formation.[5][6] Solvent High-boiling solvents (e.g., Diphenyl ether, Dioxane) Solvent-free Running the reaction neat (solvent-free) at high temperatures can maximize reactant concentration and accelerate the reaction, though work-up can be more complex.[4] Reagents Formamide Diethyl ethoxymethylenemalonate (EMME) followed by heating Formamide serves as both the carbon source and solvent. EMME forms an acyclic intermediate that cyclizes upon heating, a more controlled two-step, one-pot process.[3][7]
Q3: My cyclization reaction stalls or produces a complex mixture of side products. What is happening?
A3: This issue points towards incomplete reaction, competing side reactions, or degradation. The stability of the acyclic intermediate formed after initial condensation is key.[3]
-
Potential Causes & Solutions:
-
Moisture Contamination: If using dehydrating reagents like phosphorus oxychloride (POCl₃), moisture can quench the reagent and inhibit the reaction.[4][8] Solution: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Temperature: The temperature may be insufficient to overcome the activation energy for the final ring-closing step. Solution: Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) or switch to microwave heating for better energy transfer.[5]
-
Intermolecular Reactions: At high concentrations, the acyclic intermediate can react with another molecule instead of cyclizing intramolecularly, leading to oligomeric byproducts. Solution: While seemingly counterintuitive to the solvent-free approach, in some cases, using a high-boiling, inert solvent like Dowtherm A or diphenyl ether can ensure the reactants remain dilute enough to favor intramolecular cyclization.
-
Caption: Desired vs. undesired reaction pathways.
Q4: The final hydrolysis of the ester is incomplete, or I suspect I'm losing product via decarboxylation. How can I improve this step?
A4: Saponification (base-catalyzed hydrolysis) is generally efficient, but the thienopyrimidine core can be sensitive to harsh conditions. Overheating or using an excessively strong base concentration can lead to side reactions, most notably decarboxylation of the β-keto acid system upon acidification.[9]
-
Key Parameters for Optimization:
-
Choice of Base: While NaOH or KOH are common, Lithium Hydroxide (LiOH) is often a superior choice. It is less harsh and can be highly effective in a Tetrahydrofuran (THF)/water solvent system, often allowing the reaction to proceed at room temperature.[9]
-
Temperature Control: Avoid refluxing unless absolutely necessary. Most ester hydrolyses on this scaffold can proceed to completion at room temperature or with gentle heating (40-50 °C) over 2-4 hours.
-
Acidification Work-up: This is a critical step. After hydrolysis is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath before and during acidification. Add 1N or 2N HCl dropwise with vigorous stirring to precipitate the product. This prevents localized heat spikes that can promote decarboxylation. The final pH should be ~2-3 to ensure complete protonation of the carboxylic acid.
-
Q5: The final product is difficult to purify. What is the best method?
A5: The target acid is often a poorly soluble solid, making standard column chromatography impractical and recrystallization challenging.[10]
-
Recommended Purification Protocol:
-
Isolation: After acidification, collect the precipitated solid by vacuum filtration.
-
Trituration/Washing: The most effective purification is often a series of washes. Wash the filtered solid sequentially with:
-
Cold Deionized Water: To remove inorganic salts (e.g., NaCl, LiCl).
-
Diethyl Ether or Hexane: To remove non-polar organic impurities.
-
-
Recrystallization (if necessary): If the product is still impure, recrystallization from a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) may be effective. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. Alternatively, a precipitation technique by adding a co-solvent (like water or methanol) can be used.
-
Drying: Dry the final product thoroughly under a high vacuum to remove residual solvents.
-
Validated Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to validate the procedure with their specific starting materials.
Protocol A: Synthesis of Methyl 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylate
-
Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add methyl 3-aminothiophene-2-carboxylate (1.0 eq) and formamide (20.0 eq).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 190 °C and hold for 45 minutes.
-
Work-up: After cooling to room temperature, add deionized water (20 mL) to the reaction mixture. The product should precipitate.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol.
-
Drying: Dry the solid under a high vacuum. The product can be used in the next step without further purification if LC-MS and ¹H-NMR show sufficient purity (>90%).
-
Expected Yield: 75-85%.
Protocol B: Hydrolysis to this compound
-
Setup: To a round-bottom flask, add the ester intermediate from Protocol A (1.0 eq), Tetrahydrofuran (THF, approx. 0.2 M), and water (equal volume to THF).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the suspension. Stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Work-up: Cool the flask in an ice bath. Slowly add 2N HCl dropwise with continuous stirring until the pH of the solution is between 2 and 3. A thick precipitate will form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (3 x 15 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the purified solid under a high vacuum at 50 °C overnight.
-
Expected Yield: 90-98%.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). MDPI. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). PubMed. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2015). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (2022). New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). PubMed Central. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][8][11]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (2013). Bentham Open. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-e]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023). MDPI. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). PubMed Central. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). PubMed Central. [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). PubMed. [Link]
-
Thienopyrimidine. (2022). Encyclopedia MDPI. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (2003). PubMed Central. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). PubMed Central. [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
-
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. (2007). PubMed. [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][1][8][11]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. (2013). The Open Medicinal Chemistry Journal. [Link]
-
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). ScienceRise: Pharmaceutical Science. [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. (2023). PubMed Central. [Link]
-
Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2022). ResearchGate. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). ResearchGate. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). PubMed. [Link]
-
4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b] pyrimidine derivatives: synthesis and their biological evaluation for the glycine site acting on the N-methyl-D-aspartate (NMDA) receptor. (2001). PubMed. [Link]
-
Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate. (n.d.). Amole. [Link]
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid
This technical guide is designed for researchers, scientists, and drug development professionals working with 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues and Solutions
Researchers may face several hurdles when purifying this compound. This section breaks down common problems, their probable causes, and validated solutions.
Issue 1: Low Purity After Initial Synthesis
Observation: NMR or LC-MS analysis of the crude product shows significant impurities alongside the desired compound.
Probable Causes:
-
Incomplete reaction: Starting materials may still be present.
-
Side reactions: Formation of regioisomers or other byproducts.
-
Degradation: The product may be unstable under the reaction or workup conditions.[1]
Solutions:
-
Reaction Monitoring:
-
Technique: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.
-
Rationale: This ensures the reaction goes to completion, minimizing the presence of unreacted starting materials in the crude product.[1]
-
-
Optimized Workup:
-
Acid-Base Extraction: Given the carboxylic acid functionality, an acid-base extraction is a highly effective initial purification step.[2][3]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M sodium bicarbonate) to move the deprotonated product into the aqueous layer, leaving neutral and basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid to precipitate the pure product.
-
Filter the precipitate and wash with cold water.
-
-
Issue 2: Difficulty with Recrystallization
Observation: The compound "oils out" instead of forming crystals, or the yield from recrystallization is very low.
Probable Causes:
-
Solvent choice: The solvent may be too good, or the compound may be too soluble even at low temperatures.
-
Cooling rate: Cooling the solution too quickly can lead to supersaturation and oiling out.[4]
-
Impurities: The presence of impurities can inhibit crystal lattice formation.[4]
Solutions:
-
Systematic Solvent Screening:
-
Method: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not at room temperature.[4]
-
Suggested Solvents: Based on similar structures, consider ethanol, methanol, acetic acid, or a co-solvent system like dioxane/water or ethanol/water.[5]
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.[4]
-
-
Inducing Crystallization:
Issue 3: Challenges with Chromatographic Purification
Observation: The compound streaks on the column, co-elutes with impurities, or does not elute at all.
Probable Causes:
-
Incorrect mobile phase polarity: The solvent system is not optimized for the compound's polarity.
-
Strong interaction with stationary phase: The acidic nature of the compound can lead to strong, irreversible binding to silica gel.[4]
-
Column overloading: Too much sample is loaded onto the column.[4]
Solutions:
-
Mobile Phase Modification:
-
For Silica Gel Chromatography: If the compound is streaking, add a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) to the mobile phase. This can help to protonate the carboxylic acid and reduce its interaction with the silica.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to effectively separate compounds with different polarities.[4]
-
-
Alternative Stationary Phases:
-
Sample Loading:
-
As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase to avoid overloading and ensure good separation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: It is typically a solid at room temperature.[9] It should be stored at 2-8°C under a nitrogen atmosphere to ensure stability.[9]
Q2: What are the likely impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of thienopyrimidines can include unreacted starting materials (e.g., aminothiophene precursors), incompletely cyclized intermediates, and regioisomers.
Q3: How can I best assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water and a formic acid modifier is a good starting point.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
Q4: What is the best general approach for purifying this compound?
A4: A multi-step approach is often the most effective:
-
Acid-Base Extraction: An initial, crude purification to remove neutral and basic impurities.
-
Recrystallization: To obtain a highly crystalline and pure solid.
-
Chromatography: If high levels of closely related impurities remain after recrystallization, column chromatography (either normal or reversed-phase) may be necessary.
Data Summary Table
| Purification Technique | Key Parameters | Troubleshooting Tips |
| Acid-Base Extraction | Use a weak base (e.g., NaHCO₃) for extraction and a strong acid (e.g., HCl) for precipitation. | Ensure the pH is sufficiently high during extraction and low during precipitation to maximize yield. |
| Recrystallization | Screen solvents like ethanol, methanol, acetic acid, and co-solvent systems (e.g., dioxane/water). | Cool slowly; use seeding or scratching to induce crystallization if oiling out occurs.[4] |
| Column Chromatography | Normal Phase (Silica): Use a mobile phase with an acidic modifier (e.g., acetic acid). Reversed-Phase (C18): Use a mobile phase of acetonitrile/water with a formic acid modifier. | Avoid overloading the column. Use gradient elution for complex mixtures.[4] |
Purification Workflow Diagram
Caption: General purification workflow for this compound.
References
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]
- HPLC method for purifying organic compounds. Google Patents.
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. PubMed. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. Available at: [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
-
Synthesis, Docking Study and Antimicrobial Activity Evaluation of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. PubMed. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Synthesis of Some 4,5-Dihydrothieno[3,2-e][4][5][11]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. The Open Medicinal Chemistry Journal. Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
4-oxo-1H-pyrido[3,4-d]pyrimidine-8-carboxylic acid. PubChem. Available at: [Link]
-
An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][4][13][14]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. Available at: [Link]
-
Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester. PubChem. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 1527518-33-7 [sigmaaldrich.com]
- 10. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1527518-33-7|this compound|BLD Pharm [bldpharm.com]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
- 14. 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Thienopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during your experiments. Our goal is to empower you with the scientific rationale and technical workflows needed to anticipate, identify, and overcome inhibitor resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with thienopyrimidine inhibitors and the challenge of acquired resistance.
Q1: What are thienopyrimidine-based inhibitors and what do they typically target?
A1: Thienopyrimidines are a class of heterocyclic organic compounds that serve as a core scaffold for many small molecule inhibitors.[1] Due to their structural similarity to the purine bases of ATP, they are particularly effective at targeting the ATP-binding pocket of protein kinases.[2] Consequently, they have been developed as potent inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases involved in critical signaling pathways that drive cell proliferation and survival.[3][4] Their anticancer properties often stem from inducing apoptosis, oxidative stress, and mitotic catastrophe in cancer cells.[5]
Q2: My cells were initially sensitive, but now they are growing in the presence of my thienopyrimidine inhibitor. What are the most likely reasons?
A2: This phenomenon, known as acquired resistance, is a significant challenge in targeted therapy.[6] The most common molecular mechanisms can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic changes in the direct target of the drug. The most frequent cause is the emergence of a secondary mutation in the kinase domain that either sterically hinders the inhibitor from binding or, more commonly, increases the enzyme's affinity for ATP, making the inhibitor less competitive.[7][8] A classic example in the broader kinase inhibitor field is the T790M "gatekeeper" mutation in EGFR.[9][10]
-
Bypass Signaling Activation: In this scenario, the cancer cells activate an alternative signaling pathway to circumvent the inhibited target.[6][11] This "bypass track" provides redundant signals for proliferation and survival, rendering the inhibition of the primary target ineffective. A common example is the amplification of the MET receptor tyrosine kinase, which can reactivate downstream signaling through pathways like PI3K/AKT, even when the primary target (e.g., EGFR) is effectively blocked.[12][13]
Q3: How do I experimentally confirm that my cell line has developed genuine resistance?
A3: The gold standard for confirming resistance is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant shift in the IC50 value to a higher concentration in the suspected resistant cell line compared to the parental (sensitive) cell line provides quantitative evidence of resistance.[14] It is crucial to perform this comparison head-to-head under identical experimental conditions (cell seeding density, incubation time, assay reagent) to ensure the observed difference is genuine and not an artifact.[15][16]
Table 1: Example IC50 Shift in a Resistant Cell Line
| Cell Line | Thienopyrimidine Inhibitor | IC50 Value | Fold-Change in Resistance |
| Parental (Sensitive) | Compound X | 50 nM | 1x |
| Resistant Derivative | Compound X | 1500 nM (1.5 µM) | 30x |
Q4: I've confirmed a >20-fold IC50 shift. What are the immediate first steps to diagnose the mechanism?
A4: Once you have confidently established a resistant cell line, a logical first step is to investigate the most common and "low-hanging fruit" mechanisms.
-
Sequence the Target: Perform Sanger or Next-Generation Sequencing (NGS) of the kinase domain of your inhibitor's primary target in both the parental and resistant cell lines. This will directly identify or rule out the presence of secondary, on-target mutations.[7]
-
Assess Bypass Pathways: Use Western blotting to probe the phosphorylation status of key alternative RTKs known to cause resistance, such as MET, HER2/ErbB2, and IGF1R, and their downstream effectors like AKT and ERK.[11][17] An increase in phosphorylation of these proteins in the resistant line, especially in the presence of the inhibitor, strongly suggests bypass signaling.
Section 2: Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides structured workflows for tackling specific experimental challenges when the cause of resistance is not immediately obvious.
Problem: My IC50 has shifted significantly, but Sanger sequencing of the target kinase revealed no new mutations.
This is a classic indicator of a bypass signaling mechanism or other on-target alterations not detectable by standard sequencing.
Workflow: Uncovering Bypass Signaling Pathways
This workflow provides a systematic approach to identifying the active bypass track.
Caption: Workflow for identifying bypass signaling resistance mechanisms.
Step-by-Step Guide:
-
Broad Screening with a Phospho-RTK Array: When you don't know which pathway to look for, a phospho-RTK array is an excellent tool for simultaneously screening the activity of dozens of different receptor tyrosine kinases.[18][19] By comparing lysates from your parental and resistant cells (both treated with your thienopyrimidine inhibitor), you can identify specific RTKs that are hyper-phosphorylated only in the resistant line.[20] This provides a strong lead for the active bypass track.
-
Validation by Western Blot: Once you have candidate RTKs from the array, you must validate them using traditional Western blotting.[11] Use antibodies specific to the phosphorylated forms of your hit candidates (e.g., phospho-MET, phospho-HER2) and key downstream nodes (phospho-AKT, phospho-ERK). This confirms the array result and demonstrates that the bypass signal is being transduced downstream.
-
Functional Confirmation with Combination Therapy: The definitive test for a bypass mechanism is to see if you can restore sensitivity by inhibiting both the primary target and the bypass pathway simultaneously.[11] Treat your resistant cells with your thienopyrimidine inhibitor in combination with a second inhibitor that targets your validated bypass kinase (e.g., a MET inhibitor like Crizotinib). A synergistic effect, where the combination dramatically lowers the IC50 back towards sensitive levels, provides functional proof of the bypass mechanism.
Problem: My initial experiments are inconclusive. Is there a more unbiased way to find the resistance mechanism?
Yes. When targeted approaches fail, a genome-wide functional screen can uncover novel or unexpected resistance genes.
Unbiased Discovery using CRISPR-Cas9 Screens:
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method to identify which gene losses cause drug resistance.[21][22] In a "positive selection" screen, a population of cells expressing a genome-wide sgRNA library is treated with a high concentration of your thienopyrimidine inhibitor.[23] Cells that acquire a gene knockout conferring resistance will survive and proliferate, becoming enriched in the population. Sequencing the sgRNAs from the surviving cells reveals the genes whose loss is responsible for the resistance phenotype.[24][25] This technique can identify not only bypass signaling components but also genes involved in drug metabolism, efflux, or apoptosis pathways.[22]
Section 3: Key Experimental Protocols
To ensure reproducibility and trustworthiness, we provide condensed, step-by-step protocols for core methodologies.
Protocol 1: IC50 Determination via Cell Viability Assay
This protocol outlines the determination of an inhibitor's potency by measuring its effect on cell viability.
Objective: To calculate the concentration of a thienopyrimidine inhibitor required to reduce cell viability by 50%.[15]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution series of your thienopyrimidine inhibitor in culture medium. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is a common starting point. Include a "vehicle only" (e.g., DMSO) control.
-
Treatment: Remove the overnight culture medium and add the diluted compounds to the appropriate wells. Incubate for a period relevant to the cell doubling time (typically 48-72 hours).[14]
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based like AlamarBlue or tetrazolium-based like MTT/XTT) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis:
Protocol 2: Phospho-RTK Array for Bypass Signal Screening
This protocol describes the use of a membrane-based antibody array to screen for activated kinases.
Objective: To identify hyper-phosphorylated receptor tyrosine kinases in resistant cells.
Methodology:
-
Lysate Preparation: Grow parental and resistant cells to ~80% confluency and treat with your thienopyrimidine inhibitor for a short period (e.g., 2-6 hours) to ensure the primary target is inhibited. Lyse the cells using the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration.
-
Array Blocking: Block the supplied nitrocellulose membranes according to the kit protocol to prevent non-specific antibody binding.
-
Lysate Incubation: Dilute the cell lysates to an equal final concentration and incubate them with the blocked membranes overnight at 4°C on a rocking platform. This allows the capture antibodies on the membrane to bind their specific RTKs from the lysate.[26]
-
Detection Antibody Incubation: Wash the membranes thoroughly. Add the pan anti-phospho-tyrosine antibody conjugated to HRP. This antibody will bind to any RTK that was captured on the membrane and is phosphorylated.[18]
-
Signal Development: After another wash step, add the chemiluminescent substrate. The HRP enzyme will catalyze a reaction that produces light.
-
Imaging & Analysis: Capture the signal using a chemiluminescent imager. Compare the signal intensity of the spots on the array incubated with resistant lysate versus the parental lysate. A significant increase in signal for a specific RTK (e.g., MET, AXL, EphA2) in the resistant sample points to a potential bypass pathway.
Section 4: Strategic Solutions for Overcoming Resistance
Identifying the mechanism of resistance is the critical first step. The next is to devise a strategy to overcome it.
Strategy 1: Rational Combination Therapy
If you have identified a specific bypass pathway, the most logical approach is a combination therapy that co-targets the primary oncogene and the newly activated bypass kinase.[11] This dual inhibition can shut down both avenues for survival signaling, often leading to synergistic cell killing.
Table 2: Examples of Rational Drug Combinations
| Primary Inhibitor Target | Identified Resistance Mechanism | Rational Combination Partner | Scientific Rationale |
| EGFR | MET Amplification | MET Inhibitor (e.g., Crizotinib, Capmatinib) | Co-inhibition of EGFR and MET prevents reactivation of the PI3K/AKT pathway by phosphorylated ErbB3.[12][17] |
| BRAF | EGFR Activation | EGFR Inhibitor (e.g., Cetuximab, Erlotinib) | Prevents feedback activation of the EGFR pathway that bypasses BRAF inhibition. |
| ALK | SRC Family Kinase Activation | SRC Inhibitor (e.g., Dasatinib) | Blocks SRC-mediated downstream signaling that provides an alternative survival signal. |
Strategy 2: Deployment of Next-Generation Inhibitors
If resistance is caused by an on-target mutation, a next-generation inhibitor specifically designed to overcome that mutation is the ideal solution. For example, after resistance to first-generation EGFR inhibitors via the T790M mutation, third-generation inhibitors like osimertinib were developed to potently inhibit EGFR even in the presence of T790M.[7][27] When a new mutation is identified, it is crucial to consult the literature and compound libraries for newer inhibitors that may have been designed to overcome that specific structural change in the ATP-binding pocket.
References
-
Garraway, L. A., & Jänne, P. A. (2012). Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer . Nature Reviews Cancer, 12(3), 204-214. [Link]
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Joung, J., et al. (2017). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens . In CRISPR-Cas9: A Laboratory Manual (pp. 159-177). Cold Spring Harbor Laboratory Press. [Link]
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Garrett, J. T., & Arteaga, C. L. (2011). Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists . Clinical Cancer Research, 17(7), 1789-1796. [Link]
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Mok, T. S., et al. (2015). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas . European Respiratory Review, 24(138), 653-662. [Link]
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Godin-Heymann, N., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor . Molecular Cancer Therapeutics, 11(3), 784-791. [Link]
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Ricciuti, B., et al. (2017). Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance . Translational Lung Cancer Research, 6(4), 386-398. [Link]
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Jubair, L., et al. (2021). Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach . Methods in Molecular Biology, 2381, 227-242. [Link]
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Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP . Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]
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Riely, G. J., et al. (2011). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer . Clinical Cancer Research, 17(18), 5942-5948. [Link]
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Kreft, T., et al. (2023). Determination of Half-Maximal Inhibitory Concentration (IC50) Using Cell Viability Assay . JOVE (Journal of Visualized Experiments), (199), e65922. [Link]
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Girard, N. (2024). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC . touchONCOLOGY. [Link]
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Martínez-García, D., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy . International Journal of Molecular Sciences, 24(13), 10925. [Link]
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Li, A., et al. (2022). MET amplification causes EGFR-TKI resistance by activating EGFR-independent phosphorylation of ErbB3 . Oncology Letters, 24(6), 1-1. [Link]
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Ware, M. B., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer . Cancer Research, 73(18), 5537-5541. [Link]
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Ou, S. H. I., et al. (2020). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities . Cancers, 12(10), 2788. [Link]
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Mugengana, A. K., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I . ACS Infectious Diseases, 7(5), 1044-1058. [Link]
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Vita, N. A., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I . ACS Infectious Diseases, 7(5), 1044-1058. [Link]
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Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase . Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
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Al-Rashood, S. T., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . Pharmaceuticals, 15(1), 35. [Link]
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Planchard, D., et al. (2018). Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer . Annals of Oncology, 29(8), 1739-1747. [Link]
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Kumar, D., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe . European Journal of Medicinal Chemistry, 138, 1053-1065. [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research . Creative Diagnostics Services. [Link]
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Friboulet, L. (2017). Mechanisms of TKI resistance . ESMO (European Society for Medical Oncology). [Link]
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Chen, Y. J., et al. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires . ACS Sensors, 9(9), 4154-4162. [Link]
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Lin, C. C., et al. (2021). Bypass RTK signaling is suppressed by prednisolone in RTK arrays and Western blots . Nature Communications, 12(1), 1-17. [Link]
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El-Damasy, D. A., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents . Molecular Diversity, 27(1), 1-28. [Link]
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Iwai, K., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance . Current Medicinal Chemistry, 25(16), 1839-1855. [Link]
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Bio-Techne. (n.d.). Proteome Profiler Mouse Phospho-RTK Array Kit (ARY014) . Bio-Techne. [Link]
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Azam, M. A., & Sturlic, S. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors . Current Medicinal Chemistry, 17(18), 1836-1853. [Link]
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Roskoski, R. Jr. (2014). Mechanisms of Drug-Resistance in Kinases . Pharmacological Research, 81, 1-11. [Link]
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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Thienopyrimidine-Based Inhibitors
Introduction:
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein families, most notably kinases. While 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid and its analogs hold therapeutic promise, their successful development hinges on a thorough understanding and mitigation of off-target effects. Most small molecule drugs interact with unintended biological targets, which can lead to both preclinical and clinical toxic events.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to proactively identify, understand, and minimize these unintended interactions, ensuring the data generated is both robust and translatable.
Due to the limited publicly available information on the specific off-target profile of this compound, this guide will focus on established methodologies applicable to this class of compounds and small molecule inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor solubility in aqueous buffers. How can I address this for my cell-based assays?
A1: Poor aqueous solubility is a common challenge for many small molecules and can lead to inconsistent results and underestimated potency.[2] A systematic approach is crucial:
-
High-Concentration DMSO Stock: The first step is to prepare a high-concentration stock solution (e.g., 10-30 mM) in a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[3]
-
Control Final Solvent Concentration: When diluting the stock into your aqueous assay medium, it is critical to keep the final DMSO concentration as low as possible, typically well below 0.5% (v/v).[4] High concentrations of DMSO can induce cellular stress, affect membrane permeability, and even cause cell death, confounding your experimental results.[5][6][7]
-
Alternative Solubilization Strategies: If precipitation still occurs, consider co-solvents like polyethylene glycol (PEG) or surfactants like Tween-20 at low concentrations, but their compatibility with your specific assay must be validated.[8][9] For some compounds, adjusting the buffer pH can significantly improve solubility, especially for ionizable molecules.[8]
Q2: What are off-target effects and why are they a primary concern for thienopyrimidine inhibitors?
A2: Off-target effects occur when a drug interacts with unintended molecular targets in addition to its primary, intended target.[3] For thienopyrimidine-based compounds, which often target ATP-binding pockets of kinases, the high degree of structural similarity across the human kinome makes off-target binding a significant risk.[10] These unintended interactions can lead to:
-
Misleading Phenotypic Data: The observed cellular effect may be a result of inhibiting an unknown off-target, not the intended one.
-
Toxicity: Engagement with critical cellular proteins can lead to adverse events.
-
Reduced Efficacy: Off-target binding can sequester the compound, reducing the concentration available to engage the primary target.
Q3: I'm observing a potent effect in my primary cell assay. How can I be sure it's due to on-target activity?
A3: This is a critical validation step. A multi-pronged approach is necessary to build confidence that the observed phenotype is linked to the intended target:
-
Use Control Compounds: Include a structurally similar but biologically inactive analog of your compound in your experiments.[11] This helps to control for effects caused by the chemical scaffold itself, rather than specific target inhibition. If available, use a known, selective inhibitor of your target as a positive control.
-
Correlate with Target Expression: Use cell lines with varying expression levels of your target protein (e.g., knockout, knockdown, or overexpression systems). A true on-target effect should correlate with the level of target protein expression.
-
Directly Measure Target Engagement: Employ techniques that directly measure the binding of your compound to its target within the cell. This provides the strongest evidence for on-target activity.[10] Powerful methods for this include the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.[12][13][14][15]
Q4: Can computational tools help predict the off-target profile of my compound?
A4: Yes, computational or in silico approaches are valuable for early-stage off-target liability assessment.[1] These methods use the 2D and 3D structure of your molecule to screen against databases of known protein structures (e.g., kinases, GPCRs) and predict potential binding interactions.[16] While these predictions require experimental validation, they can effectively prioritize which experimental off-target panels to screen against, saving time and resources.[16]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experimental Batches
-
Symptom: You observe significant variability in IC50 values or phenotypic responses when repeating an experiment on different days.
-
Potential Causes & Solutions: Reproducibility is a common problem in cell-based assays and can stem from multiple sources.[17]
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Instability | Protocol: Prepare fresh serial dilutions from your high-concentration DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of working solutions. Rationale: Small molecules can degrade over time, especially when exposed to light or stored at suboptimal temperatures. This chemical instability will lead to a decrease in the effective concentration of the active compound. |
| Cell Culture Drift | Protocol: Use cells within a narrow, defined passage number range. Regularly test for mycoplasma contamination. Rationale: Cell lines can undergo genetic and phenotypic changes over multiple passages, altering their response to stimuli.[18] Mycoplasma contamination can profoundly affect cell health and experimental outcomes. |
| Inconsistent Seeding Density | Protocol: Ensure your cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. Rationale: Non-uniform cell density across wells and plates is a major source of variability. The "edge effect," where wells on the perimeter behave differently due to evaporation, can be mitigated by not using the outer wells for experimental samples.[17][18] |
| Assay Reagent Variability | Protocol: Use the same lot of critical reagents (e.g., serum, media, detection reagents) for a set of comparative experiments. Qualify new lots of reagents before use in critical studies. Rationale: Lot-to-lot variability in biological reagents, particularly serum, can significantly impact cell growth and response. |
Issue 2: Observed Cellular Toxicity at Concentrations Near the On-Target IC50
-
Symptom: Your compound shows the desired on-target effect, but at similar or slightly higher concentrations, you observe significant cell death or signs of cellular stress.
-
Potential Causes & Solutions: This suggests that the therapeutic window is narrow, which could be due to on-target toxicity or, more commonly, off-target effects.
Caption: Troubleshooting workflow for cellular toxicity.
Step-by-Step Mitigation Strategy:
-
Perform Broad Off-Target Profiling: Submit your compound for screening against a broad panel of kinases (kinome profiling) and/or other relevant target families like G-protein-coupled receptors (GPCRs).[19][20][21][22][23][24][25] These services provide data on the inhibitory activity of your compound against hundreds of purified proteins, identifying the most likely off-target culprits.
-
Validate Screening Hits: Potent off-targets identified in biochemical screens must be validated in a cellular context. Use selective inhibitors for the identified off-targets to see if they can replicate (phenocopy) the toxicity observed with your compound.
-
Structure-Activity Relationship (SAR) Analysis: Work with medicinal chemists to analyze the SAR. It may be possible to modify the chemical structure of your compound to reduce its affinity for the off-target while maintaining or improving its potency for the primary target.
Key Experimental Protocols
Protocol 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures a compound's engagement with its target in intact cells or tissue.[15][26] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when a compound is bound to it.[13][14]
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- 26. CETSA [cetsa.org]
Technical Support Center: A Researcher's Guide to Handling 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Welcome to the technical support center for 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the handling and experimental use of this important heterocyclic building block. By understanding its chemical behavior and potential reactivity, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. It is classified as an acute oral toxin (Category 4).[1] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the solid powder.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is advisable to prevent potential oxidative degradation.
Q3: Is this compound prone to degradation?
A3: Thienopyrimidine derivatives can be susceptible to degradation under certain conditions. The primary factors to consider are exposure to high temperatures, excessive moisture which can lead to hydrolysis, and strong acidic or basic conditions which can catalyze decomposition or unwanted side reactions such as decarboxylation.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific problems that researchers may encounter during the use of this compound in various experimental setups.
Issue 1: Poor Solubility in Common Organic Solvents
Researchers frequently report difficulty in dissolving this compound for reactions and analytical characterization. Its planar, heterocyclic structure and the presence of both a carboxylic acid and a lactam moiety contribute to strong intermolecular interactions, leading to low solubility in many common solvents.
Symptoms:
-
The compound does not fully dissolve, even with heating and stirring.
-
Suspension or slurry is formed instead of a clear solution.
-
Inconsistent reaction kinetics or low yields.
Root Causes & Solutions:
| Solvent Category | Common Solvents | Observed Issue & Explanation | Troubleshooting Steps |
| Protic Solvents | Methanol, Ethanol | Limited solubility due to the compound's relatively non-polar heterocyclic core disrupting the solvent's hydrogen-bonding network. | 1. Use as a co-solvent with a more polar aprotic solvent. 2. Gentle heating may improve solubility, but monitor for potential degradation. |
| Aprotic Polar Solvents | DMSO, DMF | Generally the best choice for achieving higher concentrations. The strong dipole moment of these solvents can effectively solvate the polar functional groups of the molecule. | 1. Start with DMSO or DMF for stock solutions. 2. Be aware that removal of these high-boiling point solvents can be challenging. |
| Ethereal Solvents | THF, 1,4-Dioxane | Very poor solubility is expected due to the polarity mismatch. | 1. Generally not recommended as primary solvents. 2. Can be used as a co-solvent in some cases, but solubility will likely be low. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Poor solubility is common. These solvents are not effective at breaking the strong intermolecular forces of the solid. | 1. Avoid using as the primary solvent for dissolving the starting material. 2. May be suitable for product extraction if the derivative is less polar. |
| Aqueous Solutions | Water, Buffers | Solubility is pH-dependent. In neutral or acidic water, solubility is very low. In basic solutions (e.g., aqueous sodium bicarbonate or carbonate), the carboxylic acid will be deprotonated to the more soluble carboxylate salt. | 1. For reactions in aqueous media, consider converting the acid to its salt form by adding a suitable base. 2. Be cautious of potential hydrolysis or other base-mediated side reactions. |
Issue 2: Inefficient Amide Coupling Reactions
The electron-deficient nature of the thieno[3,2-d]pyrimidine ring system can deactivate the carboxylic acid, making it less reactive in standard amide coupling reactions.
Symptoms:
-
Low to no conversion to the desired amide product.
-
Formation of side products, such as the N-acylurea byproduct when using carbodiimide reagents.
-
Reaction stalls after initial conversion.
Causality & Mitigation Strategies:
The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can withdraw electron density from the carboxylic acid group, reducing its nucleophilicity and making it more difficult to activate.
Recommended Protocols for Amide Coupling:
Method A: Using HATU as a Coupling Reagent
-
Dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO.
-
Add HATU (1.1 - 1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to go to completion.
Method B: Acyl Chloride Formation
-
Suspend this compound (1.0 eq.) in anhydrous DCM or toluene containing a catalytic amount of DMF.
-
Add oxalyl chloride or thionyl chloride (1.5 - 2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the amine (1.0 - 1.2 eq.) and a base like triethylamine or DIPEA (2.0 eq.) at 0 °C.
Issue 3: Susceptibility to Decarboxylation
Heteroaromatic carboxylic acids, particularly those with electron-donating groups or in strained ring systems, can undergo decarboxylation under harsh conditions.
Symptoms:
-
Formation of a byproduct with a lower molecular weight, corresponding to the loss of CO2.
-
Gas evolution observed during the reaction or workup.
-
Reduced yield of the desired carboxylic acid-containing product.
Conditions Favoring Decarboxylation and Avoidance Strategies:
-
High Temperatures: Avoid unnecessarily high reaction temperatures, especially in the presence of acid or base catalysts.
-
Strongly Basic Conditions: Prolonged exposure to strong bases, particularly at elevated temperatures, can promote decarboxylation. If basic conditions are required, use milder bases (e.g., K2CO3 instead of NaOH) and shorter reaction times.
-
Acid Catalysis: Strong acids at high temperatures can also facilitate decarboxylation.
Preventative Measures:
-
When performing reactions that require heating, carefully monitor the temperature and reaction time.
-
During aqueous workups, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic or basic conditions.
-
If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester, performing the desired reaction, and then deprotecting under mild conditions.
Issue 4: Challenges in Purification
The polarity and potentially poor solubility of this compound and its derivatives can make purification by standard techniques challenging.
Symptoms:
-
Streaking or poor separation on silica gel chromatography.
-
Difficulty in finding a suitable recrystallization solvent.
-
Product crashing out on the HPLC column.
Purification Strategy Guide:
| Method | Troubleshooting Tips |
| Recrystallization | - Solvent Screening: Test a range of solvents and solvent mixtures. Good candidates are often polar aprotic solvents like DMF or DMSO, potentially with an anti-solvent like water or an ether. - Hot Filtration: If the compound is sparingly soluble even when hot, perform a hot filtration to remove insoluble impurities. |
| Silica Gel Chromatography | - Polar Solvents: A mobile phase with a polar component like methanol or ethanol in DCM is often necessary. - Tailing: Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. - Dry Loading: If the compound has low solubility in the eluent, adsorb it onto a small amount of silica gel from a more polar solvent (e.g., DMF), evaporate the solvent, and load the dried silica onto the column. |
| Reverse-Phase HPLC | - Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point. - Solubility: Ensure the sample is fully dissolved in the injection solvent (e.g., DMSO/water mixture) to prevent precipitation on the column. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Goossen, L. J., & Rodriguez, N. (2007). Decarboxylative Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 46(28), 5344-5346. [Link]
Sources
Technical Support Center: Interpreting Ambiguous Results from 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid Experiments
Welcome to the technical support center for researchers working with 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid and its analogs. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the common challenges and interpret ambiguous results encountered during your experiments. As a Senior Application Scientist, I will provide not just the "how" but also the "why" behind these recommendations, grounded in scientific principles and field-proven experience.
I. Foundational Knowledge: Understanding the Molecule
This compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Thienopyrimidines have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] A key feature of this specific molecule is the carboxylic acid group, which can influence its physicochemical properties, such as solubility and cell permeability.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address some of the common ambiguous results and challenges that researchers may face when working with this compound.
Q1: I'm observing poor and inconsistent activity in my primary biochemical assay. What could be the cause?
A1: This is a frequent issue with heterocyclic compounds. The primary culprits are often poor solubility and compound aggregation.
-
The Challenge of Solubility: this compound, while containing a polar carboxylic acid group, has a fused ring system that can lead to limited aqueous solubility, especially at neutral or acidic pH. Inconsistent activity can arise if the compound precipitates in your assay buffer.
-
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for inconsistent bioactivity.
-
Step-by-Step Protocol for Assessing and Improving Solubility:
-
Visual Inspection: Prepare your highest concentration stock solution in the assay buffer. Let it sit at the assay temperature for 30 minutes. Visually inspect for any precipitate or cloudiness.
-
Solvent Titration: If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO or ethanol to your assay buffer. Be mindful that high concentrations of organic solvents can affect enzyme activity and protein stability.
-
pH Adjustment: The carboxylic acid moiety means the compound's charge state is pH-dependent. Increasing the pH of the buffer may improve solubility. However, ensure the new pH is compatible with your assay system.
-
Q2: My compound shows activity in a primary screen, but it's not reproducible in follow-up assays. Why is this happening?
A2: This is a classic indicator of a potential "false positive" hit. Several factors can contribute to this:
-
Compound Aggregation: At higher concentrations, many compounds form aggregates that can non-specifically inhibit enzymes. This is a common artifact in high-throughput screening.
-
Assay Interference: The compound might be interfering with the assay technology itself. For example, it could be fluorescent and interfere with a fluorescence-based readout, or it could be a redox-active compound that interferes with assays relying on redox chemistry.
-
Protocol for Identifying Compound Aggregation:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): For a more rigorous assessment, DLS can be used to detect the presence of aggregates in your compound solution.
-
Q3: I'm seeing conflicting results between my biochemical (enzyme) assay and my cell-based assay. What's the disconnect?
A3: A discrepancy between biochemical and cell-based assay results is common and can be highly informative. Here are the likely reasons:
-
Poor Cell Permeability: The compound may be a potent inhibitor of the target enzyme but may not be able to cross the cell membrane to reach its intracellular target. The carboxylic acid group, being charged at physiological pH, can hinder passive diffusion across the lipid bilayer.
-
Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets, leading to complex downstream effects that mask or alter its primary activity. Thienopyrimidine derivatives have been shown to interact with various enzymes and receptors.[4][5]
-
Experimental Workflow for Investigating Biochemical vs. Cellular Discrepancies:
Caption: Workflow for diagnosing discrepancies between biochemical and cellular assays.
III. Data Interpretation and Best Practices
| Ambiguous Result | Potential Cause(s) | Recommended Action(s) |
| High variability between replicates | Poor solubility, compound instability, pipetting error | Check solubility, prepare fresh stock solutions, verify pipette calibration. |
| Steep dose-response curve | Compound aggregation, non-specific inhibition | Perform detergent test, consider alternative assay formats. |
| Activity plateaus at high concentrations | Target saturation, solubility limit reached | Confirm solubility at highest concentration, ensure assay is in the linear range. |
| Cell toxicity at active concentrations | Off-target effects, general cytotoxicity | Perform a counter-screen with a cell line lacking the target, measure general cytotoxicity (e.g., LDH release). |
IV. Conclusion
Interpreting ambiguous results is a critical part of the scientific process. When working with novel compounds like this compound, a systematic and logical approach to troubleshooting is essential. By considering the physicochemical properties of the molecule and the potential for assay artifacts, researchers can design experiments that yield clear, reproducible, and meaningful data. This guide provides a framework for this process, empowering you to move forward with your research with confidence.
References
-
Molbase. (n.d.). Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid. Retrieved from [Link]
-
MDPI. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Retrieved from [Link]
-
Bentham Open. (2013). Synthesis of Some 4,5-Dihydrothieno[3,2-e][4][6][7]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents. Retrieved from [Link]
-
MDPI. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Retrieved from [Link]
-
PubMed. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Retrieved from [Link]
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1527518-33-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1527518-33-7 [sigmaaldrich.com]
Technical Support Center: Crystallization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
Welcome to the technical support center for the crystallization of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this thienopyrimidine derivative. Our focus is on providing practical, causality-driven solutions to ensure the reliable and reproducible isolation of high-purity crystalline material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound.
Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is causing this and how can I resolve it?
A1: Explanation and Solution
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the chosen solvent system, or when the level of supersaturation is too high, leading to rapid, disordered precipitation instead of ordered crystal growth. The resulting oil is often an impure, supercooled liquid version of your compound that is difficult to handle.
Causality:
-
High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly creates a high degree of supersaturation, forcing the compound out of solution before it can organize into a crystal lattice.
-
Inappropriate Solvent Choice: The solvent may have an excessively high boiling point relative to the compound's melting point, or the compound's solubility may drop too drastically with a small temperature change.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal growth inhibitors" and promoting amorphous precipitation.[1]
Troubleshooting Protocol:
-
Re-dissolve the Material: Gently heat the mixture to re-dissolve the oil or amorphous solid completely.
-
Reduce the Cooling Rate: Slow down the crystallization process significantly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[2] If cooling, use a Dewar flask or an insulated bath to slow heat loss.
-
Adjust the Solvent System:
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to slightly increase the overall solubility and reduce the degree of supersaturation upon cooling.
-
Consider using a solvent pair. Dissolve the compound in a minimum amount of a good solvent (e.g., DMSO, DMF) and then slowly add a miscible "poorer" solvent (an anti-solvent like water or isopropanol) to the hot solution until turbidity is observed.[3] Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Introduce a Seed Crystal: If available, add a single, small seed crystal to the slightly supersaturated solution to provide a template for ordered crystal growth.
-
Control pH: As a carboxylic acid, the compound's solubility is highly pH-dependent.[4][5] Ensure the pH is in a range where the neutral, protonated form of the acid dominates, as this species is typically less soluble and more prone to crystallization.
Q2: I am consistently obtaining very fine needles or small particles that are difficult to filter and dry. How can I increase the crystal size?
A2: Explanation and Solution
The formation of fine needles or microcrystals is typically a result of a high nucleation rate relative to the crystal growth rate. When many crystal nuclei form simultaneously, they compete for the available solute, preventing any single crystal from growing large.
Causality:
-
Rapid Supersaturation: As with oiling out, cooling too quickly or adding anti-solvent too fast generates a large number of nuclei at once.
-
High Agitation: Excessive stirring can induce secondary nucleation, where collisions between existing crystals, the impeller, and the vessel walls create new nuclei.
-
Impurity Effects: Certain impurities can preferentially adsorb to specific crystal faces, inhibiting growth in that dimension and favoring a needle-like morphology.[1]
Troubleshooting Protocol:
-
Minimize the Degree of Supersaturation:
-
Employ a very slow cooling ramp (e.g., 1-5 °C per hour) to keep the system within the metastable zone, where nucleation is minimized and growth on existing crystals is favored.
-
If using an anti-solvent, add it dropwise at a controlled rate to the solution.
-
-
Reduce Agitation: Lower the stirring speed once crystal formation begins. Gentle agitation is sufficient to maintain homogeneity without causing excessive secondary nucleation.
-
Utilize "Digestion" or "Aging": Hold the crystallized slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours. This process, known as Ostwald ripening, allows smaller, higher-energy particles to dissolve and redeposit onto larger, more thermodynamically stable crystals.
-
Re-evaluate the Solvent: A different solvent system may favor a different crystal habit. Solvents that allow for stronger intermolecular interactions between solute molecules in solution can sometimes promote the growth of more robust, less needle-like crystals.
Q3: The chemical purity of my compound does not improve significantly after recrystallization. What's going wrong?
A3: Explanation and Solution
Failure to improve purity suggests that impurities are being incorporated into the crystal lattice or are not being effectively removed after filtration.
Causality:
-
Co-crystallization: If an impurity is structurally very similar to the target compound, it may fit into the crystal lattice, making it very difficult to remove by simple crystallization.[1][2]
-
Inefficient Washing: The mother liquor, which is rich in impurities, can remain on the crystal surface after filtration. If not washed away properly, these impurities will contaminate the final product.[2]
-
Rapid Crystal Growth: Fast crystallization can trap pockets of mother liquor within the growing crystals, a phenomenon known as inclusion.[2]
Troubleshooting Protocol:
-
Optimize the Washing Step: After filtering the crystals, wash the filter cake with a small amount of cold, fresh crystallization solvent.[2] The cold solvent will dissolve residual mother liquor without dissolving a significant amount of the desired product.
-
Slow Down the Crystallization: As detailed in previous answers, a slower crystallization process is crucial for allowing impurities to be excluded from the growing crystal lattice.
-
Perform a Second Recrystallization: A second pass of recrystallization can often remove stubborn impurities that were not eliminated in the first attempt.[2]
-
Consider a Different Solvent System: An impurity may have different solubility properties in another solvent. Switching to a solvent where the impurity is either highly soluble (remains in the mother liquor) or very insoluble (can be filtered out of the hot solution) can be effective.
-
Alternative Purification: If recrystallization fails, the impurity may be too similar for this method to be effective. Consider alternative purification techniques such as column chromatography before the final crystallization step.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the crystallization of this compound?
A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] Given the molecule's structure, which contains hydrogen bond donors (N-H) and acceptors (C=O, COOH) and is generally polar, polar solvents are a good starting point.
Solvent Selection Workflow:
Caption: Workflow for selecting a suitable crystallization solvent.
Predicted Solvent Suitability:
| Solvent | Polarity | Boiling Point (°C) | Predicted Suitability & Rationale |
| Water | High | 100 | Potentially suitable, especially as an anti-solvent or with pH adjustment. The carboxylic acid and pyrimidine rings suggest some aqueous solubility. |
| Ethanol | High | 78 | Good candidate. Polar protic solvent capable of hydrogen bonding. Often shows a good solubility-temperature gradient. |
| Isopropanol (IPA) | Medium | 82 | Good candidate. Similar to ethanol but slightly less polar. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Likely a very good solvent (high solubility), but its high boiling point may make it difficult to remove. Best used as the "good" solvent in a solvent-pair system with water or IPA as the anti-solvent. |
| N,N-Dimethylformamide (DMF) | High | 153 | Similar to DMSO; a strong solvent that is often useful for dissolving highly crystalline, high-melting-point compounds. Best for solvent-pair systems. |
| Ethyl Acetate | Medium | 77 | May be a suitable single solvent or part of a pair with a nonpolar solvent like heptane. |
| Toluene | Low | 111 | Unlikely to be a good solvent on its own due to polarity mismatch, but could potentially be used as an anti-solvent if the compound is dissolved in a more polar medium. |
Q2: What is the critical role of pH during the crystallization of this molecule?
A2: The pH of the aqueous solution is a critical parameter that directly influences the solubility of this compound and, consequently, the crystallization outcome.[4][6][7]
-
At Low pH (Acidic): The carboxylic acid group (-COOH) is fully protonated. In this neutral state, the molecule is less polar and generally has its lowest solubility in aqueous media. This is typically the ideal condition for crystallization.
-
At High pH (Basic): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is much more polar and significantly more soluble in water, which will inhibit or prevent crystallization.
Therefore, controlling the pH is a powerful tool. Crystallization can be induced by dissolving the compound in a dilute basic solution (e.g., aqueous NaOH or NaHCO₃) to form the soluble salt, filtering out any insoluble impurities, and then slowly acidifying the solution (e.g., with HCl or acetic acid) to a pH where the neutral acid precipitates out. This technique, known as reactive crystallization, can yield very pure crystals if performed slowly to allow for proper crystal growth.[5][8]
Caption: Relationship between pH, solubility, and crystallization favorability.
References
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. 2023. Available from: [Link]
- Method for crystallising carboxylic acid. Google Patents.
-
Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. Available from: [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. 2022. Available from: [Link]
-
(PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. 2023. Available from: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available from: [Link]
-
SOP: CRYSTALLIZATION. Columbia University. Available from: [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. National Institutes of Health. 2022. Available from: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. National Institutes of Health. Available from: [Link]
-
The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. ResearchGate. Available from: [Link]
-
A Scientist's Guide to Crystallization Process Development. YouTube. 2021. Available from: [Link]
-
Pharmaceutical Drug Substance Crystallization - GSK. YouTube. 2021. Available from: [Link]
-
Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. 2009. Available from: [Link]
-
Pharmaceutical Co-crystals: A Systematic Review. Research J. Pharm. and Tech. 2020. Available from: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. 2022. Available from: [Link]
Sources
- 1. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Validating the Biological Activity of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Comparative Guide
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to purines, which allows its derivatives to function as potent modulators of various biological pathways.[1] This guide provides a comprehensive framework for validating the biological activity of a novel derivative, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid . Our approach is grounded in comparative analysis against established compounds within the same chemical class, ensuring a robust and contextually relevant evaluation.
Derivatives of thieno[3,2-d]pyrimidine have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Their efficacy as anticancer agents often stems from their ability to act as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinase 7 (CDK7), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[2][3] Given this precedent, our validation strategy will focus on elucidating the potential anticancer and kinase inhibitory effects of this compound.
Comparative Framework: Selecting Benchmark Compounds
To objectively assess the biological activity of our target compound, we will use the following well-characterized thieno[3,2-d]pyrimidine derivatives as comparators. These compounds have established anticancer activity and provide a solid baseline for our investigation.
| Compound ID | Structure | Rationale for Selection |
| Target Compound | This compound | Novel derivative with potential for unique biological activity. |
| Comparator A | GDC-0941 | A known potent inhibitor of PI3K, a key enzyme in cancer cell survival and proliferation. |
| Comparator B | Olmutinib (HM61713) | An EGFR tyrosine kinase inhibitor, effective against non-small cell lung cancer. |
| Comparator C | A recently reported potent 2,6-substituted thieno[3,2-d]pyrimidine derivative (Compound 12) | Exhibited significant antiproliferative activities against multiple human cancer cell lines.[3] |
Experimental Validation Workflow
Our validation will proceed through a tiered approach, starting with broad screening for cytotoxic effects and progressively narrowing down to specific molecular targets and mechanisms of action.
Caption: A tiered experimental workflow for validating the biological activity of the target compound.
Tier 1: Primary Screening - Cell Viability
The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with cell viability.[4][5][6][7]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a normal cell line like WI-38 for cytotoxicity comparison) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the target compound and comparators (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Anticipated Data Presentation
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (WI-38/MCF-7) |
| Target Compound | Experimental Result | Experimental Result | Experimental Result | Calculated Value |
| Comparator A | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Comparator B | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Comparator C | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Tier 2: Mechanistic Elucidation
If the target compound demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1]
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the target compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Tier 3: Target Identification and Validation
Given that many thieno[3,2-d]pyrimidines act as kinase inhibitors, a kinase inhibition profiling assay is a logical next step to identify potential molecular targets.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of relevant kinases (e.g., CDK7, EGFR, PI3K, BTK).
-
Compound Incubation: Incubate the target compound at a standard concentration (e.g., 10 µM) with the purified kinases, ATP, and a suitable substrate.
-
Activity Measurement: Measure the kinase activity, typically through phosphorylation of the substrate, using methods like radiometric assays, fluorescence polarization, or luminescence-based assays.
-
Data Analysis: Express the results as a percentage of inhibition relative to a control. For hits, determine the IC50 value through dose-response experiments.
Potential Signaling Pathway Modulation
Should the target compound show inhibitory activity against a specific kinase, such as an EGFR, the anticipated mechanism would involve the disruption of downstream signaling pathways critical for cancer cell growth and survival.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for the test compound.
Conclusion
This guide outlines a systematic and comparative approach to validate the biological activity of this compound. By employing a tiered experimental workflow and benchmarking against established compounds, researchers can efficiently determine its potential as a novel therapeutic agent, elucidate its mechanism of action, and identify its molecular targets. The provided protocols and data presentation frameworks offer a clear roadmap for a comprehensive and scientifically rigorous investigation.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
PubChem. Thieno[3,2-d]pyrimidine. [Link]
-
Wikipedia. MTT assay. [Link]
-
MDPI. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. [Link]
-
MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
NIH. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. [Link]
Sources
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- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1527518-33-7|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1527518-33-7 [chemicalbook.com]
- 7. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid and Other Kinase Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition
In the landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds that can effectively target the ATP-binding site of protein kinases is a paramount objective. The thieno[3,2-d]pyrimidine core has emerged as a privileged structure in medicinal chemistry due to its structural resemblance to purine, a natural ligand for many biological targets.[1][2] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to function as competitive inhibitors for a wide array of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
While extensive research has been conducted on the thieno[3,2-d]pyrimidine scaffold, the specific derivative, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid , remains a less-characterized entity in publicly accessible literature. Its chemical structure is available from commercial suppliers, but detailed studies on its kinase inhibitory profile are not widely reported.[3][4] This guide, therefore, aims to provide a comparative framework for evaluating this compound. We will explore the known biological activities of the broader thieno[3,2-d]pyrimidine class, compare them to established kinase inhibitors, and provide detailed experimental protocols for researchers to elucidate the potential of this specific molecule.
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The thieno[3,2-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for a variety of kinases implicated in cancer progression. The versatility of this core structure allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Known Kinase Targets of Thieno[3,2-d]pyrimidine Derivatives:
-
Cyclin-Dependent Kinase 7 (CDK7): As a key regulator of the cell cycle and transcription, CDK7 is a high-value target in oncology. Novel thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective CDK7 inhibitors, demonstrating efficacy in triple-negative breast cancer models.[5]
-
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): FAK is overexpressed in metastatic cancers, while FLT3 mutations are common in acute myeloid leukemia. Dual inhibitors targeting both FAK and recalcitrant FLT3 mutants have been developed from the thieno[3,2-d]pyrimidine scaffold.[6]
-
Other Kinases: The thieno[3,2-d]pyrimidine core has also been utilized to develop inhibitors of other important kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2) and atypical protein kinase C (aPKC), highlighting the broad applicability of this scaffold.[7][8][9]
The antiproliferative activities of halogenated thieno[3,2-d]pyrimidines have been demonstrated against various cancer cell lines, with evidence suggesting that these compounds can induce apoptosis.[1] Furthermore, the introduction of a thiophene ring as a bioisostere for a benzene ring in related quinazoline structures has proven to be a successful strategy in designing potent kinase inhibitors.[10][11]
Comparative Analysis with Established Kinase Inhibitors
To understand the potential of this compound, it is crucial to compare its core scaffold with well-established kinase inhibitors that are either in clinical use or advanced preclinical development.
| Compound/Scaffold | Core Structure | Primary Kinase Targets | Therapeutic Indications (Representative) |
| Thieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | CDK7, FAK, FLT3, VEGFR-2, aPKC | Investigational for various cancers |
| Gefitinib | Quinazoline | EGFR | Non-small cell lung cancer |
| Palbociclib | Pyridopyrimidine | CDK4/6 | HR+ breast cancer |
| Sunitinib | Indolinone | VEGFR, PDGFR, c-KIT | Renal cell carcinoma, GIST |
This table illustrates the diversity of chemical scaffolds employed in kinase inhibitor design. The thieno[3,2-d]pyrimidine scaffold holds its own as a versatile platform capable of targeting a range of kinases, similar to the well-established quinazoline and pyridopyrimidine cores.
Experimental Protocols for Kinase Inhibitor Evaluation
To ascertain the kinase inhibitory profile and therapeutic potential of this compound, a systematic experimental approach is necessary.
In Vitro Kinase Inhibition Assay
This initial screen determines the direct inhibitory effect of the compound on a panel of purified kinases.
Objective: To determine the IC50 value of the test compound against a target kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, corresponding substrate peptide, ATP, test compound (dissolved in DMSO), kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of the compound to inhibit the growth of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
Western Blot Analysis for Target Engagement
This experiment confirms that the compound inhibits the intended kinase signaling pathway within the cell.
Objective: To assess the phosphorylation status of downstream substrates of the target kinase.
Methodology:
-
Reagents and Materials: Cancer cell lines, test compound, lysis buffer, primary antibodies (against the phosphorylated and total forms of the target and downstream substrates), secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescent detection system. A decrease in the phosphorylated substrate indicates target engagement.
-
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates the general workflow for evaluating a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor evaluation.
Signaling Pathway Context
The thieno[3,2-d]pyrimidine scaffold can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. The diagram below depicts a simplified representation of the CDK7-regulated transcriptional pathway.
Caption: Inhibition of CDK7 by a thieno[3,2-d]pyrimidine.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a highly promising framework for the development of novel kinase inhibitors. While the specific compound This compound requires further investigation, its core structure is embedded in a class of molecules with proven anti-cancer activity against multiple, clinically relevant kinases.[1][5][6] The presence of the 4-oxo and 7-carboxylic acid moieties provides opportunities for further chemical modification to optimize its biological activity and drug-like properties.
The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate this and other novel compounds. By combining in vitro biochemical assays, cell-based functional screens, and eventually in vivo efficacy studies, the full potential of the thieno[3,2-d]pyrimidine scaffold can be unlocked, paving the way for the next generation of targeted cancer therapies.
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- Biological activity of thieno[3,2-d]pyrimidine core structure - Benchchem. (n.d.).
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed. (2024, May 14).
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central. (n.d.).
- Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 | Journal of Medicinal Chemistry - ACS Publications. (2021, July 29).
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (n.d.).
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (2021, April 27).
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central. (n.d.).
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
Introduction: The Therapeutic Promise of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines, the fundamental building blocks of DNA and RNA, makes it an attractive scaffold for designing molecules that can interact with a wide array of biological targets.[1][2] This bioisosteric relationship has been successfully exploited to develop derivatives with a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[2]
Derivatives of this scaffold have shown particular promise as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] For instance, specific thieno[3,2-d]pyrimidine-based molecules have been investigated as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), Enhancer of Zeste Homolog 2 (EZH2), and Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), highlighting the versatility of this chemical framework.[3][4][5] This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for a specific subset: the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid derivatives. By systematically exploring how modifications at different positions of the core structure influence biological activity, we aim to provide a valuable resource for researchers engaged in the rational design of novel therapeutic agents.
The Core Molecular Framework
The foundational structure for our discussion is the this compound molecule. Understanding the numbering and key positions of this scaffold is essential for interpreting SAR data.
Caption: Summary of key structure-activity relationship trends for the thienopyrimidine scaffold.
Comparative Performance: A Data-Driven Overview
To objectively compare the performance of different derivatives, the following table summarizes the in vitro antiproliferative activity of selected compounds from the literature. The IC₅₀ value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound ID | Target / Cell Line | Key Structural Features | IC₅₀ (µM) | Reference |
| 12e | SU-DHL-6 (Lymphoma) | Piperidine-2,6-dione at C2, Benzyl-morpholine moiety | 0.55 | [4] |
| 12e | WSU-DLCL-2 (Lymphoma) | Piperidine-2,6-dione at C2, Benzyl-morpholine moiety | 0.95 | [4] |
| 12e | K562 (Leukemia) | Piperidine-2,6-dione at C2, Benzyl-morpholine moiety | 1.68 | [4] |
| 29a | H460 (Lung Cancer) | Diaryl urea moiety, 4-Cl on terminal phenyl ring | 0.081 | [6] |
| 29a | HT-29 (Colon Cancer) | Diaryl urea moiety, 4-Cl on terminal phenyl ring | 0.058 | [6] |
| 29a | MKN-45 (Gastric Cancer) | Diaryl urea moiety, 4-Cl on terminal phenyl ring | 0.18 | [6] |
| 29a | MDA-MB-231 (Breast Cancer) | Diaryl urea moiety, 4-Cl on terminal phenyl ring | 0.23 | [6] |
| HY3 | RIPK2 (Kinase) | Undisclosed proprietary structure | 0.011 (11 nM) | [5] |
Note: The table presents data from different studies and biological assays. Direct comparison of absolute IC₅₀ values should be made with caution. The data effectively illustrates the high potency that can be achieved with this scaffold.
Experimental Protocols: Synthesis and Evaluation
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.
Protocol 1: General Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as those used for creating precursors to the target molecules. [7]
Caption: A generalized workflow for the synthesis of substituted thienopyrimidines.
Step-by-Step Methodology:
-
Cyclization to Form the Thienopyrimidine Core:
-
A substituted 2-amino-thiophene-3-carboxylate ester is heated under reflux in formamide. This reaction constructs the pyrimidine ring, yielding the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold.
-
Causality: Formamide serves as the source for the two carbon atoms and one nitrogen atom required to close the pyrimidine ring onto the aminothiophene precursor.
-
-
Chlorination (Activation for Substitution):
-
The resulting 4-oxo intermediate is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This converts the C4-oxo group into a more reactive C4-chloro group.
-
Causality: The C4-chloro group is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution, which is the primary method for introducing diversity at this position. [1]
-
-
Nucleophilic Aromatic Substitution:
-
The 4-chloro-thieno[3,2-d]pyrimidine intermediate is reacted with a desired nucleophile (e.g., an aniline, amine, or thiol) in a suitable solvent like DMF or isopropanol, often in the presence of a base (e.g., DIPEA or K₂CO₃).
-
Causality: This is the key step where various side chains and functional groups are introduced at the C4 position (which becomes the C2 position after re-numbering in some final structures), allowing for the exploration of the SAR.
-
-
Purification and Characterization:
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines. [4][10] Step-by-Step Methodology:
-
Cell Seeding:
-
Human cancer cells (e.g., HT-29, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in the growth medium to achieve a range of final concentrations.
-
The medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Plates are incubated for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The SAR analysis reveals that strategic modifications at positions 2, 3, and 6 are crucial for modulating biological activity. Specifically, the introduction of diaryl urea or substituted piperidine moieties at position 2 has proven to be a highly effective strategy for generating potent anticancer agents. [4][6]Furthermore, the carboxylic acid at position 7 provides a critical interaction point that can be esterified to improve pharmacokinetic properties without abolishing activity. [11] The data clearly indicates that with rational design, guided by the SAR principles outlined in this guide, derivatives of this scaffold can achieve nanomolar to sub-micromolar potency against various cancer cell lines and protein kinases. [4][5][6]Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads to advance them toward clinical development. The continued exploration of novel substitutions and the application of computational modeling will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
References
- Title: Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors Source: PubMed URL
- Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs Source: MDPI URL
- Title: Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents Source: PubMed URL
- Source: New Journal of Chemistry (RSC Publishing)
- Title: Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents Source: PubMed URL
- Title: Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines Source: PMC - NIH URL
- Title: Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy Source: PubMed URL
- Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: ScienceDirect URL
- Title: Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
- Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents Source: MDPI URL
- Title: Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents Source: PubMed URL
- Title: Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies Source: PMC - PubMed Central URL
- Title: Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides Source: MDPI URL
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. A compound's journey from a promising hit to a clinical candidate is often dictated by its on-target potency and, just as critically, its off-target interactions. This guide provides an in-depth comparison of modern methodologies for assessing the cross-reactivity of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid , a member of the biologically active thienopyrimidine class of compounds.
The thieno[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, with derivatives reported to inhibit a range of protein kinases and other enzymes, including CDK7, PIM-1, and dipeptidyl peptidase-4 (DPP-4)[1][2][3]. This inherent biological activity underscores the critical need for a comprehensive cross-reactivity profile to anticipate potential polypharmacology or identify unforeseen toxicities. Here, we dissect and compare three cornerstone techniques: broad-panel in vitro kinase screening, Cellular Thermal Shift Assay (CETSA), and affinity-based chemoproteomics. We will explore the causality behind their experimental design, their relative strengths, and how their data outputs provide a complementary, holistic view of a compound's selectivity.
The Imperative of Selectivity: Why Profile this compound?
The promiscuity of small molecules, particularly those targeting the highly conserved ATP-binding pocket of kinases, is a leading cause of drug attrition. Off-target binding can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe adverse events. For a scaffold like thienopyrimidine, which has demonstrated affinity for multiple kinases, a proactive and multi-faceted profiling strategy is not just recommended; it is essential for a rational drug development campaign. This guide will equip you with the foundational knowledge to design and interpret such a strategy.
Comparison of Core Cross-Reactivity Profiling Methodologies
We will now delve into the practical application and comparative analysis of three leading methodologies. Each offers a unique window into the interaction of our compound of interest with the proteome.
| Methodology | Principle | Primary Output | Strengths | Limitations |
| In Vitro Kinase Panel Screening | Measures direct inhibition of a purified, recombinant kinase panel. | IC50 or % Inhibition values against hundreds of kinases. | High-throughput; quantitative measure of potency; broad coverage of the kinome. | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations); may not identify non-kinase targets. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of proteins in a cellular environment. | Thermal shift (ΔTm) indicating target engagement. | Confirms target engagement in intact cells; can be adapted for proteome-wide analysis (TPP). | Lower throughput than in vitro screens; indirect measure of affinity; requires specific antibodies or mass spectrometry. |
| Affinity-Based Chemoproteomics | Uses a modified version of the compound to "pull down" interacting proteins from cell lysates. | List of identified proteins with relative binding affinities. | Unbiased identification of direct binding partners (both kinase and non-kinase); provides insights into novel targets. | Requires chemical synthesis of a tagged probe, which may alter binding; potential for non-specific binding to the affinity matrix. |
In Vitro Kinase Panel Screening: The Broad Survey
The most direct first step in assessing kinase inhibitor selectivity is to screen the compound against a large, diverse panel of purified kinases. This approach provides a quantitative measure of potency (typically as an IC50 value) against hundreds of kinases, offering a panoramic view of the compound's activity across the kinome.[4]
Causality in Experimental Design
The choice of assay format (e.g., radiometric, fluorescence, or luminescence-based) is critical. Radiometric assays, such as those using ³³P-ATP, are often considered the "gold standard" as they directly measure the transfer of phosphate to a substrate, minimizing interference from assay components.[5] Luminescence-based assays, like Promega's ADP-Glo™, measure the amount of ADP produced and are a robust, non-radioactive alternative suitable for high-throughput screening.[6] Screening is typically performed at a fixed ATP concentration, often near the Km value for each kinase, to simulate physiological competition.
Illustrative Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare working solutions of the kinase, substrate/ATP mixture, and this compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, combine the kinase with the test compound or vehicle (DMSO) and allow to incubate for a brief period (e.g., 10 minutes at room temperature).
-
Initiate Reaction: Add the substrate/ATP solution to start the kinase reaction. Incubate for a set time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For kinases showing significant inhibition, perform dose-response experiments to determine the IC50 value.
Visualizing the Workflow
Caption: Workflow for an in vitro kinase assay using ADP-Glo™.
Interpreting the Data
The output is typically visualized as a "kinome tree" or a table ranking kinases by potency. This allows for rapid identification of the primary target(s) and any potent off-targets.
Table 1: Illustrative Kinase Selectivity Data for Compound X
| Kinase Target | % Inhibition @ 1µM | IC50 (nM) | Kinase Family |
| Target Kinase A | 98% | 15 | CMGC |
| Off-Target Kinase B | 92% | 85 | TK |
| Off-Target Kinase C | 75% | 450 | CAMK |
| Off-Target Kinase D | 51% | 1,200 | AGC |
| >200 other kinases | <50% | >10,000 | - |
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement
While in vitro assays are powerful, they don't confirm that a compound can enter a cell and engage its target in the complex intracellular environment. CETSA addresses this by measuring changes in the thermal stability of proteins upon ligand binding in intact cells or cell lysates.[7][8] The principle is simple: a protein bound to a ligand is generally more stable and will denature and aggregate at a higher temperature than the unbound protein.[9]
Causality in Experimental Design
This method provides a direct biophysical readout of target engagement.[10] By heating cell samples across a temperature gradient, a "melting curve" for the target protein can be generated. A shift in this curve in the presence of the compound is strong evidence of binding. The isothermal dose-response (ITDRF) variation of CETSA, where cells are treated with varying compound concentrations at a fixed temperature, can provide an estimate of cellular potency.[8]
Illustrative Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to confluency and treat with either the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining relative to the non-heated control against temperature to generate melting curves for both vehicle and compound-treated samples.
Visualizing the Workflow
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Benchmarking 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for benchmarking the novel compound, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, against established clinical standards. As the thieno[3,2-d]pyrimidine scaffold has shown promise as a privileged structure in kinase inhibitor discovery, a rigorous comparative analysis is essential to elucidate its potential therapeutic value and guide further development. This document outlines detailed protocols for physicochemical characterization, in vitro kinase activity assessment, cellular viability assays, and target engagement verification.
Introduction: The Rationale for Benchmarking
The thieno[3,2-d]pyrimidine core is a bioisostere of purine and has been identified as a key pharmacophore in a variety of kinase inhibitors targeting critical pathways in oncology. Derivatives of this scaffold have demonstrated activity against vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), all of which are validated targets in cancer therapy.
This compound represents a novel chemical entity within this class. To ascertain its therapeutic potential, it is imperative to benchmark its performance against current standards of care. This guide proposes a multi-faceted approach to compare its physicochemical properties and biological activity against a panel of well-characterized, clinically approved kinase inhibitors:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, platelet-derived growth factor receptor (PDGFR), and Raf kinases, approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[1][2]
-
Erlotinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3][4]
-
Palbociclib: A selective inhibitor of CDK4 and CDK6, approved for the treatment of HR-positive, HER2-negative breast cancer.[5]
This comparative analysis will provide critical insights into the compound's potency, selectivity, and drug-like properties, thereby informing its trajectory in the drug discovery pipeline.
Part 1: Physicochemical Property Profiling
A compound's therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following assays are fundamental for establishing a baseline understanding of the drug-like qualities of this compound.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral bioavailability. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive picture of the compound's dissolution characteristics.
Experimental Protocol: Kinetic Solubility Assay [6][7]
-
Prepare a 10 mM stock solution of the test compound and standards in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Lipophilicity (LogD)
Lipophilicity, often expressed as the distribution coefficient (LogD) at a physiological pH, influences a compound's ability to cross cell membranes. The shake-flask method is the gold standard for its determination.[8][9]
Experimental Protocol: Shake-Flask Method for LogD Determination [8][10]
-
Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases should be pre-saturated with each other.
-
Add a known amount of the test compound or standard to the biphasic system.
-
Shake the mixture vigorously for 1 hour to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Sorafenib | Erlotinib | Palbociclib |
| Kinetic Solubility (µM at pH 7.4) | Experimental Data | ~10 | ~50 | ~25 |
| LogD (pH 7.4) | Experimental Data | ~3.8 | ~2.9 | ~2.5 |
Part 2: In Vitro Biological Evaluation
The following section details the experimental protocols to assess the biological activity of this compound in comparison to the selected standards.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of target kinases. A luminescence-based assay that quantifies ATP consumption is a common and robust method.[11][12]
Experimental Protocol: ADP-Glo™ Kinase Assay [11]
-
Compound Preparation: Prepare serial dilutions of the test compound and standards in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate peptide, and the test compound or standard.
-
Allow a pre-incubation period of 15 minutes at room temperature to facilitate compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Table 2: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Sorafenib | Erlotinib | Palbociclib |
| VEGFR2 | Experimental Data | 50 | >10,000 | >10,000 |
| EGFR | Experimental Data | >10,000 | 2 | >10,000 |
| CDK4 | Experimental Data | >10,000 | >10,000 | 11 |
| CDK6 | Experimental Data | >10,000 | >10,000 | 15 |
Cellular Viability Assay
To assess the cytotoxic or cytostatic effects of the compound on cancer cells, a cell viability assay is crucial. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that measures ATP levels as an indicator of metabolically active cells.[13][14]
Experimental Protocol: CellTiter-Glo® Assay [15][16]
-
Cell Seeding: Seed cancer cell lines relevant to the target kinases (e.g., HUVEC for VEGFR, A549 for EGFR, MCF-7 for CDK4/6) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and standards for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Table 3: Cellular Viability (GI50, µM)
| Cell Line (Target) | This compound | Sorafenib | Erlotinib | Palbociclib |
| HUVEC (VEGFR) | Experimental Data | 0.1 | >10 | >10 |
| A549 (EGFR) | Experimental Data | >10 | 5 | >10 |
| MCF-7 (CDK4/6) | Experimental Data | >10 | >10 | 0.5 |
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[17][18] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA® [17][19]
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound entry and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods using an antibody specific to the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The benchmarking data generated through these protocols will provide a robust, multi-parametric comparison of this compound against established clinical standards. A favorable profile, characterized by potent and selective kinase inhibition, on-target cellular activity, and drug-like physicochemical properties, will provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy and safety studies. The systematic approach outlined in this guide ensures the generation of high-quality, reproducible data essential for informed decision-making in the competitive landscape of kinase inhibitor drug discovery.
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Independent Verification of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid's Effects: A Comparative Guide to Investigating TGF-β/ALK5 Inhibition
This guide provides a comprehensive framework for the independent verification of the biological effects of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid. Based on structural similarities to known kinase inhibitors, we hypothesize that this compound functions as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGF-βRI).
This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to not only elucidate the compound's mechanism of action but also to objectively compare its performance against established alternatives. The protocols detailed herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating TGF-β/ALK5 Inhibition
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in cancer progression and fibrosis.[1][2][4] In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of metastasis by inducing epithelial-mesenchymal transition (EMT).[5][6][7] Consequently, the development of small molecule inhibitors targeting key kinases in this pathway, such as ALK5, is an area of intense therapeutic interest.[4][8]
This compound possesses a thienopyrimidine core, a scaffold present in various kinase inhibitors. This structural motif suggests a potential interaction with the ATP-binding pocket of kinases. This guide will outline a systematic, multi-tiered experimental approach to test the hypothesis that this compound is a novel ALK5 inhibitor.
Comparative Compounds
For a thorough and objective assessment, the effects of this compound should be benchmarked against well-characterized ALK5 inhibitors. The following compounds are recommended for parallel studies:
| Compound | Mechanism of Action | Reported IC50 (ALK5) | Key Features |
| SB-431542 | Potent and selective inhibitor of ALK4, ALK5, and ALK7.[5][8][9] | 94 nM[9] | Widely used as a research tool to study TGF-β signaling.[5] |
| RepSox | Potent and selective inhibitor of ALK5.[10] | 4 nM (autophosphorylation)[10] | Also known as E-616452. |
| Galunisertib (LY2157299) | Selective, orally bioavailable inhibitor of ALK5.[10] | 56 nM[10] | Has been investigated in clinical trials.[11] |
Experimental Workflow for Independent Verification
A logical and stepwise approach is crucial for definitively characterizing the biological activity of a novel compound. The following workflow is proposed, starting from direct target engagement and progressing to cellular and functional consequences.
Caption: Proposed experimental workflow for validating ALK5 inhibition.
Detailed Experimental Protocols
Tier 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a cellular context.[12][13][14][15] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[13] This assay provides the initial evidence of target engagement.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., A549, HaCaT) to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), a positive control (e.g., SB-431542, 10 µM), and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the levels of ALK5 by Western blotting.
-
Data Interpretation: Plot the relative amount of soluble ALK5 as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct binding.
Tier 2: In Vitro Kinase Assay for Biochemical Validation
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.[16][17][18] This is a critical step to quantify the potency of the inhibitor.
Protocol:
-
Reagents:
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]
-
Substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide)
-
ATP (at a concentration close to the Km for ALK5)
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations, positive controls (SB-431542, RepSox), and a vehicle control.
-
Kinase Reaction: Add the ALK5 enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60-120 minutes).[17]
-
Detection: Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.[17][20]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Tier 3: Western Blot for Cellular pSMAD2/3 Inhibition
Rationale: Activated ALK5 phosphorylates the downstream effector proteins SMAD2 and SMAD3.[1][2] Measuring the levels of phosphorylated SMAD2/3 (pSMAD2/3) is a direct readout of ALK5 activity within the cell.[2]
Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells (e.g., HaCaT, A549) and grow to 80-90% confluency. Serum-starve the cells for 18-22 hours to reduce basal signaling.[21]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound and controls for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible assay (e.g., BCA or RC DC Protein Assay).[21]
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSMAD2/3 (e.g., targeting Ser465/467)[22] and total SMAD2/3 (as a loading control). An antibody for a housekeeping protein like GAPDH should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for pSMAD2/3 and normalize to total SMAD2/3 or GAPDH. A dose-dependent decrease in the pSMAD2/3 signal in compound-treated cells indicates inhibition of the pathway.
Tier 4: TGF-β-Induced Epithelial-Mesenchymal Transition (EMT) Assay
Rationale: TGF-β is a potent inducer of EMT, a process characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin).[6][7][23] Assessing a compound's ability to block TGF-β-induced EMT provides strong evidence of its functional efficacy.
Protocol:
-
Cell Culture: Culture epithelial cells (e.g., NMuMG, A549) in the presence of TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce EMT.
-
Treatment Groups: Include a vehicle control, TGF-β1 alone, and TGF-β1 co-treated with various concentrations of the test compound and positive controls.
-
Morphological Assessment: Observe and document changes in cell morphology using phase-contrast microscopy. Epithelial cells grow in cobblestone-like clusters, while mesenchymal cells are more elongated and spindle-shaped.
-
Marker Analysis (Western Blot or qPCR):
-
Lyse the cells and perform Western blotting as described in section 4.3. Probe for E-cadherin, N-cadherin, and Vimentin.
-
Alternatively, extract RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the corresponding genes (CDH1, CDH2, VIM), as well as key EMT transcription factors like SNAI1 (Snail) and ZEB1.[7][24]
-
-
Data Interpretation: An effective inhibitor will prevent the TGF-β-induced morphological changes and the switch in EMT marker expression (i.e., maintain high E-cadherin and low N-cadherin/Vimentin levels).
Summary and Data Comparison
The collective data from these experiments will provide a robust, multi-faceted validation of the effects of this compound. The results should be compiled and compared against the benchmark compounds.
| Assay | Metric | 4-Oxo-3,4-dihydrothieno [3,2-d]pyrimidine-7-carboxylic acid | SB-431542 | RepSox | Galunisertib |
| CETSA | ΔTm (°C) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| In Vitro Kinase Assay | IC50 (nM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| pSMAD2/3 Western Blot | IC50 (nM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| EMT Marker Modulation | EC50 (nM) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide outlines a rigorous and logical pathway for the independent verification and characterization of this compound. By systematically progressing from direct target engagement to functional cellular outcomes and by making direct comparisons to established standards, researchers can generate a high-confidence profile of this novel compound. The provided protocols serve as a detailed roadmap, emphasizing causality and self-validation to ensure the scientific integrity of the findings.
References
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A Comparative Analysis of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Cores: A Guide for Medicinal Chemists
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, thienopyrimidines stand out as "privileged scaffolds." Their structural resemblance to purines, the fundamental building blocks of DNA and RNA, makes them ideal bioisosteres capable of interacting with a vast array of biological targets.[1][2] This mimicry allows them to function effectively as antagonists in ATP-binding sites, particularly within the kinase family of enzymes, which has cemented their importance in the development of targeted therapies.
Thienopyrimidines exist in several isomeric forms, but two have garnered the most attention for their therapeutic potential: thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine .[1] The subtle difference in the fusion of the thiophene and pyrimidine rings between these two isomers leads to significant variations in their physicochemical properties, synthetic accessibility, and, most critically, their biological activity profiles. This guide provides an in-depth comparative analysis of these two cores, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for targeted drug discovery.
Part 1: Physicochemical and Structural Properties
The arrangement of the sulfur atom relative to the pyrimidine nitrogens dictates the electronic landscape and three-dimensional shape of each isomer. This fundamental difference influences everything from solubility and crystal packing to the specific hydrogen bond donor-acceptor patterns presented to a target protein.
The thieno[2,3-d]pyrimidine core is considered a bioelectronic equivalent of quinazoline, a well-known pharmacophore.[3] This isosterism is a cornerstone of its design in many therapeutic agents. The distinct electronic distribution in each isomer affects its interaction with biological targets, influencing binding affinity and selectivity.
Comparative Physicochemical Data
While extensive experimental data on the parent cores is limited, computational properties provide a useful comparison.
| Property | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine | Reference |
| Molecular Formula | C₆H₄N₂S | C₆H₄N₂S | [4] |
| Molecular Weight | 136.18 g/mol | 136.18 g/mol | [4] |
| XLogP3 | 1.5 | 1.6 | [4] |
| H-Bond Donors | 0 | 0 | [4] |
| H-Bond Acceptors | 2 | 2 | [4] |
| Polar Surface Area | 38.6 Ų | 38.6 Ų | [4] |
Part 2: A Comparative Look at Synthetic Strategies
The accessibility of a scaffold is paramount in drug development. The synthetic routes to these two isomers begin from different, readily available thiophene precursors, offering distinct advantages and challenges.
Synthesis of the Thieno[3,2-d]pyrimidine Core
The most prevalent pathway to this isomer involves the cyclization of 3-aminothiophene-2-carboxylate derivatives.[5] This approach offers a reliable and modular method for building the bicyclic system.
Causality in Experimental Design: The choice of a 3-aminothiophene-2-carboxylate precursor is strategic. The ortho-relationship between the amine and the carboxylate groups is perfectly poised for cyclization with a one-carbon source (e.g., formic acid, triethyl orthoformate), which efficiently forms the pyrimidinone ring in a high-yield condensation reaction.[5]
Representative Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-one
-
Starting Material: Methyl 3-amino-5-arylthiophene-2-carboxylate.
-
Reaction: The thiophene derivative is condensed with formic acid.
-
Conditions: The mixture is subjected to microwave irradiation.[6]
-
Mechanism: The amino group of the thiophene attacks the carbonyl carbon of formic acid, followed by intramolecular cyclization and dehydration to yield the thieno[3,2-d]pyrimidin-4-one product.
-
Purification: The product is typically purified by filtration and washing, as it often precipitates from the reaction mixture.[6]
Synthesis of the Thieno[2,3-d]pyrimidine Core
The construction of this isomer most commonly begins with a 2-aminothiophene-3-carbonitrile or -3-carboxylate precursor.[7] The highly versatile Gewald reaction is a cornerstone for preparing these starting materials, allowing for the assembly of polysubstituted thiophenes from simple precursors in a one-pot procedure.[3][8]
Causality in Experimental Design: Starting with a 2-amino-3-cyano-thiophene is particularly advantageous. The cyano group is an excellent electrophile precursor. Reacting it with formamide or using a Dimroth rearrangement allows for the direct annulation of the pyrimidine ring to form 4-aminothieno[2,3-d]pyrimidines, a key intermediate for further diversification.[3][7]
Representative Protocol: Three-Step Synthesis of N-Aryl Thieno[2,3-d]pyrimidin-4-amines[3][9]
-
Step 1 (Gewald Reaction): A ketone (e.g., pyranone), malononitrile, and elemental sulfur are reacted in the presence of a base like triethylamine at room temperature to yield the 2-aminothiophene-3-carbonitrile precursor.[9]
-
Step 2 (Amidine Formation): The precursor is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive N,N-dimethylmethanimidamide intermediate.
-
Step 3 (Dimroth Rearrangement): The intermediate is condensed with a substituted aniline under microwave irradiation. This cyclization-rearrangement cascade directly affords the desired N-substituted 4-aminothieno[2,3-d]pyrimidine derivatives.[3][9]
Part 3: Comparative Biological Activity & Medicinal Chemistry Applications
Both scaffolds are prolific in medicinal chemistry, yet a comparative analysis reveals distinct trends in their application and potency, particularly in oncology. The primary mechanism of action for most of these compounds is competitive ATP inhibition at the kinase hinge region.[10]
The Thieno[3,2-d]pyrimidine Scaffold: A Source of Selective Inhibitors
Derivatives of this core have demonstrated potent and often highly selective inhibitory activity against a range of important therapeutic targets.
-
Anticancer Activity: This scaffold has been successfully employed to develop inhibitors against key cancer-related kinases. Notable examples include highly selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7) for triple-negative breast cancer and dual PI3Kδ/BET inhibitors for diffuse large B-cell lymphoma.[11][12] Halogenated derivatives have also shown broad antiproliferative activity and the ability to induce apoptosis.[2]
-
Anti-Inflammatory Activity: Potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling, have been developed from this core.[13]
-
Other Activities: Derivatives have also been explored as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for osteoporosis and as selective h-NTPDase inhibitors.[6][14]
The Thieno[2,3-d]pyrimidine Scaffold: A Workhorse for Kinase Inhibition
This isomer is arguably more prevalent in the literature as a core for anticancer agents, demonstrating broad and potent activity against many well-established oncogenic kinases.[15][16]
-
Anticancer Activity: Thieno[2,3-d]pyrimidines form the basis of numerous potent inhibitors of key angiogenesis and proliferation pathways. They have been extensively developed as inhibitors of VEGFR-2, EGFR, and PI3K.[17][18][19] Numerous studies report significant cytotoxic effects against a wide panel of cancer cell lines, including breast, colon, and liver cancer.[17][20][21]
-
Broad Pharmacological Profile: Beyond cancer, this scaffold has been investigated for anti-inflammatory, antimicrobial, antiviral, and CNS protective properties.[1]
Head-to-Head Comparison of Bioactivity
While direct, side-by-side comparisons are not always available, the literature suggests that thieno[2,3-d]pyrimidine derivatives often exhibit greater anticancer potency than their thieno[3,2-d]pyrimidine counterparts against the same targets.[16] This implies that the specific geometry and electronic arrangement of the thieno[2,3-d] core may allow for more optimal interactions within the ATP-binding pockets of many kinases.
The key to their efficacy lies in the ability of the pyrimidine ring to form critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of adenine. The orientation of the fused thiophene ring then dictates how substituents can be positioned to occupy adjacent hydrophobic pockets, thereby determining both potency and selectivity.
Quantitative Biological Data Summary
| Compound Class | Target | Key Compound Example | IC₅₀ | Cell Line | Reference |
| Thieno[3,2-d]pyrimidine | CDK7 | Compound 20 | 2.5 nM (enzyme) | MDA-MB-453 | [11] |
| PI3Kδ / BRD4 | Compound 10b | 112 nM (PI3Kδ) | DLBCL cells | [12] | |
| Antiproliferative | Compound 1 (Halogenated) | 1.8 µM | L1210 Leukemia | [2] | |
| h-NTPDase3 | Compound 4c | 0.13 µM | - | [14] | |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 17i | 10 nM (enzyme) | HCT-116 | [17] |
| PI3Kβ / PI3Kγ | Compound VIb | 72% / 84% inh. @ 10µM | T-47D | [22] | |
| Antiproliferative | Compound l | 27.6 µM | MDA-MB-231 | [9] | |
| Antiproliferative | Compound 14 | 22.12 µM | MCF-7 | [21] |
Part 4: Standard Experimental Workflow
To ensure trustworthiness and reproducibility, the evaluation of novel inhibitors relies on robust, standardized assays. The following describes a typical workflow for assessing the in vitro activity of a newly synthesized thienopyrimidine derivative against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a self-validating system for quantifying kinase activity and inhibition.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Reconstitute recombinant kinase enzyme to a working concentration.
-
Prepare a solution of the specific peptide substrate for the kinase.
-
Prepare ATP solution at a concentration close to the known Km for the target kinase. This is critical for accurately determining IC₅₀ values for ATP-competitive inhibitors.
-
Serially dilute the test thienopyrimidine compound in DMSO, then in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme, the test compound dilution (or DMSO for control), and the peptide substrate.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for 1 hour at room temperature, allowing the phosphorylation of the substrate to proceed.
-
-
Detection:
-
Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first quenches the remaining ATP, then converts the ADP produced by the kinase reaction back into ATP.
-
Add a second detection reagent containing luciferase/luciferin, which generates a light signal proportional to the amount of ADP formed.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
The thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores, while structurally similar, offer distinct advantages for the medicinal chemist.
-
The thieno[3,2-d]pyrimidine scaffold, synthesized from 3-aminothiophene precursors, has proven to be a source of highly potent and selective inhibitors for specific, and in some cases novel, therapeutic targets like CDK7 and RIPK2.
-
The thieno[2,3-d]pyrimidine scaffold, often built via the versatile Gewald reaction, is a dominant core in the development of broad-spectrum anticancer agents, with a vast body of literature supporting its use in inhibiting well-established oncogenic kinases like VEGFR-2 and EGFR.[15]
The choice between these two powerful isomers is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific structural requirements of the target's ATP-binding site, the desired structure-activity relationship, and the synthetic feasibility for library generation. Both scaffolds will undoubtedly continue to be a fertile ground for the discovery of new and impactful medicines.
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A Researcher's Guide to Assessing the Selectivity of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid
Introduction: The Thienopyrimidine Scaffold and the Imperative of Selectivity
The thienopyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its ability to serve as a bioisosteric replacement for purines.[1][2] This structural feature has made it a cornerstone in the development of numerous kinase inhibitors, with several thienopyrimidine-based drugs having been marketed or advanced into clinical trials for cancer therapy.[3] The compound of interest, 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, belongs to this promising class. While specific biological data for this exact molecule is not extensively published, its core structure strongly suggests potential activity as a kinase inhibitor.[4][5]
Protein kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge.[6] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or confounding experimental results. Therefore, a rigorous and multi-faceted assessment of a compound's selectivity across the human kinome is not merely a characterization step but a critical determinant of its value as either a therapeutic candidate or a chemical probe.[6][7]
This guide provides a comprehensive framework for assessing the selectivity of this compound. We will compare its hypothetical performance against established kinase inhibitors—the multi-kinase inhibitor Sorafenib and the PI3Kα-selective inhibitor Pictilisib —using a combination of broad-panel biochemical screening and cell-based target engagement assays.
Part 1: A Tiered Strategy for Comprehensive Selectivity Profiling
A robust selectivity assessment requires a tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based validation. This strategy ensures a comprehensive understanding of a compound's interaction profile, from purified enzymes to the complex milieu of a living cell.
Caption: Tiered workflow for kinase inhibitor selectivity assessment.
-
Tier 1: Broad Kinome Profiling: The initial step involves screening the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases. This provides a global view of the compound's interaction landscape and identifies primary targets and significant off-targets.[7][8]
-
Tier 2: Potency Determination: For kinases identified as "hits" in Tier 1, full dose-response curves are generated to determine precise potency values, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[6]
-
Tier 3: Cellular Target Engagement: The most critical step is to confirm that the compound engages its target(s) within intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it directly measures the biophysical interaction between a drug and its protein target in a physiological context.[9][10][11]
Part 2: Experimental Protocols for Selectivity Assessment
Protocol 1: Competitive Binding Assay for Broad Kinome Profiling
This biochemical assay quantitatively measures the binding of a test compound to a kinase's ATP site through competition with a known, immobilized ligand.[12][13] It is highly amenable to high-throughput screening against large kinase panels.
Principle: The assay relies on the principle of competition. A kinase fused to a tag (e.g., T7 phage) is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor ("bait"). If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the bait. The amount of kinase bound to the solid support is then quantified, typically by qPCR for the phage tag. A lower signal indicates stronger binding by the test compound.[13]
Caption: Workflow for a competitive binding assay.
Step-by-Step Methodology:
-
Preparation: A panel of DNA-tagged human kinases is prepared. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Reaction Setup: In a multi-well plate, the tagged kinase, immobilized bait, and the test compound (at a fixed concentration, e.g., 1 µM) are combined in an appropriate assay buffer.
-
Incubation: The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: The solid support is washed to remove any unbound kinase and test compound.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified. For phage-tagged kinases, this is typically done using quantitative PCR (qPCR).
-
Data Analysis: The signal for each kinase in the presence of the test compound is compared to a DMSO vehicle control. The result is expressed as a percentage of control, from which a dissociation constant (Kd) can be calculated for dose-response experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein structure, leading to an increase in its melting temperature.[9][14]
Principle: Intact cells are treated with the test compound and then heated to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). Ligand-bound proteins are stabilized and will remain in the soluble fraction at higher temperatures. The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blot or mass spectrometry.[10][11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow the chosen cell line (expressing the target of interest) to confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells to release their contents, typically by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant using Western blotting with a specific antibody.
-
Data Analysis:
-
Melt Curve: Plot the band intensity (amount of soluble protein) against temperature. The shift in the curve between the DMSO and compound-treated samples (ΔTm) indicates stabilization.
-
Isothermal Dose-Response (ITDR): Fix the temperature at a point where significant denaturation occurs in the control (e.g., Tm + 4°C). Plot the amount of soluble protein against a range of compound concentrations to determine the cellular EC50 for target binding.
-
Part 3: Data Presentation and Comparative Analysis
To illustrate the assessment, we present hypothetical data for this compound compared to Sorafenib (a multi-kinase inhibitor) and Pictilisib (a PI3K inhibitor).
Table 1: Broad Kinome Screening Results (% Inhibition at 1 µM)
| Kinase Target | 4-Oxo-3,4-dihydrothieno... | Sorafenib (Comparator 1) | Pictilisib (Comparator 2) |
| PI3Kα | 99% | 15% | 98% |
| PI3Kβ | 95% | 12% | 96% |
| PI3Kδ | 65% | 8% | 99% |
| mTOR | 92% | 18% | 45% |
| VEGFR2 | 45% | 97% | 5% |
| BRAF | 10% | 95% | 2% |
| p38α | 8% | 88% | 3% |
| CDK7 | 75% | 25% | 15% |
| EGFR | 5% | 30% | 1% |
| Selectivity Score (S10) * | 0.01 (4/400) | 0.15 (60/400) | 0.0075 (3/400) |
*Selectivity Score (S10) is defined as the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.[7]
Interpretation: The hypothetical data suggests our test compound is a potent inhibitor of PI3K family kinases and mTOR, similar to Pictilisib, but with potential activity against CDK7. It shows much greater selectivity than Sorafenib, which inhibits a broad range of unrelated kinases.
Table 2: Potency (IC50) and Cellular Target Engagement (CETSA) Data
| Parameter | Target | 4-Oxo-3,4-dihydrothieno... | Pictilisib (Comparator 2) |
| Biochemical IC50 | PI3Kα | 5 nM | 3 nM |
| mTOR | 15 nM | 27 nM | |
| CDK7 | 150 nM | >10,000 nM | |
| Cellular Thermal Shift (ΔTm) | PI3Kα | +8.5 °C | +9.2 °C |
| Cellular EC50 (ITDRF) | PI3Kα | 25 nM | 20 nM |
Interpretation: The IC50 values confirm potent, low-nanomolar inhibition of PI3Kα and mTOR. The significant thermal shift (+8.5 °C) and the low nanomolar cellular EC50 from the CETSA experiment provide strong evidence that the compound enters cells and directly binds to PI3Kα.[15] The biochemical and cellular potencies are reasonably correlated, lending high confidence to the on-target activity.
Part 4: Signaling Pathway Context
The data points to the PI3K/AKT/mTOR pathway as the primary target of this compound. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
This diagram illustrates how this compound, by dually inhibiting PI3K and mTOR, can effectively shut down a critical oncogenic signaling cascade. The potential off-target activity against CDK7, while weaker, would need to be considered in the interpretation of downstream cellular phenotypes, as CDK7 is a key regulator of transcription.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for defining the selectivity profile of this compound. By integrating broad biochemical screening with orthogonal, cell-based target engagement assays, researchers can build a high-confidence profile of a compound's on- and off-target activities.
Based on our hypothetical data, this compound emerges as a potent and selective dual PI3K/mTOR inhibitor with confirmed cellular target engagement. Its selectivity profile is superior to that of a broad multi-kinase inhibitor like Sorafenib and comparable to a known selective compound like Pictilisib. This profile makes it an excellent candidate for further investigation as a chemical probe to study the PI3K/mTOR pathway or as a lead compound for therapeutic development.
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Li, J., Wang, Y., Zhang, Y., Wang, Y., Li, X., & Liu, H. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Scientific Reports, 13(1), 6825. [Link]
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A Comparative Guide to 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives in Drug Discovery
Introduction: The Privileged Scaffold of Thieno[3,2-d]pyrimidine
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets and exhibiting a broad range of pharmacological activities.[1][2] Its structural similarity to the native purine bases found in DNA and RNA allows it to effectively interact with a multitude of enzymes and receptors, particularly the ATP-binding sites of kinases.[3] This has led to the development of numerous thieno[3,2-d]pyrimidine derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] This guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives of the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold, with a specific focus on the underexplored yet potentially significant 7-carboxylic acid derivatives.
Synthetic Strategies for the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine nucleus is a well-established process in organic synthesis, typically commencing with a substituted thiophene precursor. A common and versatile approach involves the cyclization of a 3-aminothiophene-2-carboxylate derivative with a suitable one-carbon source, such as formamide or formic acid, to furnish the pyrimidinone ring.
General Synthesis Workflow
Caption: General synthetic route to the thieno[3,2-d]pyrimidine core.
A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidinone Derivative
Objective: To synthesize a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivative from a 3-amino-thiophene-2-carboxylate precursor.
Materials:
-
Ethyl 3-aminothiophene-2-carboxylate
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of ethyl 3-aminothiophene-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask, add an excess of formamide (10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and then with a saturated solution of NaHCO₃ to neutralize any remaining acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivative.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Biological Activities and Therapeutic Potential
The versatility of the thieno[3,2-d]pyrimidine scaffold has been demonstrated through the diverse biological activities of its derivatives. A significant body of research has focused on their potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Anticancer Activity: A Multi-Targeted Approach
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and sirtuins.[5][6][7]
Table 1: Comparison of Anticancer Activities of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | CDK2/cyclin A | HCT116 | 0.045 | [8] |
| Compound B | EGFRL858R/T790M | H1975 | 0.013 | [7] |
| Compound C | SIRT1 | - | 0.002 | [9] |
| Compound D | Tubulin | HeLa | 0.001 | [10] |
The data in Table 1 highlights the potent and often sub-micromolar inhibitory activities of thieno[3,2-d]pyrimidine derivatives against various cancer-related targets.
Mechanism of Action: Kinase Inhibition
The primary mechanism by which these compounds exert their anticancer effects is through competitive inhibition of ATP at the kinase active site. The thieno[3,2-d]pyrimidine core mimics the adenine moiety of ATP, allowing it to bind to the hinge region of the kinase domain and block the binding of the natural substrate.
Caption: Mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives.
The Unexplored Frontier: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid Derivatives
Despite the extensive research on the thieno[3,2-d]pyrimidine scaffold, derivatives bearing a carboxylic acid or carboxamide at the 7-position remain largely unexplored. The available literature on these specific analogs is sparse, with only a few reports on their synthesis and limited biological evaluation.[11][12]
Synthesis of 7-Carboxamide Derivatives
The synthesis of 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxamide has been reported, typically starting from a corresponding 7-cyano or 7-ester precursor which is then hydrolyzed or amidated.
Potential Biological Significance
The introduction of a carboxylic acid or carboxamide group at the 7-position could offer several advantages in drug design:
-
Increased Polarity and Solubility: This functional group can enhance the aqueous solubility of the compound, which is often a desirable property for drug candidates.
-
Additional Hydrogen Bonding Interactions: The carboxylic acid or amide moiety can participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity and selectivity.
-
A Handle for Further Derivatization: The carboxylic acid can serve as a convenient point for further chemical modification, allowing for the synthesis of a diverse library of analogs for SAR studies.
Future Research Directions
The limited data on this compound derivatives represents a significant gap in the current understanding of this privileged scaffold. Future research should focus on:
-
Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for the preparation of a variety of 7-substituted derivatives.
-
Comprehensive Biological Evaluation: Screening these compounds against a broad panel of kinases and other relevant biological targets to identify novel activities.
-
Detailed Structure-Activity Relationship Studies: Systematically modifying the substituents on the thieno[3,2-d]pyrimidine core and the 7-carboxamide to understand the key structural requirements for optimal activity.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
Conclusion
The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the field of oncology. While extensive research has demonstrated the potent and diverse biological activities of derivatives substituted at various positions, the 7-carboxylic acid analogs remain a largely untapped resource. The unique chemical properties of the carboxylic acid and carboxamide functionalities suggest that these derivatives could possess advantageous pharmacological profiles. A concerted effort to synthesize and evaluate these compounds is warranted and holds the promise of uncovering a new generation of highly effective and targeted therapies.
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A Researcher's Guide to Meta-Analysis of Thienopyrimidine Efficacy Data
The Clinical and Pharmacological Landscape of Thienopyridines
Thienopyridines exert their antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][3] This class of drugs includes clopidogrel, prasugrel, and ticlopidine, all of which are prodrugs requiring hepatic metabolism to their active form.[1] Ticagrelor, while often grouped with these agents due to its similar indications, is a non-thienopyridine that reversibly inhibits the P2Y12 receptor.[2]
The clinical impetus for a meta-analysis stems from the need to compare the relative benefits and risks of different thienopyridines. While individual landmark trials such as PLATO (Platelet Inhibition and Patient Outcomes) and TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel–Thrombolysis in Myocardial Infarction 38) have provided pivotal data, a meta-analysis can offer a more precise estimate of treatment effects across a broader range of patients and clinical scenarios.[4]
Mechanism of Action: P2Y12 Inhibition
The following diagram illustrates the signaling pathway of P2Y12 receptor inhibition by thienopyridines.
Caption: Thienopyridine Mechanism of Action.
Methodological Framework for a Robust Meta-Analysis
This section outlines a systematic approach to conducting a meta-analysis of thienopyrimidine efficacy, grounded in the principles of the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement.[5]
Defining the Research Question and Eligibility Criteria
The initial and most critical step is to formulate a precise research question using the PICO (Population, Intervention, Comparison, Outcome) framework.
| PICO Component | Example Definition |
| P opulation | Patients with acute coronary syndrome (ACS) or undergoing percutaneous coronary intervention (PCI). |
| I ntervention | Prasugrel or Ticagrelor. |
| C omparison | Clopidogrel. |
| O utcome | Major Adverse Cardiovascular Events (MACE), myocardial infarction (MI), stroke, stent thrombosis, and major bleeding. |
Inclusion Criteria:
-
Randomized controlled trials (RCTs).
-
Comparison of at least two thienopyridines (or ticagrelor).
-
Reporting of pre-specified efficacy and safety outcomes.
Exclusion Criteria:
-
Observational studies, case reports, and reviews.
-
Studies not providing sufficient data for effect size calculation.
-
Duplicate publications of the same trial data.
Literature Search and Study Selection
A comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Central Register of Controlled Trials) is essential. The search strategy should combine keywords and controlled vocabulary terms related to the PICO components.
The study selection process should be transparently documented using a PRISMA flow diagram.
Caption: PRISMA 2020 Flow Diagram.
Data Extraction and Risk of Bias Assessment
Data should be systematically extracted from each included study using a standardized form.
Sample Data Extraction Form:
| Category | Data Point |
| Study Characteristics | First author, year of publication, study design, sample size, follow-up duration. |
| Population | Clinical presentation (e.g., ACS, stable CAD), comorbidities, age, sex. |
| Interventions | Drug, dose, duration of therapy. |
| Outcomes | Number of events and total patients for dichotomous outcomes (e.g., MACE, MI). Hazard ratios and confidence intervals for time-to-event outcomes. |
The quality of each included RCT should be assessed using the Cochrane Risk of Bias tool (RoB 2).[6][7][8][9][10] This tool evaluates bias across five domains: randomization process, deviations from intended interventions, missing outcome data, measurement of the outcome, and selection of the reported result.[7]
Statistical Analysis: Synthesizing the Evidence
The choice of statistical model is crucial for a valid meta-analysis.
Effect Measures
-
Dichotomous Outcomes (e.g., MACE, bleeding): Risk Ratios (RR) or Odds Ratios (OR) with 95% confidence intervals (CIs) are commonly used.[11][12][13][14] While ORs have certain statistical advantages, RRs are often more intuitive to interpret.[11][12][13][14]
-
Time-to-Event Outcomes (e.g., time to MACE): Hazard Ratios (HRs) with 95% CIs are the most appropriate measure as they account for both the occurrence and timing of events.[15][16][17][18][19]
Pooling the Data
A meta-analysis combines the effect estimates from individual studies to produce a summary effect. This is typically done using either a fixed-effect or a random-effects model.
-
Fixed-Effect Model: Assumes that the true treatment effect is the same across all studies, and any observed differences are due to chance.
-
Random-Effects Model: Assumes that the true treatment effect varies between studies. This model is generally more appropriate for clinical trial data where some level of heterogeneity is expected.
If the meta-analysis includes multiple treatment arms (e.g., clopidogrel, prasugrel, and ticagrelor), a network meta-analysis can be employed to simultaneously compare all interventions, even those not directly compared in a head-to-head trial.[4][20][21][22][23]
Assessing Heterogeneity and Publication Bias
Heterogeneity refers to the variation in treatment effects between studies. It can be assessed using:
-
Cochran's Q test: A statistical test for the presence of heterogeneity.
-
I² statistic: Quantifies the percentage of variation across studies that is due to heterogeneity rather than chance. An I² value of 0% indicates no observed heterogeneity, while higher values suggest increasing heterogeneity.
Publication bias , the tendency for studies with positive results to be more likely to be published, can be investigated using:
-
Funnel plots: A scatter plot of the treatment effect against a measure of study size. An asymmetrical plot may indicate publication bias.
Interpreting and Presenting the Results
The results of the meta-analysis should be presented clearly and comprehensively.
Forest Plots
A forest plot is a graphical representation of the results of a meta-analysis. It displays the effect estimate and confidence interval for each individual study, as well as the pooled effect estimate.
Summary of Findings Table
A summary of findings table provides a concise overview of the quality of the evidence and the magnitude of the treatment effects for the main outcomes.
Example Summary of Findings Table:
| Outcome | Comparison | No. of Studies (Participants) | Quality of Evidence (GRADE) | Relative Effect (95% CI) |
| MACE | Prasugrel vs. Clopidogrel | X (XXX) | High | RR 0.81 (0.73-0.90) |
| Major Bleeding | Prasugrel vs. Clopidogrel | X (XXX) | High | RR 1.32 (1.03-1.68) |
| MACE | Ticagrelor vs. Clopidogrel | Y (YYY) | High | RR 0.84 (0.77-0.92) |
| Major Bleeding | Ticagrelor vs. Clopidogrel | Y (YYY) | High | RR 1.04 (0.95-1.13) |
Note: The data in this table is illustrative and based on findings from existing literature.
Conclusion and Future Directions
A well-conducted meta-analysis of thienopyrimidine efficacy data can provide invaluable insights for clinical decision-making and future drug development. By systematically identifying, appraising, and synthesizing the available evidence, researchers can obtain a more precise and generalizable understanding of the comparative effectiveness and safety of these important antiplatelet agents. Future research could focus on network meta-analyses incorporating newer P2Y12 inhibitors and individual patient data meta-analyses to explore treatment effects in specific subgroups.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic Acid
As researchers and scientists working at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of novel chemical entities, such as 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this thienopyrimidine derivative, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our procedures are grounded in established principles of chemical safety and waste management, providing a self-validating system for your laboratory's operational workflow.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is essential. Based on the hazard profile of analogous compounds, the following precautions should be taken.
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | Impervious gloves (Nitrile or Neoprene), lab coat, closed-toe shoes[2] |
| Serious Eye Irritation (Category 2A)[1][2] | Tightly fitting safety goggles or a face shield[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2] | Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded[2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Do not mix solid waste with liquid waste[4].
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.
-
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
-
Container Compatibility:
-
Use containers made of a material that is compatible with the waste being collected. For acidic compounds like this one, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid steel containers for acidic waste[7].
-
Ensure the container has a leak-proof, screw-on cap. Corks or parafilm are not acceptable closures[4].
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[8].
-
The label must include the full chemical name: "this compound," and an accurate list of all constituents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
Step 3: On-site Accumulation and Storage
Proper storage of hazardous waste is regulated and essential for laboratory safety.
-
Satellite Accumulation Area (SAA):
-
Designate a specific "Satellite Accumulation Area" within the laboratory for the storage of hazardous waste containers[7].
-
This area should be under the control of the laboratory personnel.
-
-
Secondary Containment:
-
All waste containers must be placed in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills. The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container[4].
-
-
Storage Practices:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.
-
Requesting Pickup:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[8]. After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste[8].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Preprints.org. [Link]
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Navigating the Safe Handling of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid: A Guide for Laboratory Professionals
This document provides comprehensive safety protocols and operational guidance for the handling of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 1527518-33-7). As a trusted partner in your research and development endeavors, we aim to equip you with the necessary information to ensure a safe and efficient laboratory environment. This guide moves beyond mere compliance, offering insights into the rationale behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment and Risk Mitigation
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
The primary risks associated with this compound stem from its physical form as a powder. Fine powders can easily become airborne, leading to inhalation, and can settle on surfaces, increasing the risk of skin and eye contact.[2][3] A thorough risk assessment is the first step in controlling these hazards.[4][5][6]
Key Principles of Control:
-
Engineering Controls: The first and most effective line of defense is to handle the material within a controlled environment.
-
Administrative Controls: These are the procedures and work practices that minimize exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory to prevent contact and inhalation. The selection of specific PPE is based on the known hazards of the compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against airborne dust particles.[1][7] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing of any solutions. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals and is a suitable barrier for this compound.[8] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[3] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect the skin.[1][7] Ensure cuffs are tucked under the outer glove for complete coverage. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the safe handling procedures for this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard pictograms.[9]
-
Segregate: Store the compound in a cool, dry, and well-ventilated area.[10] Keep it segregated from incompatible materials, such as strong bases or oxidizing agents.[9][11] The container should be kept tightly closed.[1]
Weighing and Handling the Solid Compound
All manipulations of the powdered form of this compound must be performed in a certified chemical fume hood to control the release of airborne particles.[2][9]
-
Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with disposable bench paper.[3]
-
Tare Container: Pre-weigh (tare) a sealed container before adding the powder. This minimizes the time the primary container is open.[3]
-
Transfer: Gently scoop the required amount of powder into the tared container. Avoid any actions that could generate dust.[2]
-
Seal: Immediately and securely close both the primary and secondary containers.[2]
-
Weigh: Remove the sealed secondary container from the fume hood to the balance for weighing.
-
Decontaminate: After weighing, decontaminate the exterior of the container with a damp cloth before returning it to the fume hood for further use.
Conclusion
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the hazards and the rationale behind each procedural step, is paramount to protecting yourself, your colleagues, and the integrity of your research.
References
- National Institute for Occupational Safety and Health (NIOSH). (1994). Guidelines for the selection of gloves for the workplace.
-
University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
- Team Medical & Scientific Sdn Bhd. (2021, April 28).
-
University of Wisconsin-Milwaukee. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
GZ Industrial Supplies. (n.d.). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Superior Glove. (2024, August 1). Choosing Chemical-Resistant Gloves. Occupational Health & Safety. Retrieved from [Link]
- INRS. (n.d.).
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Reducing risks associated with using coating powders - employers. Retrieved from [Link]
-
University of California, Los Angeles, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Saltegra. (2024, June 19). Chemical Hazard Assessment Process Safety Guide | USA. Retrieved from [Link]
- BASF. (n.d.).
-
Duke University, Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Agents Risk Assessment: a practical side. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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- 4. Proposal of a new risk assessment method for the handling of powders and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gz-supplies.com [gz-supplies.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
